Product packaging for 10-Nitrolinoleic acid(Cat. No.:CAS No. 774603-04-2)

10-Nitrolinoleic acid

カタログ番号: B122071
CAS番号: 774603-04-2
分子量: 325.4 g/mol
InChIキー: LELVHAQTWXTCLY-XYWKCAQWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

10-Nitrolinoleic acid (CAS 774603-04-2) is an endogenous nitro-fatty acid that functions as a novel and potent agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), demonstrating an IC50 of 0.22 μM . This electrophilic lipid mediates significant anti-inflammatory and antioxidant signaling actions by undergoing reversible Michael addition with nucleophilic cysteine residues on key regulatory proteins, leading to post-translational modifications . Its mechanism involves the activation of the Keap1/Nrf2 antioxidant pathway and inhibition of the NF-κB signaling pathway, which collectively reduce the expression of pro-inflammatory cytokines such as TNFα and IL-1β . In research models, nitrolinoleic acid has been shown to inhibit vascular smooth muscle cell (VSMC) proliferation by inducing G1/S phase cell cycle arrest and upregulating the cyclin-dependent kinase inhibitor p27kip1 . Studies also highlight the role of nitro-fatty acids in attenuating neutrophil chemotaxis in sepsis and mitigating hypoxia-induced pulmonary arterial hypertension by reducing vascular remodeling, right ventricular hypertrophy, and macrophage infiltration . These pleiotropic properties make this compound a valuable research tool for investigating the pathophysiology and potential therapeutic avenues for metabolic diseases, cardiovascular conditions, and inflammatory disorders . The product is supplied as a solid for research purposes. It is soluble in DMSO and can be formulated for experimental studies using various injection or oral formulations. This product is for Research Use Only, not for human or diagnostic use. We do not sell to patients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H31NO4 B122071 10-Nitrolinoleic acid CAS No. 774603-04-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(9E,12Z)-10-nitrooctadeca-9,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h8,11,15H,2-7,9-10,12-14,16H2,1H3,(H,20,21)/b11-8-,17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELVHAQTWXTCLY-XYWKCAQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(=CCCCCCCCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261386
Record name (9E,12Z)-10-Nitro-9,12-octadecadienoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 10-Nitrolinoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005049
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

774603-04-2
Record name (9E,12Z)-10-Nitro-9,12-octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774603-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9E,12Z)-10-Nitro-9,12-octadecadienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Nitrolinoleic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005049
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 10-Nitrolinoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural elucidation, and biological significance of 10-nitrolinoleic acid (10-NO₂-LA). This nitro-fatty acid has garnered significant interest in the scientific community for its role as a potent endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of metabolism and inflammation.

Synthesis of this compound

A stereocontrolled and regioselective synthesis of (9E,12Z)-10-nitrooctadeca-9,12-dienoic acid has been developed, providing access to this specific isomer for biological and pharmacological studies. The most notable method is a convergent eight-step sequence.[1][2] The key step in this synthesis is a nitro aldol (B89426) (Henry) reaction.[1][2]

Synthetic Workflow

The overall synthetic strategy involves the coupling of two key fragments followed by functional group manipulations to yield the final product.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_coupling Key Coupling and Elaboration cluster_final_product Final Product Formation Precursor_A Methyl 9-oxononanoate (B1257084) Nitro_Aldol Nitro Aldol Reaction Precursor_A->Nitro_Aldol Precursor_B (Z)-1-Nitronon-3-ene Precursor_B->Nitro_Aldol Intermediate β-Nitro alcohol Nitro_Aldol->Intermediate Formation of C-C bond Dehydration Dehydration Intermediate->Dehydration Elimination of water Methyl_Ester (9E,12Z)-Methyl 10-nitrooctadeca-9,12-dienoate Dehydration->Methyl_Ester Hydrolysis Enzymatic Hydrolysis Methyl_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Stereocontrolled synthesis workflow for this compound.

Experimental Protocols

Synthesis of (9E,12Z)-Methyl 10-nitrooctadeca-9,12-dienoate

To a solution of methyl 9-oxononanoate and (Z)-1-nitronon-3-ene in a suitable solvent, a base such as potassium tert-butoxide is added to catalyze the nitro aldol reaction, yielding a β-nitro alcohol intermediate. This intermediate is then subjected to dehydration conditions, often involving acetylation of the alcohol followed by elimination, to afford the α,β-unsaturated nitro compound, (9E,12Z)-methyl 10-nitrooctadeca-9,12-dienoate.[1]

Enzymatic Hydrolysis to this compound

The methyl ester is hydrolyzed using a lipase, such as Lipozyme TL 100 L, in an aqueous buffer system to yield the free fatty acid, (9E,12Z)-10-nitrooctadeca-9,12-dienoic acid.[1] The product is then purified by silica (B1680970) gel column chromatography.[1]

Quantitative Data for Synthesis
StepProductYield (%)Reference
1(9E,12Z)-Methyl 10-nitrooctadeca-9,12-dienoateData not available[1]
2(9E,12Z)-10-Nitrooctadeca-9,12-dienoic Acid73% (for hydrolysis step)[1]

Structural Elucidation of this compound

The structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Structural Elucidation Workflow

The process of confirming the chemical structure involves isolating the synthesized compound and analyzing it using various analytical methods to determine its connectivity and stereochemistry.

Elucidation_Workflow Synthesized_Compound Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Compound->NMR Analyzes proton and carbon framework MS Mass Spectrometry (LC-MS/MS) Synthesized_Compound->MS Determines molecular weight and fragmentation Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation PPARg_Signaling cluster_ligand_binding Ligand Binding and Receptor Activation cluster_gene_transcription Gene Transcription Regulation cluster_cellular_responses Cellular Responses LNO2 This compound PPARg PPARγ LNO2->PPARg Binds and activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Lipid ↑ Adipogenesis ↑ Fatty Acid Uptake & Storage TargetGenes->Lipid Glucose ↑ Insulin Sensitivity ↑ Glucose Uptake TargetGenes->Glucose Inflammation ↓ Inflammatory Gene Expression (e.g., TNF-α, iNOS) TargetGenes->Inflammation

References

The In Vivo Biological Functions of 10-Nitrolinoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrolinoleic acid (10-NO₂-LA) is an endogenous signaling molecule formed from the nitration of linoleic acid. This nitro-fatty acid has emerged as a pleiotropic signaling mediator with significant therapeutic potential, primarily through its roles in modulating inflammatory responses, cellular redox status, and metabolic processes. This technical guide provides an in-depth overview of the in vivo biological functions of 10-NO₂-LA, focusing on its core signaling pathways, experimental validation, and quantitative effects observed in preclinical models.

Core Signaling Pathways

10-NO₂-LA exerts its biological effects predominantly through two key signaling pathways: the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) pathway and the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

10-NO₂-LA is a potent endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose homeostasis, lipid metabolism, and inflammation.[1][2] Upon binding to PPARγ, 10-NO₂-LA induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcriptional regulation of target genes.

The activation of PPARγ by 10-NO₂-LA leads to a range of anti-inflammatory and metabolic effects. For instance, it can suppress the expression of pro-inflammatory cytokines and adhesion molecules, thereby attenuating inflammatory responses in vivo. Furthermore, its agonistic activity on PPARγ contributes to improved insulin (B600854) sensitivity and the regulation of lipid metabolism.

PPARg_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-NO2-LA_ext This compound 10-NO2-LA_cyt This compound 10-NO2-LA_ext->10-NO2-LA_cyt Diffusion PPARg_cyt PPARγ 10-NO2-LA_cyt->PPARg_cyt Binds Complex_cyt PPARγ-RXR Heterodimer PPARg_cyt->Complex_cyt RXR_cyt RXR RXR_cyt->Complex_cyt Complex_nuc PPARγ-RXR Heterodimer Complex_cyt->Complex_nuc Translocation PPRE PPRE Complex_nuc->PPRE Binds Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates mRNA mRNA Gene_Expression->mRNA Proteins Anti-inflammatory & Metabolic Proteins mRNA->Proteins Translation

Caption: 10-NO₂-LA activates the PPARγ signaling pathway.
Keap1-Nrf2 Pathway Activation

10-NO₂-LA is an electrophilic molecule that can react with cysteine residues on the Keap1 protein. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. The interaction of 10-NO₂-LA with Keap1 disrupts this process, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This activation of the Keap1-Nrf2 pathway is a key mechanism by which 10-NO₂-LA confers protection against oxidative stress and inflammation.[3]

Keap1_Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-NO2-LA This compound Keap1 Keap1 10-NO2-LA->Keap1 Reacts with Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Keap1->Ub Promotes Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub->Nrf2 ARE ARE Nrf2_nuc->ARE Binds Gene_Expression Antioxidant Gene Transcription ARE->Gene_Expression Initiates mRNA mRNA Gene_Expression->mRNA Proteins Cytoprotective & Antioxidant Proteins (e.g., HO-1, NQO1) mRNA->Proteins Translation

Caption: 10-NO₂-LA activates the Keap1-Nrf2 antioxidant pathway.

Quantitative In Vivo Data

The following tables summarize quantitative data from in vivo studies investigating the effects of nitro-fatty acids, including 10-NO₂-LA and the structurally and functionally similar 10-nitro-oleic acid (10-NO₂-OA), in various animal models.

Table 1: Cardiovascular Effects in a Murine Model of Pulmonary Hypertension

Data from a study using a hypoxia-induced pulmonary hypertension mouse model, with subcutaneous infusion of 10-nitro-oleic acid (OA-NO₂).[4]

ParameterControl (Normoxia)Hypoxia (Vehicle)Hypoxia + OA-NO₂ (4 weeks)Hypoxia + OA-NO₂ (2 weeks)
Right Ventricular Systolic Pressure (mmHg) 22.8 ± 1.641.2 ± 1.829.9 ± 2.632.1 ± 1.8
Right Ventricular Hypertrophy (RV/LV+S) 23.1 ± 0.5%38.3 ± 1.2%29.0 ± 2.0%29.0 ± 2.0%
Systemic Arterial Blood Pressure (mmHg) 71.15 ± 2.597.44 ± 1.8298.21 ± 6.6895.29 ± 4.21
Table 2: Cardioprotective Effects in a Murine Model of Myocardial Ischemia/Reperfusion

Data from a study investigating the effects of 10-nitro-oleic acid (OA-NO₂) in a mouse model of myocardial ischemia and reperfusion.[5]

ParameterVehicleOA-NO₂
Infarct Area / Area at Risk (%) 50.1 ± 8.727.6 ± 7.9
Infarct Area / Left Ventricle (%) 25.8 ± 7.714.4 ± 3.9
Left Ventricular Ejection Fraction (%) 22.1 ± 4.834.7 ± 5.1
Serum TNFα (pg/mL) ~150~50
Serum IL-6 (pg/mL) ~1200~400

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative in vivo experimental protocol adapted from studies on nitro-fatty acids.

Murine Model of Hypoxia-Induced Pulmonary Hypertension

1. Animal Model:

  • Male C57BL/6J mice, 8-10 weeks of age.[4]

2. Induction of Pulmonary Hypertension:

  • Mice are housed in a hypoxic chamber with an oxygen saturation of 10% for 28 days. Control animals are kept under normoxic conditions (21% oxygen).[4]

3. Administration of 10-Nitro-oleic Acid:

  • 10-Nitro-oleic acid (OA-NO₂) is administered via subcutaneously implanted osmotic minipumps.[4]

  • The pumps are set to deliver a continuous infusion of OA-NO₂ at a specified dose (e.g., 1.04 nmol/g/h).[4]

  • Treatment can be initiated at the start of the hypoxic period or at a later time point to assess therapeutic effects.[4]

4. Outcome Measures:

  • Hemodynamic Assessment: Right ventricular systolic pressure is measured via right heart catheterization.[4]

  • Histological Analysis: Lung and heart tissues are collected for histological staining to assess vascular remodeling, fibrosis, and inflammation.[4]

  • Biochemical Analysis: Tissue homogenates and plasma samples are used to measure levels of inflammatory markers, oxidative stress indicators, and gene expression of relevant targets.[4]

Experimental_Workflow Start Start: C57BL/6J Mice Grouping Randomize into Groups (Normoxia, Hypoxia + Vehicle, Hypoxia + 10-NO₂-LA) Start->Grouping Hypoxia Induce Pulmonary Hypertension (10% O₂ for 28 days) Grouping->Hypoxia Treatment Administer 10-NO₂-LA (Subcutaneous Osmotic Minipump) Hypoxia->Treatment Measurements Outcome Measurements - Hemodynamics - Histology - Biomarkers Treatment->Measurements Analysis Data Analysis and Statistical Comparison Measurements->Analysis End End Analysis->End

Caption: General experimental workflow for in vivo studies.

Conclusion

This compound is a novel endogenous lipid mediator with significant potential for therapeutic applications in a range of diseases characterized by inflammation and oxidative stress. Its ability to potently activate both the PPARγ and Keap1-Nrf2 signaling pathways underscores its multifaceted mechanism of action. The quantitative in vivo data presented herein, derived from preclinical models, provide compelling evidence for its anti-inflammatory, cardioprotective, and metabolic benefits. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic utility of 10-NO₂-LA in human diseases. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to explore the promising biology of this unique signaling molecule.

References

The Core Mechanism of Action of 10-Nitrolinoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrolinoleic acid (10-NO2-LA) is an endogenous signaling molecule formed from the nitration of linoleic acid by nitric oxide-derived species.[1][2] This nitrated fatty acid has emerged as a potent mediator in various physiological and pathophysiological processes, primarily through its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and metabolism. Its electrophilic nature underpins its capacity to interact with and modify specific protein targets, leading to a cascade of downstream cellular responses.[3][4][5] This technical guide provides an in-depth exploration of the core mechanisms of action of 10-NO2-LA, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Signaling Pathways

The biological activities of this compound are predominantly mediated through two major signaling pathways: the Peroxisome Proliferator-Activated Receptor γ (PPARγ) pathway and the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

10-NO2-LA is a potent endogenous ligand and partial agonist of PPARγ, a nuclear receptor that plays a critical role in adipogenesis, lipid metabolism, and the inflammatory response.[1][6] Upon binding to PPARγ, 10-NO2-LA induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional regulation of target genes.[1][7] This activation is specific, with 10-NO2-LA showing a higher affinity for PPARγ compared to other PPAR isoforms.[1] The interaction is crucial for many of its anti-inflammatory and metabolic effects.[1][4]

The potency of nitrolinoleic acid in activating PPARγ is influenced by the position of the nitro group. The following table summarizes the binding affinities and transcriptional activation potentials of different nitrolinoleic acid regioisomers.

LigandIC50 for PPARγ Binding (µM)EC50 for PPARγ Transcriptional Activation (µM)Maximum PPARγ Activation (% of Rosiglitazone)
9/10-NO2-LA 0.410.41~50%
12-NO2-LA 0.600.045Nearly full agonist activity
13-NO2-LA 0.580.62~50%
Rosiglitazone (control) 0.250.067100%

Data compiled from multiple sources.[6]

PPARg_Activation cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNA 10-NO2-LA PPARg_RXR_inactive PPARγ-RXR (inactive) LNA->PPARg_RXR_inactive Binds PPARg_RXR_active PPARγ-RXR-LNA (active) PPARg_RXR_inactive->PPARg_RXR_active Translocates to Nucleus & Activates PPRE PPRE PPARg_RXR_active->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes AntiInflammatory Anti-inflammatory Effects TargetGenes->AntiInflammatory MetabolicReg Metabolic Regulation TargetGenes->MetabolicReg

Caption: 10-NO2-LA activates the PPARγ signaling pathway.

Keap1-Nrf2 Pathway Modulation

10-NO2-LA is an electrophilic molecule that can react with nucleophilic cysteine residues on proteins.[3][5] One of its key targets is Keap1, a negative regulator of the transcription factor Nrf2.[3][8] Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and proteasomal degradation.[9][10] By covalently modifying specific cysteine residues on Keap1, 10-NO2-LA disrupts the Keap1-Nrf2 interaction.[3][8] This leads to the stabilization and nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1).[3][11]

Keap1_Nrf2_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNA 10-NO2-LA Keap1_Nrf2 Keap1-Nrf2 Complex LNA->Keap1_Nrf2 Modifies Keap1 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Maf Maf Maf->ARE TargetGenes Antioxidant Gene Transcription (e.g., HO-1) ARE->TargetGenes

References

10-Nitrolinoleic Acid: A Technical Guide to its Anti-Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Nitrolinoleic acid (10-NO₂-LA), an endogenous signaling molecule formed from the nitration of linoleic acid, has emerged as a potent modulator of inflammatory responses. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-inflammatory effects of 10-NO₂-LA. It details its interactions with key signaling pathways, including the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, alongside its inhibitory effects on the pro-inflammatory Nuclear Factor-kappa B (NF-κB) cascade. This document synthesizes quantitative data from multiple studies, outlines detailed experimental protocols for investigating its bioactivity, and presents visual representations of the core signaling pathways involved.

Introduction

Nitro-fatty acids (NO₂-FAs) are endogenously produced electrophiles that are formed through nitric oxide (NO)- and nitrite (B80452) (NO₂⁻)-dependent reactions with unsaturated fatty acids.[1][2] These molecules act as signaling mediators with significant anti-inflammatory properties.[3][4] Among these, this compound, a specific regioisomer of nitrolinoleic acid, has garnered considerable attention for its therapeutic potential.[5][6] Its electrophilic nature allows it to interact with and modify key regulatory proteins, thereby modulating cellular signaling cascades involved in inflammation and oxidative stress.[2][7] This guide focuses on the well-documented anti-inflammatory pathways modulated by 10-NO₂-LA.

Core Anti-Inflammatory Mechanisms

The anti-inflammatory actions of this compound are multifaceted, primarily revolving around the activation of protective pathways and the inhibition of pro-inflammatory signaling.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

10-NO₂-LA is a potent endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in the regulation of lipid metabolism, glucose homeostasis, and inflammation.[8][9] Upon activation by ligands like 10-NO₂-LA, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the transcription of anti-inflammatory proteins.[9][10] The activation of PPARγ by 10-NO₂-LA has been shown to be comparable to or even exceed that of synthetic agonists like rosiglitazone.[8] It is important to note that different regioisomers of nitrolinoleic acid exhibit varying potencies in activating PPARγ, with the 12-NO₂ isomer being the most potent.[11]

PPARg_Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-NO2-LA_ext This compound 10-NO2-LA_cyt This compound 10-NO2-LA_ext->10-NO2-LA_cyt PPARg PPARγ 10-NO2-LA_cyt->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex Complex_nuc PPARγ-RXR Complex->Complex_nuc Nuclear Translocation PPRE PPRE Complex_nuc->PPRE Binds to Gene Anti-inflammatory Gene Transcription PPRE->Gene Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-NO2-LA This compound Keap1_Nrf2 Keap1-Nrf2 Complex 10-NO2-LA->Keap1_Nrf2 Modifies Keap1 Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Under basal conditions Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation ARE ARE Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Gene Antioxidant & Cytoprotective Gene Expression (e.g., HO-1) ARE->Gene NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IkB NFkB_IkB->NFkB 10-NO2-LA This compound 10-NO2-LA->NFkB Inhibits (Alkylation) Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Downstream Assays cluster_Analysis Data Analysis & Interpretation Start Plate Cells (e.g., RASMCs, MCF7) Treat Treat with 10-NO₂-LA & Controls Start->Treat WB Western Blot (Nrf2 Nuclear Translocation, HO-1 Protein) Treat->WB Luc Luciferase Assay (ARE or PPRE activity) Treat->Luc qPCR RT-qPCR (HO-1 mRNA) Treat->qPCR Prolif Proliferation Assay (e.g., WST-1, Cell Counting) Treat->Prolif Data Quantify Results (Fold change, IC₅₀, EC₅₀) WB->Data Luc->Data qPCR->Data Prolif->Data

References

The Role of 10-Nitrolinoleic Acid in PPARγ Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Nitrolinoleic acid (10-NO₂-LA), a nitrated derivative of linoleic acid, is an endogenous signaling molecule implicated in a variety of physiological processes. One of its key mechanisms of action is the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of lipid metabolism, glucose homeostasis, and inflammation. This technical guide provides an in-depth analysis of the interaction between 10-NO₂-LA and PPARγ, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction to this compound and PPARγ

Nitrated fatty acids, such as nitrolinoleic acid (LNO₂), are formed endogenously through nitric oxide-dependent oxidative reactions.[1] These molecules have emerged as a novel class of signaling mediators.[2] LNO₂ exists as a mixture of four regioisomers, with the nitro group positioned at carbon 9, 10, 12, or 13.[3][4] This guide will focus on the role of the 10-nitro isomer in the activation of PPARγ.

PPARγ is a ligand-activated transcription factor that, upon binding to an agonist, forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[5] The downstream effects of PPARγ activation are extensive and include the regulation of adipogenesis, improvement of insulin (B600854) sensitivity, and anti-inflammatory responses.[6][7] While synthetic PPARγ agonists, such as the thiazolidinediones (TZDs) rosiglitazone (B1679542) and pioglitazone, are used clinically, there is significant interest in understanding the role of endogenous ligands like 10-NO₂-LA.[6]

Quantitative Analysis of 10-NO₂-LA and PPARγ Interaction

The interaction of 10-NO₂-LA with PPARγ has been quantified through various in vitro assays, primarily focusing on its binding affinity and its potency in activating gene transcription. It is important to note that many studies have evaluated a mixture of 9- and 10-NO₂-LA.

Table 1: Binding Affinity of Nitrolinoleic Acid Isomers to PPARγ
CompoundIC₅₀ (µM)Assay TypeReference
9/10-NO₂-LA Mixture 0.41 - 0.60Competition Radioligand Binding Assay[3][4]
10-NO₂-LA 0.22Competition with [³H]Rosiglitazone[8]
12-NO₂-LA0.41Competition Radioligand Binding Assay[4][5]
13-NO₂-LA0.44Competition Radioligand Binding Assay[4][5]
Rosiglitazone (control)0.25Competition Radioligand Binding Assay[3][4]
Linoleic Acid (control)>100Competition Radioligand Binding Assay[4]

IC₅₀ represents the concentration of the ligand required to displace 50% of a radiolabeled ligand from the receptor.

Table 2: Transcriptional Activation of PPARγ by Nitrolinoleic Acid Isomers

| Compound | EC₅₀ (µM) | Maximum Activation (% of Rosiglitazone) | Assay Type | Reference | | :--- | :--- | :--- | :--- | | 9/10-NO₂-LA Mixture | 0.41 | ~50% (Partial Agonist) | Luciferase Reporter Gene Assay |[4] | | 12-NO₂-LA | 0.045 | Nearly Full Agonist | Luciferase Reporter Gene Assay |[3][4] | | 13-NO₂-LA | 0.62 | ~50% (Partial Agonist) | Luciferase Reporter Gene Assay |[4] | | Rosiglitazone (control) | 0.067 | 100% (Full Agonist) | Luciferase Reporter Gene Assay |[3][4] |

EC₅₀ is the concentration of a ligand that provokes a response halfway between the baseline and maximum response.

These data indicate that while the 9/10-NO₂-LA mixture binds to PPARγ with an affinity comparable to the potent synthetic agonist rosiglitazone, it acts as a partial agonist in terms of transcriptional activation.[3][4] The 12-NO₂-LA isomer is notably the most potent activator among the nitrolinoleic acid regioisomers.[3][4][9]

Signaling Pathway of 10-NO₂-LA-Mediated PPARγ Activation

The activation of PPARγ by 10-NO₂-LA initiates a cascade of molecular events leading to changes in gene expression and cellular function. The generally accepted signaling pathway is depicted below.

PPARg_Activation_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects 10_NO2_LA_ext This compound 10_NO2_LA_cyt This compound 10_NO2_LA_ext->10_NO2_LA_cyt Passive Diffusion 10_NO2_LA_nuc This compound 10_NO2_LA_cyt->10_NO2_LA_nuc PPARg_RXR_inactive PPARγ-RXR (inactive) PPARg_RXR_active PPARγ-RXR-10-NO₂-LA (active complex) PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Adipogenesis Adipocyte Differentiation mRNA->Adipogenesis Glucose_Uptake Increased Glucose Uptake mRNA->Glucose_Uptake Anti_inflammatory Anti-inflammatory Responses mRNA->Anti_inflammatory 10_NO2_LA_nucPPARg_RXR_inactive 10_NO2_LA_nucPPARg_RXR_inactive 10_NO2_LA_nucPPARg_RXR_inactive->PPARg_RXR_active Ligand Binding

Figure 1: Signaling pathway of 10-NO₂-LA-mediated PPARγ activation.

In this pathway, 10-NO₂-LA enters the cell and translocates to the nucleus where it binds to the PPARγ-RXR heterodimer. This binding induces a conformational change in the receptor complex, leading to the recruitment of coactivators and the initiation of transcription of target genes.[5] Downstream effects include the promotion of adipocyte differentiation and increased glucose uptake.[6][7] Some studies also suggest that nitro-fatty acids can covalently modify PPARγ, specifically at Cysteine 285, which may contribute to its activity as a partial agonist and selective modulator.[10][11]

Experimental Protocols

The quantitative data presented in this guide were obtained through specific and reproducible experimental protocols. Below are detailed methodologies for the key assays used to characterize the interaction between 10-NO₂-LA and PPARγ.

Competition Radioligand Binding Assay

This assay is used to determine the binding affinity (IC₅₀) of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare recombinant human PPARγ protein Incubate Incubate PPARγ, [³H]Rosiglitazone, and 10-NO₂-LA together Receptor_Prep->Incubate Ligand_Prep Prepare [³H]Rosiglitazone (radioligand) Ligand_Prep->Incubate Test_Compound_Prep Prepare serial dilutions of 10-NO₂-LA Test_Compound_Prep->Incubate Separate Separate bound from free radioligand Incubate->Separate Detect Quantify bound radioactivity (scintillation counting) Separate->Detect Analyze Calculate IC₅₀ value Detect->Analyze

Figure 2: Workflow for a competition radioligand binding assay.

Detailed Methodology:

  • Recombinant Receptor: Purified, recombinant human PPARγ protein is used.[4]

  • Radioligand: A tritiated form of a high-affinity PPARγ agonist, such as [³H]Rosiglitazone, is used as the radioligand.[8]

  • Incubation: The PPARγ protein, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (10-NO₂-LA) are incubated together in a suitable buffer.

  • Separation: After incubation, the protein-bound radioligand is separated from the free radioligand. This can be achieved through methods like filtration or scintillation proximity assay.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value is then determined from the resulting sigmoidal curve.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a receptor and induce the transcription of a reporter gene.

Luciferase_Assay_Workflow cluster_transfection Cell Transfection cluster_treatment Cell Treatment cluster_lysis Cell Lysis & Measurement cluster_analysis Data Analysis Cell_Culture Culture suitable cells (e.g., HEK293, COS-7, CV-1) Transfect Co-transfect cells with: 1. PPARγ expression vector 2. PPRE-luciferase reporter vector 3. Control vector (e.g., Renilla) Cell_Culture->Transfect Treat Treat transfected cells with varying concentrations of 10-NO₂-LA Transfect->Treat Lyse Lyse cells to release intracellular contents Treat->Lyse Measure Measure Firefly and Renilla luciferase activity Lyse->Measure Normalize Normalize Firefly luciferase to Renilla luciferase activity Measure->Normalize Calculate Calculate fold activation and EC₅₀ value Normalize->Calculate

Figure 3: Workflow for a luciferase reporter gene assay.

Detailed Methodology:

  • Cell Line: A suitable mammalian cell line, such as HEK293, COS-7, or CV-1, is used.[12][13]

  • Plasmids: The cells are transiently co-transfected with three plasmids:

    • An expression vector containing the full-length cDNA for human PPARγ.[14]

    • A reporter vector containing a luciferase gene under the control of a promoter with multiple copies of the PPRE.[13]

    • A control vector expressing a different reporter, such as Renilla luciferase, to normalize for transfection efficiency.[12]

  • Treatment: After transfection, the cells are treated with various concentrations of the test compound (10-NO₂-LA) or a positive control (e.g., rosiglitazone).[15]

  • Cell Lysis: Following an incubation period, the cells are lysed to release the expressed luciferase enzymes.

  • Luminescence Measurement: The activity of both Firefly and Renilla luciferase is measured using a luminometer after the addition of their respective substrates.

  • Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation relative to a vehicle control is calculated, and the EC₅₀ value is determined from the dose-response curve.[15]

Conclusion and Future Directions

This compound is a physiologically relevant, endogenous partial agonist of PPARγ. While its binding affinity is comparable to synthetic full agonists, its ability to activate transcription is more modest. This characteristic may be advantageous, potentially offering a more nuanced modulation of PPARγ activity with a reduced risk of the side effects associated with full agonists. The covalent modification of PPARγ by 10-NO₂-LA is an area that warrants further investigation to fully elucidate its impact on receptor function and downstream signaling.

For drug development professionals, the structure of 10-NO₂-LA and its regioisomers provides a valuable scaffold for the design of novel selective PPARγ modulators (SPPARMs). Future research should focus on the distinct signaling pathways activated by different LNO₂ isomers and their potential for therapeutic intervention in metabolic and inflammatory diseases. A deeper understanding of the interplay between endogenous ligands and nuclear receptors like PPARγ will undoubtedly pave the way for the development of more targeted and effective therapies.

References

The Intricate Dance of 10-Nitrolinoleic Acid and the Keap1/Nrf2 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenously produced electrophilic fatty acids, such as 10-nitrolinoleic acid (10-LNO2), are emerging as critical signaling molecules in cellular defense mechanisms against oxidative and inflammatory stress. A primary target of these nitro-fatty acids is the Keap1/Nrf2 signaling pathway, a master regulator of antioxidant and cytoprotective gene expression. This technical guide provides an in-depth exploration of the molecular interactions between 10-LNO2 and the Keap1/Nrf2 axis, detailing the mechanism of Nrf2 activation, and presenting key experimental methodologies for its investigation. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering insights into the therapeutic potential of targeting this pathway.

Introduction: The Keap1/Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a crucial cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2] This process maintains low intracellular levels of Nrf2.

Upon exposure to electrophiles or reactive oxygen species (ROS), specific cysteine residues within Keap1 are modified, leading to a conformational change in the Keap1 protein. This disrupts the Keap1-Nrf2 interaction, inhibiting Nrf2 degradation and allowing it to accumulate and translocate to the nucleus.[1][2] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]) and enzymes involved in glutathione (B108866) synthesis.[3]

This compound: An Endogenous Nrf2 Activator

This compound (10-LNO2) is a nitrated derivative of the essential fatty acid, linoleic acid. It is formed endogenously through non-enzymatic reactions involving nitric oxide (•NO) and its derivatives.[4][5][6] As an electrophilic molecule, 10-LNO2 can react with nucleophilic residues in proteins, thereby modulating their function.

The primary mechanism by which 10-LNO2 activates the Nrf2 pathway is through the direct alkylation of reactive cysteine residues on Keap1.[4] Studies on the closely related nitro-oleic acid (OA-NO2) have identified several key cysteine residues in Keap1 that are targeted, including Cys273 and Cys288.[7] This covalent modification of Keap1 by 10-LNO2 disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2, and subsequent activation of ARE-driven gene expression.[1][3]

Quantitative Analysis of Nrf2 Activation by Nitrolinoleic Acid

Precise quantitative data for the activation of the Nrf2 pathway specifically by the 10-nitro isomer of linoleic acid is limited in the available literature. However, studies on total nitrolinoleic acid (a mixture of isomers including 10-LNO2) and nitro-oleic acid provide valuable insights into the concentration-dependent effects.

CompoundAssayCell LineKey FindingsReference
Total Nitrolinoleic Acid (NO2-LA)ARE-Luciferase Reporter AssayMCF7Concentration-dependent activation of ARE-driven transcription.[3]
12-Nitrolinoleic Acid (12-NO2-LA)ARE-Luciferase Reporter AssayMCF7Significant activation of ARE/Nrf2-driven transcription observed at concentrations ≥ 3 μM.[3][5]
9/10-Nitro-oleic Acid (9/10-NO2-OA)ARE-Luciferase Reporter AssayMCF7More potent inducer of ARE-driven transcription compared to total NO2-LA.[3]
9-Nitro-oleic Acid (9-OA-NO2)ARE-Luciferase Reporter AssayMore potent ARE inducer than 10-nitro-oleic acid.[7]
This compound (10-NO2LA)Nrf2 Nuclear TranslocationBone marrow cellsInduced Nrf2 nuclear translocation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction between 10-LNO2 and the Keap1/Nrf2 pathway.

Keap1-Nrf2 Interaction Assay (Fluorescence Polarization)

This assay quantitatively measures the disruption of the Keap1-Nrf2 interaction by a test compound.

  • Principle: A fluorescently labeled Nrf2 peptide is incubated with the Keap1 protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization (FP) signal. When an inhibitor (e.g., 10-LNO2) displaces the fluorescent peptide, the smaller, faster-tumbling peptide yields a low FP signal.

  • Detailed Methodology:

    • Reagents: Purified Keap1 protein, fluorescently labeled Nrf2 peptide (containing the ETGE motif), assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).

    • Procedure: a. In a 384-well black plate, add 10 µL of the fluorescently labeled Nrf2 peptide (e.g., 20 nM final concentration). b. Add 10 µL of Keap1 protein (e.g., 40 nM final concentration). c. Add 10 µL of 10-LNO2 at various concentrations (e.g., 0.1 to 100 µM). For the control, add vehicle (e.g., DMSO). d. Incubate the plate at room temperature for 30-60 minutes, protected from light. e. Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a FITC label).

    • Data Analysis: Calculate the percentage of inhibition at each concentration of 10-LNO2 and determine the IC50 value.

Antioxidant Response Element (ARE) Reporter Assay

This cell-based assay measures the transcriptional activity of Nrf2.

  • Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 by a test compound leads to the expression of luciferase, which can be quantified by measuring luminescence.

  • Detailed Methodology:

    • Cell Culture and Transfection: a. Plate cells (e.g., HepG2 or MCF7) in a 96-well white, clear-bottom plate. b. Transfect the cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

    • Treatment: a. After 24 hours, replace the medium with fresh medium containing various concentrations of 10-LNO2 (e.g., 0.1 to 50 µM). Include a vehicle control. b. Incubate the cells for an additional 16-24 hours.

    • Luciferase Assay: a. Lyse the cells using a passive lysis buffer. b. Measure firefly luciferase activity using a luminometer after adding the luciferase substrate. c. Measure Renilla luciferase activity for normalization.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as fold induction over the vehicle control.

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus.

  • Principle: Cells are treated with a test compound, fixed, and then stained with an antibody specific for Nrf2. A fluorescent secondary antibody is used for visualization by microscopy. Nuclear counterstaining allows for the assessment of Nrf2 localization.

  • Detailed Methodology:

    • Cell Culture and Treatment: a. Grow cells on glass coverslips in a 24-well plate. b. Treat the cells with 10-LNO2 (e.g., 10 µM) for a specified time (e.g., 1-4 hours). Include a vehicle control.

    • Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Immunostaining: a. Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour. b. Incubate with a primary antibody against Nrf2 overnight at 4°C. c. Wash with PBST. d. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. e. Counterstain the nuclei with DAPI.

    • Imaging and Analysis: a. Mount the coverslips on microscope slides. b. Visualize the cells using a fluorescence microscope. c. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of Nrf2 translocation.

Visualizing the Molecular Interactions and Workflows

Signaling Pathway Diagram

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Dimer Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-E3 Ligase Keap1->Cul3 Associates Cul3->Nrf2 Ubiquitination Ub Ubiquitin LNO2 This compound (10-LNO2) LNO2->Keap1 Alkylation of Cysteine Residues ARE_genes ARE-driven Genes (e.g., HO-1, NQO1) Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds Gene_expression Gene Transcription ARE->Gene_expression

Caption: The Keap1/Nrf2 signaling pathway and its modulation by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incellulo Cell-Based Assays FP_assay Keap1-Nrf2 Fluorescence Polarization Assay data_analysis Data Analysis: IC50, Fold Induction, Nuclear/Cytoplasmic Ratio FP_assay->data_analysis ARE_reporter ARE-Luciferase Reporter Assay ARE_reporter->data_analysis Nrf2_translocation Nrf2 Nuclear Translocation (Immunofluorescence) Nrf2_translocation->data_analysis start Start: Investigate 10-LNO2 effect on Keap1/Nrf2 pathway start->FP_assay Biochemical Interaction start->ARE_reporter Transcriptional Activity start->Nrf2_translocation Cellular Localization conclusion Conclusion: Characterize 10-LNO2 as a Keap1/Nrf2 pathway activator data_analysis->conclusion

Caption: A typical experimental workflow for characterizing the effects of 10-LNO2.

Discussion and Future Directions

The activation of the Keap1/Nrf2 pathway by 10-LNO2 represents a significant endogenous mechanism for cellular protection against oxidative stress and inflammation. The electrophilic nature of 10-LNO2 allows it to directly interact with and modulate the function of the master regulator, Keap1, leading to a robust antioxidant response.

For drug development professionals, understanding this interaction provides a foundation for the design of novel therapeutics that mimic the action of 10-LNO2. Such compounds could offer a targeted approach to upregulating the body's own defense mechanisms in a variety of diseases characterized by oxidative stress, including cardiovascular diseases, neurodegenerative disorders, and chronic inflammatory conditions.

Future research should focus on obtaining more precise quantitative data for the various isomers of nitrolinoleic acid to better understand their structure-activity relationships. Furthermore, in vivo studies are crucial to validate the therapeutic potential of 10-LNO2 and its derivatives in relevant disease models. The development of stable, orally bioavailable mimetics of 10-LNO2 will be a key step in translating these basic science discoveries into clinically effective therapies.

Conclusion

This compound is a potent endogenous activator of the Keap1/Nrf2 signaling pathway. Its mechanism of action, involving the direct alkylation of Keap1, leads to the stabilization and nuclear translocation of Nrf2, and the subsequent transcription of a suite of cytoprotective genes. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further explore the therapeutic potential of this fascinating molecule and the pathway it regulates. The continued investigation of 10-LNO2 and its mimetics holds great promise for the development of novel therapies for a range of oxidative stress-related diseases.

References

An In-depth Technical Guide to the Induction of Heme Oxygenase-1 by 10-Nitrolinoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the induction of Heme Oxygenase-1 (HO-1) by 10-Nitrolinoleic acid (LNO2), a nitrated fatty acid with significant anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways involved.

Quantitative Analysis of HO-1 Induction by this compound

This compound is a potent inducer of HO-1 expression at both the mRNA and protein levels. The following tables summarize the dose-dependent and time-course effects of LNO2 on HO-1 induction in human aortic endothelial cells (HAEC), as well as its effects in other model systems.

Table 1: Dose-Dependent Induction of HO-1 by this compound in Human Aortic Endothelial Cells (HAEC)

Concentration of LNO2HO-1 mRNA Induction (Fold Increase over Basal)HO-1 Protein Induction (Fold Increase over Basal)
1 µM~8-fold[1]~2-fold[1]
5 µM~50-fold[1]~5-fold[1]
10 µM~70-fold[1]~15-fold[1]

Data based on 4-hour incubation for mRNA and 16-hour incubation for protein analysis.

Table 2: Time-Course of HO-1 Induction by 10 µM this compound in HAEC

Time PointHO-1 mRNA Induction (Fold Increase over Basal)HO-1 Protein Induction (Fold Increase over Basal)
4 hoursMaximal induction observed[2]-
12 hours-Maximal induction observed[2]
16 hours-Sustained high levels[1]

Table 3: Comparative HO-1 Induction in Other Model Systems

Model SystemLNO2 ConcentrationHO-1 Protein Induction (Fold Increase over Basal)
Rat Aortic Segments (ex vivo)25 µM~40-fold[3]

Signaling Pathways of LNO2-Mediated HO-1 Induction

The induction of HO-1 by this compound is a multi-faceted process involving both Nrf2-dependent and Nrf2-independent signaling cascades. It is noteworthy that this induction occurs independently of the Peroxisome Proliferator-Activated Receptor γ (PPARγ) pathway[1][3].

Nrf2-Dependent Pathway: this compound, being an electrophilic molecule, can directly interact with Keap1, the cytosolic repressor of Nrf2[4][5]. This interaction, likely through nitroalkylation of key cysteine residues on Keap1, disrupts the Keap1-Nrf2 complex. This disruption prevents the ubiquitination and subsequent proteasomal degradation of Nrf2, leading to its stabilization and nuclear translocation[5][6]. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter region of the HO-1 gene, thereby initiating its transcription[5].

Nrf2-Independent Pathway: Evidence suggests that LNO2 can also induce HO-1 in an Nrf2-independent manner[4][7]. This pathway involves the interplay of several transcription factors and response elements within the human HO-1 promoter. Specifically, the synergistic action of the cAMP-response element (CRE), Activator Protein-1 (AP-1), and E-box sequences is crucial[4][7]. LNO2 treatment promotes the binding of CREB-1 to the CRE and E-box regions of the HO-1 promoter[7]. Furthermore, LNO2 can induce interactions between the distal CRE-containing region and the proximal E-box-containing region of the promoter, suggesting a chromatin looping mechanism that facilitates transcriptional activation[7].

It has also been noted that while LNO2 can induce HO-1 in Nrf2-deficient mouse embryonic fibroblasts (MEFs), the induction is less pronounced compared to wild-type cells, indicating that the Nrf2-dependent pathway still plays a significant role[4].

The following diagram illustrates the key signaling pathways involved in the induction of HO-1 by this compound.

HO1_Induction_by_LNO2 cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNO2 This compound (LNO2) Keap1_Nrf2 Keap1-Nrf2 Complex LNO2->Keap1_Nrf2 Nitroalkylation Signaling_Intermediates Signaling Intermediates LNO2->Signaling_Intermediates Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 CREB1 CREB-1 Signaling_Intermediates->CREB1 AP1 AP-1 Signaling_Intermediates->AP1 Ebox E-box Signaling_Intermediates->Ebox ARE ARE Nrf2_n->ARE HO1_gene HO-1 Gene ARE->HO1_gene Transcription CRE CRE CREB1->CRE CRE->HO1_gene AP1->HO1_gene Ebox->HO1_gene

Caption: Signaling pathways of HO-1 induction by this compound.

Experimental Protocols

This section provides a general outline of the key experimental protocols used to investigate the induction of HO-1 by this compound.

3.1. Cell Culture and Treatment

  • Cell Line: Human Aortic Endothelial Cells (HAEC) are a commonly used cell line for these studies.

  • Culture Conditions: Cells are typically cultured in endothelial cell growth medium supplemented with fetal bovine serum and other growth factors at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to reach a certain confluency (e.g., 80-90%). The cells are then treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for specified time periods (e.g., 4, 12, 16 hours).

3.2. RNA Isolation and Northern Blot Analysis for HO-1 mRNA

  • RNA Extraction: Total RNA is isolated from treated and control cells using a commercial RNA extraction kit following the manufacturer's instructions.

  • Northern Blotting:

    • An equal amount of total RNA (e.g., 10-20 µg) from each sample is denatured and separated by electrophoresis on a formaldehyde-agarose gel.

    • The separated RNA is transferred to a nylon membrane and cross-linked.

    • The membrane is prehybridized and then hybridized with a radiolabeled cDNA probe specific for human HO-1.

    • After washing to remove unbound probe, the membrane is exposed to X-ray film to visualize the HO-1 mRNA bands.

    • The membrane is often stripped and re-probed with a probe for a housekeeping gene (e.g., GAPDH) to ensure equal RNA loading.

    • Densitometry is used to quantify the band intensities and determine the fold change in HO-1 mRNA expression.

3.3. Protein Extraction and Western Blot Analysis for HO-1 Protein

  • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration is determined using a protein assay kit.

  • Western Blotting:

    • Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for HO-1.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The membrane is typically stripped and re-probed with an antibody for a loading control protein (e.g., β-actin or GAPDH).

    • Densitometric analysis is performed to quantify the HO-1 protein levels relative to the loading control.

3.4. HO-1 Promoter-Luciferase Reporter Assay

  • Plasmid Constructs: A luciferase reporter plasmid containing the human HO-1 promoter region (e.g., a -4.5 kb fragment) is used.

  • Transfection: HAECs are transiently transfected with the HO-1 promoter-luciferase construct and a control plasmid (e.g., a Renilla luciferase construct for normalization) using a suitable transfection reagent.

  • Treatment and Luciferase Assay: After transfection, the cells are treated with this compound or vehicle. Cell lysates are then prepared, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for transfection efficiency.

The following diagram provides a workflow for a typical experiment investigating LNO2-mediated HO-1 induction.

Experimental_Workflow cluster_analysis Analysis start Start: HAEC Culture treatment Treatment with this compound (Varying Concentrations and Time Points) start->treatment harvest Cell Harvesting treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction northern_blot Northern Blot for HO-1 mRNA rna_extraction->northern_blot western_blot Western Blot for HO-1 Protein protein_extraction->western_blot data_quantification Data Quantification and Analysis northern_blot->data_quantification western_blot->data_quantification end End: Determination of HO-1 Induction data_quantification->end

Caption: Experimental workflow for studying HO-1 induction by LNO2.

Conclusion

This compound is a potent inducer of the cytoprotective enzyme Heme Oxygenase-1. This induction is mediated by a complex network of signaling pathways, including both Nrf2-dependent and Nrf2-independent mechanisms, and is independent of PPARγ activation. The robust upregulation of HO-1 by LNO2 underscores its therapeutic potential in inflammatory and oxidative stress-related diseases. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the field of drug development and cellular signaling.

References

An In-depth Technical Guide to the Cellular Targets of 10-Nitrolinoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Nitrolinoleic acid (10-LNO₂), an endogenous signaling molecule formed through nitric oxide-dependent reactions, has emerged as a pleiotropic regulator of cellular function with significant therapeutic potential. Its bioactivity is primarily attributed to its electrophilic nature, enabling it to interact with and modulate a diverse array of cellular targets. This technical guide provides a comprehensive overview of the known molecular targets of 10-LNO₂, with a focus on its interactions with key signaling pathways implicated in inflammation, oxidative stress, and metabolism. We present a detailed summary of quantitative data, experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanisms of Action: Electrophilic Signaling

The primary mechanism through which 10-LNO₂ exerts its biological effects is via nitroalkylation , a form of Michael addition. The nitroalkene moiety of 10-LNO₂ acts as an electrophile, readily reacting with nucleophilic amino acid residues, predominantly cysteine and to a lesser extent histidine, on target proteins.[1][2][3] This reversible post-translational modification can alter protein conformation, activity, and protein-protein interactions, thereby modulating downstream signaling cascades.[1][4][5]

Key Cellular Targets and Signaling Pathways

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

10-LNO₂ is a potent endogenous ligand and partial agonist for the nuclear receptor PPARγ.[6][7][8] Activation of PPARγ by 10-LNO₂ leads to the transcriptional regulation of genes involved in lipid metabolism, glucose homeostasis, and the suppression of inflammatory responses.[6][8] Notably, the different regioisomers of nitrolinoleic acid exhibit varying potencies for PPARγ activation, with the 12-nitro isomer being the most potent.[9]

ParameterValueReference
Binding Affinity (Ki)~133 nM[6][8]
EC₅₀ (Transcription Activation)0.045 µM (for 12-NO₂-LA)[9]
IC₅₀ (Radioligand Binding)0.41–0.60 µM[9]

A common method to assess PPARγ activation is the luciferase reporter gene assay.[7][8]

  • Cell Culture and Transfection: CV-1 cells are cultured and transiently co-transfected with a PPARγ expression plasmid and a luciferase reporter plasmid containing PPAR response elements (PPREs) in the promoter region. A GFP expression plasmid is often co-transfected to normalize for transfection efficiency.

  • Treatment: After 24 hours, the cells are treated with varying concentrations of 10-LNO₂ or a vehicle control.

  • Luciferase Assay: Following a 24-hour incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to GFP expression, and the fold change in reporter gene expression relative to the vehicle control is calculated.

Keap1/Nrf2 Antioxidant Response Pathway

10-LNO₂ is a potent activator of the Keap1/Nrf2 pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[2][10][11] 10-LNO₂ directly modifies specific cysteine residues on Keap1, the negative regulator of Nrf2.[4][11] This nitroalkylation disrupts the Keap1-Nrf2 complex, inhibiting the proteasomal degradation of Nrf2.[2][10] Stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) and drives the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1).[10][12][13][14] This activation is independent of Keap1 Cys151, a target for many other electrophiles.[4][11]

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNO2 10-LNO₂ Keap1_Nrf2 Keap1-Nrf2 Complex LNO2->Keap1_Nrf2 Nitroalkylation of Keap1 Cysteines Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binding Genes Cytoprotective Genes (e.g., HO-1) ARE->Genes Transcription

Caption: 10-LNO₂ activates the Keap1/Nrf2 pathway via nitroalkylation.

  • Cell Culture and Treatment: Vascular smooth muscle cells (VSMCs) or other suitable cell types are grown on coverslips and treated with 10-LNO₂ for various time points.

  • Immunofluorescence: Cells are fixed, permeabilized, and incubated with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA dye like Hoechst 33342.

  • Microscopy: Coverslips are mounted, and images are acquired using a fluorescence microscope.

  • Analysis: The nuclear and cytoplasmic fluorescence intensity of Nrf2 is quantified to determine the extent of nuclear translocation.

Inhibition of the NF-κB Inflammatory Pathway

10-LNO₂ exerts potent anti-inflammatory effects by directly inhibiting the NF-κB signaling pathway.[10][15] This inhibition is achieved through the direct nitroalkylation of the p65 subunit of NF-κB.[15] This covalent modification prevents the binding of NF-κB to its DNA consensus sequence, thereby repressing the transcription of pro-inflammatory genes such as those encoding for cytokines and adhesion molecules.[15] This mechanism of action is independent of PPARγ activation and HO-1 induction.[15]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation LNO2 10-LNO₂ LNO2->NFkB Nitroalkylation of p65 DNA κB Site NFkB_nuc->DNA Binding NFkB_nuc->DNA Inhibited by Nitroalkylation Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: 10-LNO₂ inhibits NF-κB signaling via direct p65 nitroalkylation.

  • Nuclear Extract Preparation: Macrophages or endothelial cells are stimulated with an inflammatory agent (e.g., LPS or TNF-α) in the presence or absence of 10-LNO₂. Nuclear extracts are then prepared.

  • Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow for the formation of protein-DNA complexes.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to X-ray film or imaged to visualize the DNA-protein complexes. A decrease in the shifted band in the presence of 10-LNO₂ indicates inhibition of DNA binding.

Other Direct Protein Targets

The electrophilic nature of 10-LNO₂ allows it to interact with a range of other proteins, often leading to functional inhibition through the modification of critical cysteine residues.

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): 10-LNO₂ inhibits GAPDH activity by nitroalkylating its catalytic cysteine residue (Cys-149).[1]

  • Calcineurin: While studies have focused on the related nitro-oleic acid, it is plausible that 10-LNO₂ also targets and inhibits the phosphatase activity of calcineurin, a key enzyme in T-cell activation, by modifying its Cys372 residue.[16][17] This would lead to the suppression of the NFAT signaling pathway.[16]

ParameterValueReference
IC₅₀~3 µM[1]

Summary and Future Directions

This compound is a multifaceted signaling molecule that exerts its biological effects through the modulation of multiple cellular targets. Its ability to activate PPARγ, induce the Keap1/Nrf2 antioxidant response, and inhibit NF-κB-mediated inflammation underscores its therapeutic potential for a variety of diseases characterized by inflammation and oxidative stress. The core mechanism of action, covalent but reversible nitroalkylation, provides a unique mode of regulating protein function.

Future research should focus on a more comprehensive proteomic-level identification of 10-LNO₂ targets to fully elucidate its cellular interactome. Further investigation into the in vivo relevance of these interactions and the development of more specific synthetic analogs will be crucial for translating the therapeutic promise of 10-LNO₂ into clinical applications.

Target_Validation_Workflow start Hypothesized Target binding_assay In Vitro Binding Assay (e.g., Radioligand, SPR) start->binding_assay activity_assay Enzymatic/Functional Assay (e.g., Reporter Gene, Kinase Assay) start->activity_assay modification Mass Spectrometry (Identify Nitroalkylation Site) binding_assay->modification cell_based Cell-Based Assays (e.g., Translocation, Gene Expression) activity_assay->cell_based knockdown Target Knockdown/Knockout (siRNA, CRISPR) cell_based->knockdown validation Validated Target modification->validation knockdown->validation

Caption: A generalized workflow for the validation of 10-LNO₂ cellular targets.

References

Physiological Concentrations of 10-Nitrolinoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrolinoleic acid (10-NO2-LA) is an endogenous signaling molecule generated from the nitration of linoleic acid by nitric oxide-derived species. This nitro-fatty acid has emerged as a potent regulator of various physiological and pathophysiological processes, primarily through its ability to modulate gene expression and cellular signaling pathways. Its actions are often mediated by the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the induction of cytoprotective genes via the Nrf2/Keap1 pathway. Understanding the physiological and pathological concentrations of 10-NO2-LA is crucial for elucidating its biological roles and for the development of novel therapeutics targeting its signaling pathways. This guide provides a comprehensive overview of the reported physiological concentrations of 10-NO2-LA, detailed experimental protocols for its quantification, and a summary of its key signaling mechanisms.

Data Presentation: Physiological Concentrations of this compound

The concentration of this compound has been measured in various biological matrices, revealing a dynamic range that is influenced by health and disease states.

Table 1: Concentrations of Nitrolinoleic Acid (NO2-LA) in Human Biological Samples

Biological MatrixConditionConcentration RangeNotes
Plasma (free)Healthy79 ± 35 nM[1]Measured by LC-MS/MS.
Plasma (esterified)Healthy550 nM[2][3]Represents the major fraction of NO2-LA in circulation.
Red Blood CellsHealthy~500 nM[4]
UrineHealthy9.9 ± 4.0 pmol/mg creatinineIndicates renal excretion of NO2-LA and its metabolites.
PlasmaIschemic Heart DiseaseComparable to healthy controls (3 ± 1 nM vs 3.2 ± 1.7 nM)

Table 2: Concentrations of Nitrolinoleic Acid (NO2-LA) in Animal Models

SpeciesTissue/ConditionConcentration/DoseObserved Effect
RatLungs (in vivo)2.6 mg/kg LNO2 (i.p.)Increased HO-1 mRNA and protein.[5]
RatAortic segments (ex vivo)25 µM LNO240-fold induction of HO-1 protein.[6]
MouseKidney (Ischemia-Reperfusion)500µg/kg NO2-OAAttenuated renal injury.[7]
MouseLung (Hypoxia-Induced Pulmonary Hypertension)OA-NO2 attenuated increase in right ventricular systolic pressure.[8]
MouseAtherosclerotic plaques (ApoE-/-)Subcutaneously administered nitro-oleic acid reduced atherosclerotic lesion formation.[9]

Experimental Protocols

Accurate quantification of 10-NO2-LA is critical for research in this field. The following sections provide detailed methodologies for its extraction and analysis.

Protocol 1: Extraction of this compound from Plasma

This protocol is adapted from methodologies described for the analysis of nitrated fatty acids in human plasma.[1][10]

Materials:

  • Human plasma collected in EDTA tubes

  • Methanol (LC-MS grade)

  • Chloroform (B151607) (LC-MS grade)

  • Butylated hydroxytoluene (BHT)

  • Internal Standard (e.g., ¹³C-labeled 10-NO2-LA)

  • Diethyl ether

  • Formic acid

  • Nitrogen gas

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 1 mL of plasma, add a known amount of the internal standard.

  • Protein Precipitation: Add 2 mL of a 1:1 (v/v) solution of methanol:chloroform containing 0.01% BHT. Vortex vigorously for 1 minute.

  • Phase Separation: Add 1 mL of chloroform and 1 mL of water. Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Extraction: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Second Extraction: Repeat the extraction of the remaining aqueous phase with 2 mL of chloroform. Combine the organic phases.

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Extraction of this compound from Tissue

This protocol provides a general framework for the extraction of lipids, including 10-NO2-LA, from tissue samples.[11][12]

Materials:

  • Tissue sample (e.g., heart, liver, kidney, lung)

  • Liquid nitrogen

  • Mortar and pestle

  • Homogenizer

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Butylated hydroxytoluene (BHT)

  • Internal Standard (e.g., ¹³C-labeled 10-NO2-LA)

  • Saline solution (0.9% NaCl)

  • Nitrogen gas

  • Vortex mixer

  • Centrifuge

Procedure:

  • Tissue Homogenization: Flash-freeze the tissue sample in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Sample Weighing: Weigh approximately 100 mg of the powdered tissue into a homogenization tube.

  • Internal Standard Spiking: Add a known amount of the internal standard to the tissue powder.

  • Lipid Extraction (Folch Method):

    • Add 20 volumes of a 2:1 (v/v) chloroform:methanol solution containing 0.01% BHT to the tissue powder.

    • Homogenize the sample thoroughly on ice.

    • Add 0.2 volumes of 0.9% saline solution and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

  • Organic Phase Collection: Carefully collect the lower organic phase and transfer it to a new tube.

  • Drying and Reconstitution: Evaporate the solvent and reconstitute the lipid extract as described in Protocol 1 (steps 7 and 8).

Protocol 3: Quantification by LC-MS/MS

The following are typical parameters for the analysis of 10-NO2-LA by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][10][13]

Liquid Chromatography (LC) Parameters:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage over a run time of 20-30 minutes to elute the lipids.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 10-NO2-LA: m/z 324 -> m/z 46 (for the nitro group)

    • Internal Standard (e.g., ¹³C₁₈-10-NO2-LA): m/z 342 -> m/z 46

  • Collision Energy: Optimized for the specific instrument and transition.

Signaling Pathways and Mechanisms

This compound exerts its biological effects through multiple signaling pathways, often exhibiting crosstalk and complex regulatory networks.

PPARγ Activation

10-NO2-LA is a potent endogenous ligand for PPARγ.[2][3] Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivators and the transcriptional regulation of target genes involved in lipid metabolism, inflammation, and glucose homeostasis.

PPAR_gamma_pathway 10-NO2-LA 10-NO2-LA PPARγ PPARγ 10-NO2-LA->PPARγ PPARγ/RXR Complex PPARγ/RXR Complex PPARγ->PPARγ/RXR Complex RXR RXR RXR->PPARγ/RXR Complex PPRE PPRE (Promoter) PPARγ/RXR Complex->PPRE Gene Transcription Gene Transcription PPRE->Gene Transcription Biological Effects Adipogenesis, Anti-inflammatory Effects, Glucose Uptake Gene Transcription->Biological Effects

Figure 1: 10-NO2-LA activates the PPARγ signaling pathway.

Nrf2/Keap1 Pathway Activation

10-NO2-LA can activate the Nrf2/Keap1 pathway, a critical regulator of the antioxidant response.[14][15] 10-NO2-LA is thought to react with specific cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter of target genes, inducing the expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1).

Nrf2_Keap1_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-NO2-LA 10-NO2-LA Keap1 Keap1 10-NO2-LA->Keap1 Modification Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Ub Ub Keap1_Nrf2->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Nrf2_Maf Nrf2-Maf Complex Nrf2_nuc->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE (Promoter) Nrf2_Maf->ARE Gene Expression HO-1, Antioxidant Enzymes ARE->Gene Expression HO1_ERK_pathway 10-NO2-LA 10-NO2-LA Upstream Kinases Upstream Kinases 10-NO2-LA->Upstream Kinases ERK ERK Upstream Kinases->ERK Phosphorylation Elk-1 Elk-1 ERK->Elk-1 Phosphorylation HO-1 Gene HO-1 Gene Elk-1->HO-1 Gene Transcription Activation HO-1 Expression HO-1 Expression HO-1 Gene->HO-1 Expression Crosstalk_pathway cluster_PPAR PPARγ Pathway cluster_Nrf2 Nrf2 Pathway 10-NO2-LA 10-NO2-LA PPARγ Activation PPARγ Activation 10-NO2-LA->PPARγ Activation Nrf2 Activation Nrf2 Activation 10-NO2-LA->Nrf2 Activation PPARγ Effects Metabolic Regulation, Anti-inflammation PPARγ Activation->PPARγ Effects Cellular Homeostasis Cellular Homeostasis PPARγ Effects->Cellular Homeostasis Nrf2 Effects Antioxidant Response, Cytoprotection Nrf2 Activation->Nrf2 Effects Nrf2 Effects->Cellular Homeostasis

References

10-Nitrolinoleic Acid in Different Biological Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrolinoleic acid (10-NO₂-LA) is a nitrated fatty acid endogenously produced through nitric oxide (•NO)-dependent pathways. It belongs to a class of lipid-derived signaling mediators that have garnered significant interest due to their pleiotropic anti-inflammatory and cytoprotective effects. As a potent signaling molecule, understanding its distribution and concentration in various biological tissues is crucial for elucidating its physiological roles and therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on 10-NO₂-LA distribution, detailed experimental protocols for its quantification, and a summary of its key signaling pathways.

Data Presentation: Quantitative Distribution of this compound

The concentration of this compound and its isomers (collectively referred to as LNO₂) has been quantified in several human biological tissues, primarily in blood components and urine. The following tables summarize the available quantitative data from healthy individuals.

Biological MatrixAnalyteConcentrationReference
Human PlasmaFree LNO₂79 ± 35 nM[1]
Human PlasmaEsterified LNO₂550 ± 275 nM[1]
Human PlasmaTotal LNO₂ (Free + Esterified)630 ± 240 nM[1]
Human Red Blood CellsFree LNO₂50 ± 17 pmol/ml packed cells[1]
Human Red Blood CellsEsterified LNO₂199 ± 104 pmol/ml packed cells[1]
Human Red Blood CellsTotal LNO₂ (Free + Esterified)249 ± 104 pmol/ml packed cells[1]
Human UrineFree Nitroalkenes (including LNO₂ metabolites)9.9 ± 4.0 pmol/mg creatinine[2]

Note: Concentrations can vary based on analytical methods, and the health status of the individuals.

While data for other tissues such as the heart and adipose tissue are still emerging, studies have shown that dietary intake of linoleic acid, the precursor of 10-NO₂-LA, significantly influences its concentration in adipose tissue[3][4]. The presence and functional implications of 10-NO₂-LA in vascular endothelium have also been a subject of intense research[5][6].

Experimental Protocols

Accurate quantification of 10-NO₂-LA in biological matrices is challenging due to its low abundance and potential for artifactual formation. The most common and reliable methods involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 1: Extraction of this compound from Human Plasma

This protocol is a synthesis of commonly used methods for the extraction of nitrated fatty acids from plasma for LC-MS/MS analysis.

Materials:

  • Human plasma collected in EDTA-containing tubes

  • Methanol (B129727) (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Internal standard (e.g., ¹³C-labeled 10-NO₂-LA)

  • Vortex mixer

  • Centrifuge (capable of 4°C)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Thaw frozen plasma samples on ice. To 500 µL of plasma, add the internal standard to a final concentration of 100 nM.

  • Protein Precipitation: Add 2 mL of methanol containing 0.1% acetic acid and 0.01% BHT. Vortex vigorously for 1 minute to precipitate proteins.

  • Lipid Extraction: Add 4 mL of diethyl ether. Vortex for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C.

  • Collection of Organic Phase: Carefully collect the upper organic layer and transfer it to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for the quantification of 10-NO₂-LA using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 60% B for 5 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Negative ESI

  • Multiple Reaction Monitoring (MRM):

    • 10-NO₂-LA: Precursor ion (m/z) 324.2 → Product ion (m/z) 46.0 (for the nitro group)

    • Internal Standard (¹³C-10-NO₂-LA): Precursor ion (m/z) 342.2 → Product ion (m/z) 46.0

  • Optimization: Dwell time, collision energy, and other source parameters should be optimized for the specific instrument.

Signaling Pathways of this compound

10-NO₂-LA exerts its biological effects primarily through the modulation of key signaling pathways involved in inflammation and cellular stress responses.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

10-NO₂-LA is a potent endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation[1][7]. Upon binding to 10-NO₂-LA, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to PPAR response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This leads to anti-inflammatory effects, such as the inhibition of pro-inflammatory cytokine production.

PPAR_gamma_pathway 10-NO2-LA 10-NO2-LA PPARg PPARγ 10-NO2-LA->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (Promoter Region) RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Anti_inflammatory Anti-inflammatory Effects Target_Genes->Anti_inflammatory

PPARγ Signaling Pathway Activation by 10-NO₂-LA
Keap1-Nrf2 Pathway Activation

10-NO₂-LA can also activate the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. 10-NO₂-LA, being an electrophile, can covalently modify specific cysteine residues on Keap1, the cytosolic repressor of Nrf2. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and proteasomal degradation. As a result, newly synthesized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1).

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-NO2-LA 10-NO2-LA Keap1 Keap1 10-NO2-LA->Keap1 Modifies Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Ub Ubiquitin Nrf2_cyto->Ub Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Promoter Region) Nrf2_nuc->ARE Binds to Cytoprotective_Genes Cytoprotective Gene Transcription (e.g., HO-1) ARE->Cytoprotective_Genes Activates Cellular_Protection Cellular Protection & Antioxidant Response Cytoprotective_Genes->Cellular_Protection

Keap1-Nrf2 Signaling Pathway Activation by 10-NO₂-LA

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 10-NO₂-LA in biological tissues.

experimental_workflow start Biological Sample (e.g., Plasma, Tissue Homogenate) internal_standard Addition of Internal Standard (e.g., ¹³C-10-NO₂-LA) start->internal_standard extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) hplc HPLC Separation (Reversed-Phase C18) extraction->hplc internal_standard->extraction ms Tandem Mass Spectrometry (ESI-MS/MS) hplc->ms quantification Data Analysis & Quantification ms->quantification end Concentration of 10-NO₂-LA Determined quantification->end

General Experimental Workflow for 10-NO₂-LA Analysis

Conclusion

This compound is an important signaling molecule with significant concentrations in human blood and urine. Its ability to activate PPARγ and the Keap1-Nrf2 pathway underscores its potential as a therapeutic target for inflammatory and oxidative stress-related diseases. The methodologies outlined in this guide provide a framework for the accurate quantification of 10-NO₂-LA, which is essential for advancing our understanding of its role in health and disease. Further research is warranted to determine the distribution and function of 10-NO₂-LA in a wider range of biological tissues.

References

An In-depth Technical Guide to 10-Nitrolinoleic Acid: Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrolinoleic acid (10-NO₂-LA) is a naturally occurring nitrated fatty acid, a class of signaling molecules generated endogenously through nitric oxide-dependent pathways.[1][2][3][4] As a potent electrophile and signaling mediator, 10-NO₂-LA has garnered significant interest in the scientific community for its diverse biological activities, including potent anti-inflammatory effects and the ability to activate nuclear receptors.[1][5][6][7] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its synthesis, stability, and interactions with biological nucleophiles, making it a molecule of high interest for therapeutic development.

Chemical and Physical Properties

This compound is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. The introduction of a nitro group at the 10th carbon position significantly alters its chemical and biological characteristics.

PropertyValueSource
IUPAC Name (9E,12Z)-10-nitrooctadeca-9,12-dienoic acid[8]
Synonyms 10-Nitrolinoleate, 10-LNO₂, 10-NO₂-LA[9][10][11]
CAS Number 774603-04-2[8][10]
Molecular Formula C₁₈H₃₁NO₄[8][10]
Molecular Weight 325.4 g/mol [8]
Appearance Yellow oil / Solid[8][12]
λmax 249 nm[10]
Water Solubility (Predicted) 0.0014 g/L[9][11]
logP (Predicted) 5.28 - 5.6[9][11]
pKa (Strongest Acidic, Predicted) 4.99[9][11]

Reactivity and Stability

The key to the biological activity of this compound lies in its electrophilic nature. The electron-withdrawing nitro group renders the β-carbon of the nitroalkene susceptible to nucleophilic attack through a Michael addition reaction.[5] This reactivity is central to its signaling functions, as it can form reversible covalent adducts with soft nucleophiles like the thiol groups of cysteine residues in proteins.[5][13]

The stability of nitrolinoleic acid isomers can vary significantly. Studies have shown that this compound is more stable in neutral aqueous medium compared to its 9-nitrolinoleic acid isomer, which decays at a much faster rate.[14][15] this compound is also stabilized in hydrophobic environments, such as within lipid membranes, which can modulate its biological activity and nitric oxide-releasing properties.[15][16]

Electrophilic Signaling and Biological Activity

This compound exerts its biological effects through multiple signaling pathways, primarily driven by its electrophilic reactivity.

Michael Addition with Thiols

The primary mechanism of action for this compound is its ability to undergo Michael addition with biological thiols, such as glutathione (B108866) and cysteine residues on proteins.[5][17][18][19] This reversible post-translational modification, termed "nitroalkylation," can alter the function, localization, and stability of target proteins.[13]

Michael_Addition 10_NO2_LA This compound (Electrophile) Adduct Reversible Covalent Adduct (Nitroalkylation) 10_NO2_LA->Adduct Michael Addition Thiol Protein-SH (Nucleophile) Thiol->Adduct Adduct->10_NO2_LA Retro-Michael Reaction PPARg_Activation 10_NO2_LA This compound PPARg PPARγ 10_NO2_LA->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Gene_Transcription Target Gene Transcription (e.g., CD36) PPRE->Gene_Transcription Regulates Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_NO2_LA This compound Keap1 Keap1 10_NO2_LA->Keap1 Nitroalkylates Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression

References

Methodological & Application

Application Notes and Protocols for the Detection of 10-Nitrolinoleic Acid in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the detection and quantification of 10-Nitrolinoleic acid (10-NO₂-LA), a nitrated fatty acid, in plasma. The protocols detailed below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which offer high sensitivity and specificity for the analysis of this bioactive lipid mediator.

Introduction

This compound is a product of the reaction between nitrogen dioxide and linoleic acid and is considered an endogenous signaling molecule with anti-inflammatory properties.[1] Accurate and precise quantification of 10-NO₂-LA in plasma is crucial for understanding its physiological and pathophysiological roles, as well as for the development of potential therapeutics. The primary challenge in its detection lies in its low endogenous concentrations and the complexity of the plasma matrix.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the detection of 10-NO₂-LA and related compounds in human plasma as reported in the literature.

Table 1: Endogenous Concentrations of Nitrolinoleic Acid (NO₂-LA) in Human Plasma

AnalyteConcentrationSample PopulationAnalytical MethodReference
Free LNO₂79 ± 35 nMHealthy Volunteers (n=10)HPLC-MS/MS[3]
Total LNO₂ (Free + Esterified)630 ± 240 nMHealthy Volunteers (n=10)HPLC-MS/MS[3]
NO₂-LA3 ± 1 nMIschemic Heart Disease Patients (n=28)LC-MS/MS[2]
NO₂-LA3.2 ± 1.7 nMHealthy Controls (n=18)LC-MS/MS[2]

Table 2: Performance Characteristics of LC-MS/MS Methods for NO₂-LA Quantification

ParameterValueMethod DetailsReference
Limit of Quantification (LOQ)~0.3 fmol (on column)HPLC-MS/MS with ¹³C-labeled internal standard[3]
Limit of Quantification (LOQ)2 nMLC-MS/MS with standard addition protocol[2]
LinearityOver 5 orders of magnitudeHPLC-MS/MS with ¹³C-labeled internal standard[3]
Linearity (R²)0.9644LC-MS/MS with standard addition protocol[2][4]

Experimental Protocols

Protocol 1: Lipid Extraction and Quantification of NO₂-LA from Plasma using LC-MS/MS with an Internal Standard

This protocol is adapted from a method utilizing a ¹³C-labeled internal standard for accurate quantification.[3]

1. Sample Preparation and Lipid Extraction: a. Thaw frozen plasma samples on ice. b. To 1 mL of plasma, add a known amount of [¹³C]LNO₂ internal standard. c. Perform lipid extraction using a modified Bligh and Dyer method. d. For total NO₂-LA (free and esterified), saponify the samples prior to extraction.

2. Chromatographic Separation: a. Utilize a C18 reverse-phase HPLC column. b. Employ a gradient elution profile to separate the NO₂-LA isomers.

3. Mass Spectrometric Detection: a. Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode. b. Monitor the following multiple reaction monitoring (MRM) transitions:

  • LNO₂: m/z 324 -> 277
  • [¹³C]LNO₂: m/z 342 -> 295[3]

4. Quantification: a. Calculate the ratio of the analyte peak area to the internal standard peak area. b. Determine the concentration of LNO₂ using a calibration curve generated with known amounts of LNO₂ and the internal standard.[3]

G plasma Plasma Sample (1 mL) is_spike Spike with [¹³C]LNO₂ Internal Standard plasma->is_spike extraction Lipid Extraction (Bligh & Dyer) is_spike->extraction hplc HPLC Separation (C18 Column) extraction->hplc msms LC-MS/MS Detection (ESI-, MRM) hplc->msms quant Quantification msms->quant

Caption: Workflow for LC-MS/MS quantification of NO₂-LA with an internal standard.

Protocol 2: Quantification of NO₂-LA in Human Plasma by LC-MS/MS with Standard Addition

This protocol is based on a method using a standard addition approach to overcome matrix effects, which does not require a stable isotope-labeled internal standard.[2]

1. Sample Preparation and Protein Precipitation: a. Thaw plasma samples on ice. b. Aliquot 150 µL of plasma into three tubes. c. Spike the second and third aliquots with known increasing concentrations of a standard NO₂-LA solution (e.g., 20 nM and 40 nM).[2] d. Add heptadecanoic acid as an internal standard to all aliquots. e. Precipitate proteins by adding 15% (v/v) acetic acid in methanol, vortex, and incubate at 4°C.[2]

2. Liquid-Liquid Extraction: a. Add diethyl ether containing 0.02% BHT to the samples.[2] b. Vortex and centrifuge to separate the layers. c. Collect the organic (upper) layer and evaporate to dryness under a stream of nitrogen. d. Reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis: a. Perform chromatographic separation on a C18 column with a binary mobile phase system (A: 0.05% NH₄OH in water, B: 0.05% NH₄OH in acetonitrile).[2] b. Use a linear gradient from 85% to 100% B.[2] c. Detect NO₂-LA using a triple quadrupole mass spectrometer in negative ion mode, monitoring the transition m/z 324 > 46.[2][4]

4. Quantification: a. For each sample, plot the peak area ratio (NO₂-LA / internal standard) against the spiked concentration. b. Determine the endogenous concentration by extrapolating the linear regression to the x-intercept.

G plasma Plasma Aliquots (3 x 150 µL) spike Spike with Standard NO₂-LA (0, 20, 40 nM) & Internal Std. plasma->spike deprotein Protein Precipitation (Acetic Acid/Methanol) spike->deprotein lle Liquid-Liquid Extraction (Diethyl Ether) deprotein->lle dry Evaporation & Reconstitution lle->dry lcms LC-MS/MS Analysis (C18, ESI-, MRM) dry->lcms quant Standard Addition Quantification lcms->quant

Caption: Workflow for the standard addition method for NO₂-LA quantification.

Signaling Pathway Context

The detection and quantification of 10-NO₂-LA are significant due to its role as a signaling molecule. For instance, nitrolinoleic acid has been identified as an endogenous ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose homeostasis and lipid metabolism.[5][6][7]

G no2la 10-NO₂-LA pparg PPARγ (Nuclear Receptor) no2la->pparg binds to & activates gene Gene Expression (e.g., CD36) pparg->gene regulates response Cellular Responses (e.g., Anti-inflammatory) gene->response

References

Application Note: Quantification of 10-Nitrolinoleic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific method for the quantification of 10-Nitrolinoleic acid (10-NO₂-LA) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Nitrated fatty acids (NO₂-FAs) are endogenous signaling molecules involved in various physiological and pathological processes. Accurate quantification of these species is crucial for understanding their biological roles and for biomarker discovery. This protocol details sample preparation, chromatographic separation, and mass spectrometric detection of 10-NO₂-LA. The method utilizes a stable isotope-labeled internal standard for accurate and precise quantification.

Introduction

Nitrolinoleic acid is a nitrated derivative of linoleic acid formed through nitric oxide-dependent oxidative reactions.[1] It has been identified as a potent endogenous ligand for peroxisome proliferator-activated receptor γ (PPARγ), playing a role in regulating glucose homeostasis, lipid metabolism, and inflammation.[1] Given its low physiological concentrations and isomeric complexity, highly sensitive and specific analytical methods are required for its quantification in biological matrices. LC-MS/MS offers the necessary selectivity and sensitivity for this purpose.

Experimental

Materials and Reagents
  • This compound standard (Cayman Chemical or equivalent)

  • ¹⁵N-10-Nitrolinoleic acid or ¹³C-labeled linoleic acid internal standard (IS)[1][2][3]

  • HPLC-grade acetonitrile, methanol, water, and ethyl acetate[4]

  • Glacial acetic acid or formic acid[5][6]

  • Butylated hydroxytoluene (BHT)[7]

  • Human plasma (collected in EDTA tubes)

Sample Preparation

A protein precipitation and liquid-liquid extraction procedure is employed for the extraction of 10-NO₂-LA from human plasma.[2][4][7]

Protocol:

  • Thaw frozen plasma samples on ice.

  • To 150 µL of plasma, add the internal standard (e.g., ¹⁵N-10-NO₂-LA) to a final concentration of approximately 50 nM.

  • Add an antioxidant such as BHT to prevent auto-oxidation during sample preparation.[7]

  • Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.

  • Vortex for 30 seconds and incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.

  • Vortex thoroughly and centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Collect the upper organic layer and evaporate to dryness under a gentle stream of nitrogen.[8]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% methanol/water with 0.1% acetic acid) for LC-MS/MS analysis.[9]

G plasma Plasma Sample (150 µL) is Add Internal Standard (e.g., ¹⁵N-10-NO₂-LA) plasma->is bht Add BHT is->bht precip Protein Precipitation (Acetonitrile) bht->precip vortex1 Vortex & Incubate (-20°C) precip->vortex1 centrifuge1 Centrifuge (14,000 x g) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (Ethyl Acetate) supernatant->lle vortex2 Vortex & Centrifuge (3,000 x g) lle->vortex2 organic_layer Collect Organic Layer vortex2->organic_layer evap Evaporate to Dryness (Nitrogen Stream) organic_layer->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute lcinject Inject into LC-MS/MS reconstitute->lcinject

Diagram 1: Sample Preparation Workflow for 10-NO₂-LA.
LC-MS/MS Conditions

Liquid Chromatography:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% acetic acid[5]

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid[5]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 30% B

    • 12.1-15 min: 30% B

Mass Spectrometry:

  • Ionization: Negative Electrospray Ionization (NESI)[10]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific precursor to product ion transitions are monitored for the analyte and the internal standard. For 10-NO₂-LA, the characteristic transition involves the neutral loss of the nitro group.[2][4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound324.246.0Optimized (e.g., 15-25)
¹⁵N-10-Nitrolinoleic acid (IS)325.247.0Optimized (e.g., 15-25)

Table 1: MRM Transitions for 10-NO₂-LA and Internal Standard.

Results and Discussion

The developed LC-MS/MS method allows for the selective and sensitive quantification of 10-NO₂-LA in human plasma. The chromatographic method separates 10-NO₂-LA from its isomers and other interfering substances. The use of a stable isotope-labeled internal standard corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.

Calibration and Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Linear regression is used to determine the concentration of 10-NO₂-LA in unknown samples. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines. Some studies have reported the LOQ for similar nitrated fatty acids to be in the low nM range.[4]

ParameterTypical Value
Linearity (R²)> 0.99
Accuracy (% Bias)± 15%
Precision (% RSD)< 15%
LOQ (nM)1-5 nM

Table 2: Typical Method Performance Characteristics.

Representative Data

Concentrations of nitrated fatty acids can vary significantly depending on the study and the analytical method used.[2] One study reported the levels of nitro-linoleic acid (NO₂-LA) to be comparable in both ischemic heart disease patients (3 ± 1 nM) and healthy controls (3.2 ± 1.7 nM).[2] In contrast, earlier studies reported higher concentrations, highlighting the importance of validated analytical methods and appropriate internal standards.[2]

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column C18 Column mobile_phase Mobile Phase Gradient esi ESI Source (Negative Mode) mobile_phase->esi quad1 Q1: Precursor Ion Selection (m/z 324.2) esi->quad1 quad2 Q2: Collision Cell (CID) quad1->quad2 quad3 Q3: Product Ion Selection (m/z 46.0) quad2->quad3 detector Detector quad3->detector data_acquisition Data Acquisition & Quantification detector->data_acquisition sample_injection Sample Injection sample_injection->lc_column

References

Application Note: Analysis of 10-Nitrolinoleic Acid using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrated fatty acids (NO2-FAs) are endogenously produced signaling mediators formed from the reaction of nitrogen oxides with unsaturated fatty acids like linoleic acid.[1][2] 10-Nitrolinoleic acid (10-NO2-LA), a specific isomer, is of significant interest to researchers in drug development and life sciences due to its role in modulating inflammatory and cytoprotective signaling pathways. These pathways include Keap1/Nrf2, HSF-1, NF-κB, and PPARγ, which are critical in various physiological and pathological processes. Accurate and reliable quantification of 10-NO2-LA in biological matrices is essential for understanding its function and therapeutic potential.

While liquid chromatography-mass spectrometry (LC-MS) is often employed for the analysis of NO2-FAs to minimize sample work-up and preserve these reactive molecules, gas chromatography-mass spectrometry (GC-MS) offers a robust and highly specific alternative, particularly when coupled with tandem mass spectrometry (MS/MS).[1][3] The primary challenge for GC-MS analysis is the low volatility of fatty acids, which necessitates a chemical derivatization step to convert them into more volatile and thermally stable esters.[4][5][6] This note details a comprehensive protocol for the sensitive and specific analysis of 10-NO2-LA using GC-MS following pentafluorobenzyl (PFB) ester derivatization.

cluster_signaling Cellular Signaling Pathway NO2_LA 10-NO₂-LA TargetProtein Target Protein (e.g., Keap1, NF-κB) NO2_LA->TargetProtein Covalent Modification (Michael Addition) Response Cellular Response (e.g., Anti-inflammatory, Cytoprotective) TargetProtein->Response Signal Transduction

Caption: Simplified signaling pathway of this compound (10-NO₂-LA).

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the extraction, derivatization, and quantification of 10-NO2-LA from biological samples such as plasma.

Start Start: Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (e.g., ¹⁵N-NO₂-LA) Start->Spike Extraction Lipid Extraction (e.g., Solid-Phase Extraction) Spike->Extraction Derivatization Derivatization to PFB Ester Extraction->Derivatization GCMS GC-MS/MS Analysis (ECNICI Mode) Derivatization->GCMS Quant Data Analysis & Quantification GCMS->Quant End End: Concentration of 10-NO₂-LA Quant->End

Caption: General workflow for 10-NO₂-LA analysis by GC-MS/MS.

Sample Preparation and Lipid Extraction

Accurate quantification requires meticulous sample handling to prevent analyte degradation and artifactual formation.[1] The use of a stable isotope-labeled internal standard, such as ¹⁵N-10-NO2-LA, is critical for correcting analyte losses during sample processing and analysis.[7]

Materials:

  • Biological sample (e.g., 1 mL human plasma)

  • ¹⁵N-labeled NO2-LA internal standard

  • Solid-Phase Extraction (SPE) cartridges (C18)

  • Methanol (B129727), Acetonitrile, Ethyl Acetate (B1210297), Iso-octane (HPLC grade)

  • 0.1% Acetic Acid solution

  • Nitrogen gas evaporator

Protocol:

  • Thaw biological samples on ice.

  • Spike the sample with the ¹⁵N-labeled internal standard.

  • Acidify the plasma sample to pH 3-4 with acetic acid.[3]

  • Perform solid-phase extraction (SPE) to isolate lipids.[3]

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified plasma sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the fatty acids with ethyl acetate or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • The dried extract is now ready for derivatization.

Derivatization to Pentafluorobenzyl (PFB) Esters

To enhance volatility for GC analysis, the carboxyl group of 10-NO2-LA is converted to a PFB ester.[4][7] This derivatization also improves detection sensitivity under electron capture negative-ion chemical ionization (ECNICI) conditions.[4]

Materials:

  • Dried lipid extract

  • Pentafluorobenzyl bromide (PFB-Br) solution (e.g., 1% in acetonitrile)

  • N,N-Diisopropylethylamine (DIPEA) solution (e.g., 1% in acetonitrile)

  • Anhydrous acetonitrile

Protocol:

  • Reconstitute the dried lipid extract in 50 µL of anhydrous acetonitrile.

  • Add 25 µL of the PFB-Br solution to the extract.[8]

  • Add 25 µL of the DIPEA solution to catalyze the reaction.[4][8]

  • Vortex the mixture gently and incubate at room temperature (or 30°C) for 30-60 minutes.[4][8]

  • After incubation, evaporate the solvent completely under a stream of nitrogen.

  • Reconstitute the derivatized sample in a small volume (e.g., 50 µL) of iso-octane for GC-MS injection.[8]

NO2LA 10-NO₂-LA (R-COOH) Product 10-NO₂-LA-PFB Ester (R-COOCH₂C₆F₅) NO2LA->Product PFBBr PFB-Br PFBBr->Product Catalyst DIPEA (Catalyst) Catalyst->Product

Caption: Derivatization of 10-NO₂-LA with PFB-Br.

GC-MS/MS Analysis

The analysis is performed using a gas chromatograph coupled to a tandem mass spectrometer, typically operating in ECNICI mode for high sensitivity.

Instrumentation Parameters: The following table summarizes typical GC-MS parameters for the analysis of PFB-derivatized fatty acids.[4][7][9]

Parameter Setting
Gas Chromatograph
Injection ModeSplitless
Injector Temperature200 - 280 °C
Carrier GasHelium
Column Typee.g., Optima 17 (15 m x 0.25 mm, 0.25 µm) or similar
Oven ProgramInitial 70°C (1 min), ramp at 30°C/min to 280°C
Mass Spectrometer
Ionization ModeElectron Capture Negative-Ion Chemical Ionization (ECNICI)
Reagent GasMethane
Ion Source Temp.180 °C
Interface Temp.280 °C
Acquisition ModeSelected Reaction Monitoring (SRM)
Quantification and Data Analysis

Quantification is achieved by monitoring specific precursor-to-product ion transitions for both the endogenous 10-NO2-LA and its stable isotope-labeled internal standard.[3][4]

Mass Spectrometry Transitions: Collision-induced dissociation (CID) of the [M-PFB]⁻ precursor ion of NO2-LA yields a characteristic nitrite (B80452) anion ([NO₂]⁻) at m/z 46.[4]

Analyte Precursor Ion (m/z) Product Ion (m/z) SRM Transition
10-NO₂-LA324.246.0324.2 → 46.0
¹⁵N-10-NO₂-LA325.247.0325.2 → 47.0

Calculations:

  • Generate a standard curve using known concentrations of a 10-NO2-LA standard spiked with a fixed amount of the internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte standard.

  • Determine the concentration of 10-NO2-LA in the biological samples by interpolating the peak area ratio from the standard curve.

Expected Quantitative Data: While concentrations of 10-NO2-LA can vary significantly depending on the biological matrix and physiological state, levels of the related 9- and 10-nitro-oleic acid in healthy human plasma have been reported to be in the low nanomolar to high picomolar range.[7][10]

Analyte Matrix Reported Concentration Range Reference
9-NO₂-Oleic AcidHuman Plasma~0.88 - 600 nM[4][7]
10-NO₂-Oleic AcidHuman Plasma~0.96 - 300 nM[4][10]

References

Application Notes and Protocols for the Purification of 10-Nitrolinoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 10-Nitrolinoleic acid (10-NO₂-LA) from biological matrices and synthetic reaction mixtures. The protocols herein describe three common and effective techniques: Solid-Phase Extraction (SPE), Silica (B1680970) Gel Column Chromatography, and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

This compound is a nitrated fatty acid that acts as a signaling molecule in various physiological and pathological processes. Accurate quantification and characterization of 10-NO₂-LA in biological samples are crucial for understanding its roles in health and disease. However, its low endogenous concentrations and the presence of complex lipid matrices necessitate robust purification strategies.[1][2] The following protocols are designed to provide researchers with reliable methods for isolating 10-NO₂-LA for downstream applications such as mass spectrometry, cell-based assays, and drug development studies.

Purification Techniques Overview

A multi-step approach is often employed for the purification of 10-NO₂-LA, starting with a preliminary extraction and concentration step, followed by one or more chromatographic techniques to achieve high purity.

G cluster_0 Sample Preparation cluster_1 Initial Purification & Concentration cluster_2 High-Resolution Purification cluster_3 Final Product Biological_Sample Biological Sample (Plasma, Urine, Tissue) LLE Liquid-Liquid Extraction or Protein Precipitation Biological_Sample->LLE SPE Solid-Phase Extraction (SPE) (e.g., C18) LLE->SPE Column_Chromatography Silica Gel Column Chromatography SPE->Column_Chromatography HPLC Reversed-Phase HPLC Column_Chromatography->HPLC Pure_10_NO2_LA Purified this compound HPLC->Pure_10_NO2_LA

Figure 1: General workflow for the purification of this compound from biological samples.

Protocol 1: Solid-Phase Extraction (SPE) for Enrichment of this compound from Urine

This protocol is designed for the initial cleanup and concentration of 10-NO₂-LA from urine samples using C18 SPE cartridges.

Materials:

  • C18 SPE Columns

  • Methanol (B129727) (HPLC grade)

  • 5% Methanol in water (v/v)

  • Urine sample

  • Internal standard (e.g., ¹³C-labeled 10-NO₂-LA)

  • Nitrogen gas stream

  • Vortex mixer

  • Centrifuge

Procedure:

  • Internal Standard Spiking: To 1–3 mL of urine, add an appropriate amount of internal standard (e.g., 1.8 pmol/mL final concentration). Vortex and equilibrate at 4°C for 5 minutes.[3]

  • Column Conditioning: Condition the C18 SPE column by washing with 2 column volumes of 100% methanol, followed by 2 column volumes of 5% methanol.[3]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE column.

  • Washing: Wash the column with 2 column volumes of 5% methanol to remove salts and other polar impurities.

  • Elution: Elute the nitrated fatty acids with 2 column volumes of 100% methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., methanol or mobile phase for HPLC analysis).

ParameterValue/DescriptionReference
SPE Sorbent C18[3]
Sample Volume 1 - 3 mL[3]
Conditioning Solvents 100% Methanol, 5% Methanol[3]
Elution Solvent 100% Methanol[3]
Expected Recovery >90% (dependent on specific protocol)General SPE performance

Protocol 2: Silica Gel Column Chromatography for Fractionation

This protocol is suitable for separating 10-NO₂-LA from other lipid classes following an initial extraction. It is particularly useful for purifying larger quantities from synthesis reactions.[1]

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Hexane (B92381) (HPLC grade)

  • Diethyl ether (HPLC grade)

  • Acetic acid (glacial)

  • Sample dissolved in a minimal amount of non-polar solvent (e.g., hexane)

  • Fraction collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica to settle, ensuring no air bubbles are trapped. Add a small layer of sand to the top of the silica bed.[4][5]

  • Equilibration: Equilibrate the column by washing it with 2-3 column volumes of the initial mobile phase (e.g., 0.5% acetic acid in hexane).[1]

  • Sample Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. The following is a suggested gradient, which may require optimization:[1]

    • Fraction 1 (Neutral Lipids): Elute with 0.5% acetic acid in hexane.

    • Fraction 2 (Free Fatty Acids, including 10-NO₂-LA): Elute with a mixture of 0.5% acetic acid and 1-5% diethyl ether in hexane.

    • Fraction 3 (More Polar Lipids): Elute with a higher concentration of diethyl ether or a more polar solvent like methanol.

  • Fraction Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing 10-NO₂-LA.

  • Pooling and Drying: Pool the fractions containing the purified 10-NO₂-LA and evaporate the solvent.

ParameterValue/DescriptionReference
Stationary Phase Silica Gel (230-400 mesh)[1][6]
Mobile Phase (Initial) 0.5% acetic acid in hexane[1]
Eluting Solvents Hexane, Diethyl ether, Acetic acid[1]
Typical Elution Order Neutral lipids -> Free fatty acids -> Polar lipids[6]

Protocol 3: Reversed-Phase HPLC (RP-HPLC) for High-Purity Isomer Separation

This protocol describes the final purification step to isolate 10-NO₂-LA and separate it from its positional isomers.

Materials:

  • HPLC system with a UV or mass spectrometer detector

  • C18 reversed-phase HPLC column (e.g., 2 x 20 mm)

  • Mobile Phase A: Water with 0.1% acetic acid

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid

  • Sample from SPE or silica gel chromatography, reconstituted in mobile phase

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 11% Mobile Phase B) until a stable baseline is achieved.[3]

  • Sample Injection: Inject the reconstituted sample onto the column.

  • Gradient Elution: Elute the sample using a linear gradient of increasing Mobile Phase B. An example gradient is as follows:[3]

    • 0-1 min: 11% B

    • 1-10 min: Linear gradient from 11% to 100% B

    • 10-12 min: Hold at 100% B (column wash)

    • 12-15 min: Return to 11% B and re-equilibrate

  • Detection and Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 270 nm for the nitroalkene chromophore) or by mass spectrometry.[7] Collect the peak corresponding to 10-NO₂-LA.

  • Purity Assessment and Solvent Removal: Assess the purity of the collected fraction. Evaporate the solvent to obtain the purified 10-NO₂-LA.

ParameterValue/DescriptionReference
Stationary Phase C18 Reversed-Phase[3][8]
Mobile Phase A Water + 0.1% Acetic Acid[3]
Mobile Phase B Acetonitrile + 0.1% Acetic Acid[3]
Flow Rate 0.75 mL/min (for a 2 mm ID column)[3]
Detection UV (270 nm) or Mass Spectrometry[7]
Purity Achievable >95%General HPLC performance

Experimental Workflow Diagram

G cluster_0 Protocol 1: SPE cluster_1 Protocol 2: Silica Column cluster_2 Protocol 3: RP-HPLC Urine_Sample Urine Sample + Internal Standard SPE_Loading Load Sample Urine_Sample->SPE_Loading SPE_Conditioning Condition C18 Column SPE_Conditioning->SPE_Loading SPE_Wash Wash with 5% MeOH SPE_Loading->SPE_Wash SPE_Elution Elute with 100% MeOH SPE_Wash->SPE_Elution SPE_Drydown Dry Eluate SPE_Elution->SPE_Drydown SPE_or_Column_Product Partially Purified Sample SPE_Drydown->SPE_or_Column_Product Reconstitute Crude_Sample Crude Sample in Hexane Column_Loading Load Sample Crude_Sample->Column_Loading Silica_Column Equilibrated Silica Column Silica_Column->Column_Loading Column_Elution Gradient Elution Column_Loading->Column_Elution Fraction_Collection Collect Fractions Column_Elution->Fraction_Collection Fraction_Collection->SPE_or_Column_Product Pool & Dry HPLC_Injection Inject Sample SPE_or_Column_Product->HPLC_Injection HPLC_Equilibration Equilibrate C18 Column HPLC_Equilibration->HPLC_Injection HPLC_Gradient Gradient Elution HPLC_Injection->HPLC_Gradient HPLC_Detection Detect & Collect Peak HPLC_Gradient->HPLC_Detection Purified_Product Pure 10-NO2-LA HPLC_Detection->Purified_Product Solvent Evaporation

Figure 2: Detailed experimental workflows for the purification of this compound.

Concluding Remarks

The selection of the appropriate purification strategy will depend on the starting material, the required purity, and the available instrumentation. For complex biological matrices, a combination of SPE and RP-HPLC is recommended for achieving high purity and accurate quantification. For larger-scale purification from synthetic reactions, silica gel column chromatography followed by RP-HPLC is a robust approach. It is always advisable to use an internal standard for quantitative studies to account for any sample loss during the purification process. These protocols provide a solid foundation for researchers working with this compound and can be adapted and optimized for specific experimental needs.

References

"handling and storage conditions for 10-Nitrolinoleic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrolinoleic acid (10-NO₂-LA) is a nitrated fatty acid that acts as a potent signaling molecule in various physiological and pathological processes. As an endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), it plays a crucial role in the regulation of gene expression involved in metabolism and inflammation.[1][2][3] These notes provide detailed guidelines for the proper handling, storage, and application of this compound in a research setting.

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₁₈H₃₁NO₄[4][5]
Molecular Weight 325.4 g/mol [4][5]
Formal Name 10-nitro-9E,12Z-octadecadienoic acid[4]
CAS Number 774603-04-2[4][5]
Appearance Solid[5]
λmax 249 nm[4]

Handling and Storage

Proper handling and storage are critical to maintain the integrity and stability of this compound.

Storage Conditions: For long-term storage, this compound should be stored at -20°C .[4] It is supplied by some vendors as a solution in ethanol (B145695).[4] The compound is sensitive to air and light, therefore, it is recommended to keep the container tightly closed, protected from direct sunlight, and potentially under an inert atmosphere like nitrogen.[6]

Stability: When stored correctly at -20°C, this compound is stable for at least two years .[4] However, it is important to note that in neutral aqueous solutions, this compound can decay, with one study noting a half-life of 30-60 minutes.[7] It is more stable in an aprotic (lacking a proton) environment and its decay is inhibited by inclusion in liposome (B1194612) membranes or detergents above their critical micellar concentrations.[8][9] The 10-nitro isomer is reported to be more stable than the 9-nitro isomer in aqueous media.[9][10]

Safety Precautions: A detailed safety data sheet (SDS) for this compound specifically is not readily available in the search results. However, based on the SDS for the parent compound, linoleic acid, and general laboratory safety practices, the following precautions should be taken:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any aerosols or dust.[11]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]

  • Refer to the specific supplier's SDS for the most accurate and detailed safety information.

Solubility

The solubility of this compound in various solvents is crucial for preparing stock solutions and experimental media.

SolventSolubilitySource
Dimethylformamide (DMF) 30 mg/ml[4]
Dimethyl sulfoxide (B87167) (DMSO) 25 mg/ml[4]
Ethanol 30 mg/ml[4]
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/ml[4]

For cell culture experiments, stock solutions are often prepared in anhydrous dimethyl sulfoxide and stored at -80°C.[2]

Biological Activity and Signaling Pathways

This compound is a pleiotropic signaling molecule with well-documented anti-inflammatory properties.[1][12]

PPARγ Activation: this compound is a potent endogenous ligand for PPARγ.[1][3] Upon binding, it activates PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[13] This pathway is central to its role in adipogenesis, glucose uptake, and the expression of genes like CD36 in macrophages.[3] The activation of PPARγ by this compound can be inhibited by PPARγ antagonists such as GW9662.[3]

PPARg_Activation PPARγ Activation by this compound LNO2 This compound PPARg PPARγ LNO2->PPARg Binds and Activates PPRE PPRE PPARg->PPRE Forms heterodimer with RXR and binds RXR RXR RXR->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes Modulates BiologicalEffects Adipogenesis, Glucose Uptake, Anti-inflammatory Effects TargetGenes->BiologicalEffects

PPARγ Activation Pathway

Heme Oxygenase-1 (HO-1) Induction: this compound potently induces the expression of Heme Oxygenase-1 (HO-1), a cytoprotective enzyme with anti-inflammatory and antioxidant functions.[12][14] This induction occurs through both PPARγ-dependent and independent mechanisms.[1] The signaling cascade can involve the activation of the ERK pathway.[14] Studies have shown that this compound treatment leads to increased HO-1 mRNA and protein levels.[12][14]

HO1_Induction HO-1 Induction by this compound LNO2 This compound ERK_Pathway ERK Pathway LNO2->ERK_Pathway Activates PPARg_Independent PPARγ-Independent Mechanisms LNO2->PPARg_Independent HO1_Gene HO-1 Gene Transcription ERK_Pathway->HO1_Gene PPARg_Independent->HO1_Gene HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Translation Cytoprotection Cytoprotection, Anti-inflammation HO1_Protein->Cytoprotection

HO-1 Induction Pathway

Experimental Protocols

Here are detailed methodologies for key experiments involving this compound.

Protocol 1: Cell Culture and Treatment

This protocol describes the general procedure for treating cultured cells with this compound.

  • Materials:

    • Cell line of interest (e.g., Human Aortic Endothelial Cells (HAEC), 3T3-L1 preadipocytes)[13][15]

    • Appropriate cell culture medium (e.g., DMEM, Endothelial Basal Medium) supplemented with fetal bovine serum (FBS) and antibiotics[13][15]

    • This compound stock solution (e.g., in ethanol or DMSO)

    • Vehicle control (e.g., ethanol or DMSO)

  • Procedure:

    • Culture cells to the desired confluency (e.g., 85% for transfections, confluent monolayers for other treatments) in appropriate culture vessels.[7][15]

    • For induction experiments, it is common to reduce the serum concentration in the medium (e.g., to 1% FBS) prior to treatment.[15]

    • Prepare working solutions of this compound by diluting the stock solution in a culture medium to the final desired concentration (e.g., 1-10 µM for HO-1 induction).[1]

    • Prepare a vehicle control with the same final concentration of the solvent used for the stock solution.

    • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 4 hours for mRNA analysis, 16 hours for protein analysis).[15]

    • After incubation, harvest the cells for downstream analysis (e.g., RNA or protein extraction).

Protocol 2: Western Blot Analysis for HO-1 Induction

This protocol outlines the steps to assess the protein expression of HO-1 following treatment with this compound.

  • Materials:

    • Treated and control cell lysates

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against HO-1

    • Primary antibody against a loading control (e.g., β-actin, GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Quantify the protein concentration of the cell lysates.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against HO-1 (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.

Western_Blot_Workflow Western Blot Workflow for HO-1 Detection cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Lysate Cell Lysate (from treated/control cells) Quantification Protein Quantification Cell_Lysate->Quantification Denaturation Denaturation Quantification->Denaturation SDS_PAGE SDS-PAGE Denaturation->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-HO-1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Imaging Detection->Imaging Analysis Data Analysis Imaging->Analysis

Western Blot Workflow

Protocol 3: PPARγ Reporter Gene Assay

This protocol is for assessing the activation of PPARγ by this compound using a luciferase reporter gene.

  • Materials:

    • CV-1 cells (or other suitable cell line)[7][13]

    • Expression plasmid for PPARγ

    • Reporter plasmid containing the luciferase gene under the control of a PPRE

    • Transfection reagent

    • This compound

    • Luciferase assay system

    • Luminometer

  • Procedure:

    • Seed CV-1 cells in a multi-well plate and grow to ~85% confluency.[7]

    • Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfection with a plasmid expressing a normalization control like β-galactosidase or Renilla luciferase is recommended.

    • After transfection (typically 24 hours), replace the medium with a fresh medium containing various concentrations of this compound, a positive control (e.g., rosiglitazone), and a vehicle control.

    • Incubate the cells for an additional 24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

    • Normalize the luciferase activity to the expression of the co-transfected control reporter.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

Quantification of this compound

The quantification of this compound in biological samples is typically performed using liquid chromatography-mass spectrometry (LC-MS).[15][16][17] This method allows for the sensitive and specific detection of this compound and its metabolites.[18] For accurate quantification, the use of a stable isotope-labeled internal standard, such as [¹³C]LNO₂, is recommended.[7][15]

These application notes and protocols are intended to serve as a guide. Researchers should always consult the relevant literature and optimize conditions for their specific experimental systems.

References

Application Notes and Protocols for 10-Nitrolinoleic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of 10-nitrolinoleic acid (10-NO₂-LA) in cell culture. 10-NO₂-LA is a nitrated derivative of linoleic acid formed endogenously through nitric oxide-dependent reactions. It acts as a signaling molecule with potent anti-inflammatory and cytoprotective properties, making it a molecule of significant interest in drug development.

Core Applications

10-NO₂-LA has been shown to exert its biological effects through multiple signaling pathways, primarily through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and the Keap1/Nrf2 antioxidant response pathway. Its effects have been predominantly studied in vascular cell types, such as endothelial cells and vascular smooth muscle cells.

Key biological effects of 10-NO₂-LA include:

  • Induction of Heme Oxygenase-1 (HO-1): A critical antioxidant and anti-inflammatory enzyme.

  • Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: A key process in the development of atherosclerosis.

  • Activation of PPARγ: A nuclear receptor that regulates gene expression involved in metabolism and inflammation.

Data Presentation

Table 1: Effective Concentrations of 10-NO₂-LA in Cell Culture
Cell TypeApplicationEffective Concentration RangeObserved EffectReference
Human Aortic Endothelial Cells (HAEC)Induction of Heme Oxygenase-1 (HO-1)1-10 µMUp to 70-fold increase in HO-1 mRNA and 15-fold increase in HO-1 protein.[1][2][1][2]
Rat Aortic Smooth Muscle Cells (RASMC)Inhibition of cell proliferationDose-dependentInhibition of fetal bovine serum (FBS)-induced cell proliferation.[3]
CV-1 Cells (Monkey Kidney Fibroblast)PPARγ Activation (Reporter Assay)~1 µMSignificant activation of PPARγ, with dose-dependent responses observed for PPARα, γ, and δ.[4][4]
3T3-L1 PreadipocytesInduction of Adipogenesis3 µMInduction of differentiation into adipocytes.[5][5]
Table 2: Summary of 10-NO₂-LA Signaling Pathways and Key Molecular Events
Signaling PathwayKey Molecular EventsCell Type(s)Reference
PPARγ Pathway 10-NO₂-LA acts as a potent endogenous ligand for PPARγ.[6] Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription.[7] This pathway is involved in the regulation of adipogenesis, glucose uptake, and macrophage CD36 expression.[5][6] The activation of PPARγ by 10-NO₂-LA can be inhibited by the antagonist GW9662.[5][6]CV-1 cells, 3T3-L1 preadipocytes, Macrophages[5][6][7]
Keap1/Nrf2 Pathway 10-NO₂-LA triggers the nuclear translocation and activation of Nuclear factor-erythroid 2-related factor 2 (Nrf2).[3] It achieves this by impairing the Keap1-mediated negative control of Nrf2 activity, leading to the stabilization of Nrf2 protein.[3] Activated Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter of target genes, leading to the expression of antioxidant proteins like Heme Oxygenase-1 (HO-1) and upregulation of the cyclin-dependent kinase inhibitor p27kip1, which inhibits cell proliferation.[3]Vascular Smooth Muscle Cells (VSMCs)[3]

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with 10-NO₂-LA

1.1. Materials:

  • Cell line of interest (e.g., Human Aortic Endothelial Cells - HAEC, or Rat Aortic Smooth Muscle Cells - RASMC)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (10-NO₂-LA)

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (for dissolving 10-NO₂-LA)

  • Phosphate Buffered Saline (PBS)

1.2. Procedure:

  • Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture the cells upon reaching 80-90% confluency.

  • For experiments, seed the cells in appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) and allow them to adhere and reach the desired confluency (typically 60-70%).

  • Prepare a stock solution of 10-NO₂-LA (e.g., 10 mM) in DMSO or ethanol. Store at -80°C.

  • On the day of the experiment, dilute the 10-NO₂-LA stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., 1, 5, 10 µM).

  • Remove the growth medium from the cells and wash once with PBS.

  • Add the medium containing the desired concentration of 10-NO₂-LA to the cells. Include a vehicle control (medium with the same concentration of DMSO or ethanol used for the highest 10-NO₂-LA concentration).

  • Incubate the cells for the desired time period (e.g., 4 hours for mRNA analysis, 16-24 hours for protein analysis or cell proliferation assays).

Protocol 2: Assessment of Cell Proliferation

2.1. Materials:

  • Cells treated with 10-NO₂-LA as described in Protocol 1.

  • BrdU (Bromodeoxyuridine) labeling reagent

  • Cell Proliferation ELISA, BrdU (colorimetric) kit, or similar cell proliferation assay kit (e.g., MTT, WST-1).

  • Microplate reader.

2.2. Procedure (using a BrdU-based assay as an example):

  • Seed cells in a 96-well plate and treat with various concentrations of 10-NO₂-LA in the presence of a mitogen (e.g., 10% FBS) for 24 hours.

  • Add BrdU labeling solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Remove the labeling medium and fix the cells.

  • Add the anti-BrdU antibody conjugated to a peroxidase (anti-BrdU-POD) and incubate.

  • Wash the wells and add the substrate solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of proliferation relative to the vehicle-treated control.

Protocol 3: Western Blot Analysis for Protein Expression (e.g., HO-1, Nrf2)

3.1. Materials:

  • Cells treated with 10-NO₂-LA as described in Protocol 1.

  • RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels.

  • PVDF or nitrocellulose membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-HO-1, anti-Nrf2, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

3.2. Procedure:

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Collect the cell lysates and centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis (e.g., HO-1 mRNA)

4.1. Materials:

  • Cells treated with 10-NO₂-LA as described in Protocol 1.

  • RNA extraction kit (e.g., TRIzol or column-based kits).

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Gene-specific primers for the target gene (e.g., HO-1) and a housekeeping gene (e.g., GAPDH, β-actin).

  • qPCR instrument.

4.2. Procedure:

  • After treatment (e.g., 4 hours for HO-1 mRNA induction), lyse the cells and extract total RNA using an RNA extraction kit.

  • Assess the quantity and quality of the extracted RNA.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Set up the qPCR reaction with the qPCR master mix, cDNA, and gene-specific primers.

  • Perform the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Mandatory Visualizations

Signaling_Pathway_PPAR cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_NO2_LA_ext 10-NO₂-LA 10_NO2_LA_cyt 10-NO₂-LA 10_NO2_LA_ext->10_NO2_LA_cyt Diffusion PPARg PPARγ 10_NO2_LA_cyt->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Translocates to Nucleus & Binds PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

Caption: PPARγ signaling pathway activation by this compound.

Signaling_Pathway_Nrf2 cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_NO2_LA 10-NO₂-LA Keap1_Nrf2 Keap1-Nrf2 Complex 10_NO2_LA->Keap1_Nrf2 Inhibits Keap1-mediated Nrf2 degradation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Dissociation & Stabilization Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation Normally leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Nuclear Translocation Keap1 Keap1 ARE ARE Nrf2_nuc->ARE Binds to ARE Gene_Expression Antioxidant Gene Expression (e.g., HO-1) ARE->Gene_Expression Induces

Caption: Keap1/Nrf2 signaling pathway activation by this compound.

Experimental_Workflow Start Start: Cell Seeding Treatment Treatment with 10-NO₂-LA (and vehicle control) Start->Treatment Incubation Incubation (Time-dependent) Treatment->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis RNA_Extraction RNA Extraction Endpoint_Analysis->RNA_Extraction Protein_Extraction Protein Extraction Endpoint_Analysis->Protein_Extraction Cell_Proliferation_Assay Cell Proliferation Assay Endpoint_Analysis->Cell_Proliferation_Assay qPCR qPCR RNA_Extraction->qPCR Western_Blot Western Blot Protein_Extraction->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Proliferation_Assay->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols for 10-Nitrolinoleic Acid in Animal Models of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrolinoleic acid (10-LNO2), a nitrated derivative of the essential fatty acid linoleic acid, is an endogenous signaling molecule with potent anti-inflammatory properties. Formed through nitric oxide-dependent reactions, 10-LNO2 and related nitro-fatty acids are emerging as promising therapeutic candidates for a range of inflammatory diseases. These molecules exert their effects through pleiotropic mechanisms, including the activation of the Nrf2 and PPARγ pathways, and the inhibition of the pro-inflammatory NF-κB signaling cascade. This document provides detailed application notes and protocols for utilizing 10-LNO2 and its analogs in established murine models of acute and chronic inflammation.

Key Signaling Pathways of this compound

10-LNO2 modulates inflammatory responses primarily through three interconnected signaling pathways:

  • Nrf2/ARE Pathway Activation: 10-LNO2 is an electrophilic molecule that reacts with specific cysteine residues on the Keap1 protein. This modification disrupts the Keap1-Nrf2 complex, preventing the degradation of the transcription factor Nrf2. Stabilized Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1).

  • PPARγ Agonism: 10-LNO2 is a potent endogenous ligand for the Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a critical role in regulating inflammation and metabolism.[1] Upon binding, 10-LNO2 activates PPARγ, leading to the transcription of genes that suppress inflammatory responses.

  • NF-κB Pathway Inhibition: The NF-κB transcription factor is a master regulator of inflammation. 10-LNO2 can inhibit this pathway through multiple mechanisms, including the direct alkylation of the p65 subunit of NF-κB, which prevents its binding to DNA, and by inhibiting the degradation of the inhibitory protein IκBα.

G cluster_0 This compound (LNO2) Anti-inflammatory Signaling cluster_1 Nrf2 Pathway cluster_2 PPARγ Pathway cluster_3 NF-κB Pathway LNO2 10-LNO2 Keap1 Keap1 LNO2->Keap1 Cys modification PPARg PPARγ LNO2->PPARg activates NFkB NF-κB (p65/p50) LNO2->NFkB directly inhibits (p65 alkylation) Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE Nrf2->ARE binds HO1 HO-1 (Anti-inflammatory) ARE->HO1 activates transcription AntiInflam Anti-inflammatory Gene Expression PPARg->AntiInflam promotes InflamStim Inflammatory Stimuli (e.g., LPS, Zymosan) IKK IKK InflamStim->IKK IkB IκBα IKK->IkB P IkB->NFkB releases ProInflam Pro-inflammatory Gene Expression (TNFα, IL-6, MCP-1) NFkB->ProInflam promotes transcription

Figure 1: Overview of 10-LNO2 anti-inflammatory signaling pathways.

Application 1: Acute Peritoneal Inflammation Model

This model is ideal for studying the effects of 10-LNO2 on acute inflammatory responses, particularly leukocyte recruitment and cytokine production. Zymosan, a component of yeast cell walls, is used to induce a robust but self-resolving peritonitis.

Experimental Workflow

G cluster_workflow Zymosan-Induced Peritonitis Workflow start Acclimatize C57BL/6 Mice treatment Administer Vehicle or NO2-CLA (2.5 mg/kg, i.p.) start->treatment induction Induce Peritonitis (Zymosan A, 1 mg/mouse, i.p.) treatment->induction collection Collect Peritoneal Lavage Fluid (12h post-induction) induction->collection analysis Analyze Leukocyte Infiltration (Flow Cytometry) and Cytokine Levels (ELISA) collection->analysis

Figure 2: Workflow for the zymosan-induced peritonitis model.

Detailed Protocol

Materials:

  • This compound or Nitro-conjugated linoleic acid (NO2-CLA)

  • Vehicle (e.g., sterile saline, DMSO/saline solution)

  • Zymosan A from Saccharomyces cerevisiae

  • Sterile, pyrogen-free phosphate-buffered saline (PBS)

  • C57BL/6 mice (8-10 weeks old)

  • Flow cytometer and relevant antibodies (e.g., anti-Ly-6G for neutrophils)

  • ELISA kits for murine MCP-1 and IL-6

Procedure:

  • Animal Acclimatization: House C57BL/6 mice under standard conditions for at least one week prior to the experiment.

  • Preparation of Reagents:

    • Prepare a stock solution of 10-LNO2/NO2-CLA in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in sterile saline immediately before use. The final DMSO concentration should be minimal.

    • Prepare a suspension of Zymosan A in sterile saline at a concentration of 1 mg/mL. Vortex thoroughly before each injection.

  • Treatment Administration: Administer 10-LNO2/NO2-CLA (2.5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[2]

  • Induction of Peritonitis: Immediately following treatment, induce peritonitis by i.p. injection of Zymosan A (1 mg/mouse).[2]

  • Sample Collection: At 12 hours post-induction, euthanize the mice.[2]

    • Expose the peritoneal cavity and wash with 5-10 mL of cold sterile PBS.

    • Collect the peritoneal lavage fluid and keep on ice.

  • Leukocyte Analysis:

    • Centrifuge a small aliquot of the lavage fluid to pellet the cells.

    • Resuspend the cells in FACS buffer and perform cell counts.

    • Stain cells with fluorescently-labeled antibodies against leukocyte markers (e.g., Ly-6G for neutrophils) for flow cytometric analysis to determine the number and percentage of infiltrating immune cells.[2]

  • Cytokine Analysis:

    • Centrifuge the remaining lavage fluid at a higher speed to remove all cells and debris.

    • Analyze the supernatant for levels of pro-inflammatory cytokines such as MCP-1 and IL-6 using commercial ELISA kits according to the manufacturer's instructions.[2]

Quantitative Data Summary
ParameterVehicle Control (Zymosan)NO2-CLA (2.5 mg/kg) + Zymosan% Reduction
Peritoneal PMN Count (x10^6) ~10.5~5.0~52%
Peritoneal MCP-1 (pg/mL) ~400~150~62.5%
Peritoneal IL-6 (pg/mL) ~1200~400~66.7%

Data are approximated from graphical representations in the cited literature and should be used as a reference for expected outcomes.[2]

Application 2: Chronic Inflammatory Model (Hypoxia-Induced Pulmonary Hypertension)

This model is suitable for evaluating the therapeutic potential of 10-LNO2 and its analogs in a setting of chronic inflammation, vascular remodeling, and end-organ damage. 10-Nitro-oleic acid (OA-NO2), a structurally and functionally similar nitro-fatty acid, has been effectively used in this model.

Experimental Workflow

G cluster_workflow Hypoxia-Induced Pulmonary Hypertension Workflow start Acclimatize Mice & Implant Osmotic Minipumps (Vehicle or OA-NO2) hypoxia Expose to Chronic Hypoxia (10% O2) for 28 days start->hypoxia measurements Measure Right Ventricular Systolic Pressure (RVPsys) hypoxia->measurements analysis Assess RV Hypertrophy (Fulton's Index) & Lung Macrophage Infiltration (IHC) measurements->analysis

Figure 3: Workflow for the hypoxia-induced pulmonary hypertension model.

Detailed Protocol

Materials:

  • 10-Nitro-oleic acid (OA-NO2)

  • Vehicle (e.g., DMSO)

  • Osmotic minipumps (e.g., Alzet)

  • Hypoxia chamber

  • C57BL/6 mice (8-10 weeks old)

  • Equipment for measuring right ventricular pressure (pressure transducer and catheter)

  • Histology equipment and antibodies for macrophage staining (e.g., anti-Iba-1)

Procedure:

  • Animal and Pump Preparation:

    • Acclimatize mice for at least one week.

    • Fill osmotic minipumps with either vehicle (e.g., DMSO) or OA-NO2 to deliver a continuous subcutaneous dose (e.g., ~15 mg/kg/day).

    • Surgically implant the minipumps subcutaneously on the back of the mice under anesthesia.

  • Induction of Pulmonary Hypertension:

    • Place the mice in a hypoxic chamber with an oxygen concentration of 10% for 28 days.[3] A normoxic control group should be maintained in room air.

  • Hemodynamic Measurements:

    • At the end of the 28-day period, anesthetize the mice.

    • Insert a pressure-transducing catheter into the right ventricle via the jugular vein to measure the right ventricular systolic pressure (RVPsys).[3]

  • Tissue Collection and Analysis:

    • Following hemodynamic measurements, euthanize the mice and harvest the heart and lungs.

    • Right Ventricular Hypertrophy: Dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh each component separately and calculate Fulton's Index (RV / (LV+S)) as a measure of hypertrophy.[3]

    • Macrophage Infiltration: Fix the lung tissue in formalin, embed in paraffin, and perform immunohistochemistry using an antibody against a macrophage marker like Iba-1. Quantify the number of macrophages per field of view under a microscope.[3]

Quantitative Data Summary
ParameterNormoxia + VehicleHypoxia + VehicleHypoxia + OA-NO2
Right Ventricular Systolic Pressure (RVPsys, mm Hg) 22.8 ± 1.641.2 ± 1.829.3 ± 2.6
Right Ventricular Hypertrophy (Fulton's Index) 0.22 ± 0.010.35 ± 0.010.25 ± 0.01
Lung Macrophage Infiltration (cells/field) ~22~65~29

Data are presented as mean ± SEM and are derived from the cited literature.[3]

Conclusion

This compound and its analogs represent a novel class of anti-inflammatory agents with significant therapeutic potential. The protocols and data presented here provide a framework for researchers to investigate the efficacy of these compounds in well-established animal models of both acute and chronic inflammation. The multifaceted mechanism of action, targeting key pathways like Nrf2, PPARγ, and NF-κB, makes 10-LNO2 a compelling candidate for further drug development.

References

Application Notes and Protocols for Luciferase Reporter Assay: Evaluating 10-Nitrolinoleic Acid's PPARγ Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a pivotal role in regulating glucose homeostasis, lipid metabolism, and inflammation.[1][2][3] Its activation by ligands makes it a significant therapeutic target for metabolic diseases.[2][4] Nitroalkene derivatives of linoleic acid, such as 10-Nitrolinoleic acid (10-LNO₂), are endogenous ligands for PPARγ, formed through nitric oxide-dependent oxidative inflammatory reactions.[1][5][6] These molecules are found in human blood and exhibit potent activation of PPARγ, rivaling synthetic agonists like thiazolidinediones.[1][5][6]

The luciferase reporter assay is a widely used, sensitive, and robust method for screening and characterizing modulators of nuclear receptors like PPARγ.[2][4][7][8] This assay quantifies the functional activity of a ligand by measuring the light output from a luciferase reporter gene, the expression of which is driven by the activation of PPARγ. This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to determine the PPARγ activity of this compound.

Principle of the Assay

The PPARγ luciferase reporter assay is a cell-based assay that measures the ability of a test compound, in this case this compound, to activate the PPARγ signaling pathway. The core components of this assay system are:

  • Host Cells: A mammalian cell line (e.g., HEK293, CV-1) that is engineered to express the human PPARγ protein.[1][9]

  • PPARγ Expression: These cells can either endogenously express PPARγ or be transiently or stably transfected with a vector expressing the full-length PPARγ or its ligand-binding domain (LBD).[2][8][10]

  • Luciferase Reporter Construct: A plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the PPAR response element (PPRE).[1][11]

  • Internal Control Reporter (Optional but Recommended): A second reporter plasmid, such as one expressing Renilla luciferase under the control of a constitutive promoter, is often co-transfected to normalize for variations in transfection efficiency and cell number.[4][8]

Upon entry into the cell, this compound binds to the LBD of PPARγ. This binding induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).[1][2][3] This complex then binds to the PPREs in the luciferase reporter construct, initiating the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes a reaction that produces light, and the intensity of this luminescence is directly proportional to the level of PPARγ activation.[4][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade of PPARγ activation by this compound and the general workflow of the luciferase reporter assay.

PPARg_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNO2 This compound (10-LNO₂) PPARg_inactive Inactive PPARγ LNO2->PPARg_inactive Binding & Activation PPARg_active Active PPARγ-RXR Heterodimer PPARg_inactive->PPARg_active Heterodimerization with RXR RXR_inactive Inactive RXR RXR_inactive->PPARg_active PPRE PPRE PPARg_active->PPRE Binding Luc_Gene Luciferase Gene mRNA Luciferase mRNA Luc_Gene->mRNA Transcription Luciferase Luciferase Protein mRNA->Luciferase Translation Light Light Signal Luciferase->Light Luminescence

Caption: PPARγ activation by this compound leading to luciferase expression.

Luciferase_Assay_Workflow A 1. Cell Seeding (e.g., HEK293 cells) B 2. Transfection - PPARγ Expression Vector - PPRE-Luciferase Reporter - Renilla Control (optional) A->B C 3. Incubation (24-48 hours) B->C D 4. Treatment - this compound - Vehicle Control - Positive Control (e.g., Rosiglitazone) C->D E 5. Incubation (18-24 hours) D->E F 6. Cell Lysis E->F G 7. Luciferase Assay - Add Luciferase Substrate - Measure Firefly Luminescence F->G H 8. Normalization (optional) - Add Renilla Substrate - Measure Renilla Luminescence G->H If using dual-luciferase I 9. Data Analysis - Calculate Fold Induction G->I H->I

Caption: General experimental workflow for the PPARγ luciferase reporter assay.

Experimental Protocols

This section provides a detailed protocol for a dual-luciferase reporter assay to assess the PPARγ activity of this compound.

Materials and Reagents
  • HEK293 or other suitable mammalian cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Opti-MEM I Reduced Serum Medium

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Human PPARγ expression vector

  • PPRE-driven firefly luciferase reporter vector (e.g., pPPREx3-TK-LUC)[12]

  • Renilla luciferase control vector (e.g., pRL-TK)

  • This compound (stock solution in DMSO)

  • Rosiglitazone (positive control, stock solution in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol

Day 1: Cell Seeding

  • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Trypsinize and count the cells.

  • Seed the cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete growth medium.

  • Incubate overnight.

Day 2: Transfection

  • For each well, prepare a transfection mix in Opti-MEM. A typical ratio would be:

    • 100 ng PPRE-firefly luciferase reporter vector

    • 50 ng PPARγ expression vector

    • 10 ng Renilla luciferase control vector

    • Transfection reagent according to the manufacturer's instructions.

  • Incubate the transfection mix at room temperature for 20-30 minutes.

  • Add the transfection mix to the cells.

  • Incubate for 24 hours.

Day 3: Compound Treatment

  • Prepare serial dilutions of this compound and the positive control (Rosiglitazone) in serum-free DMEM. The final DMSO concentration should be kept below 0.1%.

  • Carefully remove the medium from the cells and replace it with 100 µL of the prepared compound dilutions or vehicle control.

  • Incubate for 18-24 hours.

Day 4: Luciferase Assay and Data Analysis

  • Equilibrate the Dual-Luciferase® Reporter Assay System reagents to room temperature.[4]

  • Remove the medium from the wells.

  • Wash the cells once with 100 µL of phosphate-buffered saline (PBS).

  • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on an orbital shaker.[4]

  • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.[4]

  • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.[4]

  • Normalization: For each well, divide the firefly luciferase activity by the Renilla luciferase activity to obtain a normalized response.[4]

  • Fold Induction: Calculate the fold induction by dividing the normalized response of the compound-treated wells by the normalized response of the vehicle control wells.[4][12]

  • Plot the fold induction against the log of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Data Presentation

The following tables summarize key quantitative data for this compound and related compounds from published studies.

Table 1: Binding Affinity and Potency of PPARγ Ligands

CompoundKi (nM)EC₅₀ (µM)Cell LineReference
This compound~133~0.41CV-1 / MCF7[1][5][12]
12-Nitrolinoleic acid-0.045MCF7[12]
13-Nitrolinoleic acid-0.62MCF7[12]
Rosiglitazone~530.067CV-1 / MCF7[1][12]
Linoleic Acid>1000-CV-1[1]

Ki represents the inhibitory constant, a measure of binding affinity. EC₅₀ is the half-maximal effective concentration, indicating the potency of the compound in activating the receptor.

Table 2: Comparison of PPARγ Activation by Endogenous Ligands

Ligand (3 µM)Fold Activation (vs. Vehicle)Cell LineReference
This compound~10-12CV-1[11]
15-deoxy-Δ¹²,¹⁴-PGJ₂~6CV-1[11]
Lysophosphatidic acid (18:1)~3CV-1[11]
Ciglitazone (synthetic)~12CV-1[11]

Conclusion

The luciferase reporter assay is a powerful tool for investigating the interaction of this compound with PPARγ. It provides a quantitative measure of receptor activation and allows for the determination of key parameters such as potency (EC₅₀). The detailed protocols and data presented herein serve as a comprehensive guide for researchers aiming to study the biological activity of nitrated fatty acids and other potential PPARγ modulators. The inherent sensitivity and scalability of this assay make it highly suitable for both basic research and high-throughput screening in drug discovery programs.[8][13]

References

Application Notes and Protocols: Western Blot Analysis of 10-Nitrolinoleic Acid Induced Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrolinoleic acid (LNO2), an endogenous nitro-fatty acid, has emerged as a critical signaling molecule involved in a variety of physiological and pathological processes. It exerts its biological effects primarily through the modulation of specific intracellular signaling pathways, leading to changes in protein expression. Western blot analysis is an indispensable technique for elucidating these LNO2-induced changes, providing valuable insights into its mechanism of action and therapeutic potential.

These application notes provide a comprehensive guide to performing Western blot analysis for key proteins regulated by LNO2, including detailed protocols, data interpretation, and visualization of the associated signaling pathways.

Key Signaling Pathways Modulated by this compound

LNO2 has been shown to influence two primary signaling pathways: the Keap1-Nrf2 pathway and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.

  • The Keap1-Nrf2 Pathway: Under basal conditions, the transcription factor Nrf2 is kept inactive through its interaction with Keap1, which facilitates its degradation. LNO2, acting as an electrophile, can modify Keap1, leading to the dissociation and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of cytoprotective proteins such as Heme Oxygenase-1 (HO-1).

  • The PPARγ Pathway: LNO2 is a potent endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression related to metabolism, inflammation, and cell differentiation. Upon binding to LNO2, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter of target genes, thereby modulating their transcription.

Protein Expression Changes Induced by this compound

Treatment of cells with LNO2 leads to significant changes in the expression of several key proteins. The following tables summarize the quantitative data obtained from Western blot analyses in various studies.

Heme Oxygenase-1 (HO-1) Induction

Table 1: Dose-Dependent Induction of HO-1 Protein Expression by LNO2 in Human Aortic Endothelial Cells (HAECs) [1][2]

LNO2 Concentration (µM)Fold Induction of HO-1 Protein (vs. Control)
1~2-fold
5~5-fold
10~15-fold

Table 2: Time-Course of HO-1 Protein Expression in HAECs Treated with 10 µM LNO2 [2]

Time (hours)Relative HO-1 Protein Expression
0Basal
4Increased
8Further Increased
12Maximal Expression
16Sustained High Expression
p27kip1 Upregulation

Table 3: Qualitative Changes in p27kip1 Protein Expression in Vascular Smooth Muscle Cells (VSMCs) Treated with LNO2

TreatmentEffect on p27kip1 Protein Expression
LNO2Upregulation
Nrf2 Nuclear Translocation

Table 4: Qualitative Changes in Nrf2 Protein Levels in VSMCs Treated with LNO2

Cellular FractionEffect of LNO2 Treatment on Nrf2 Levels
CytosolNo significant change
NucleusIncreased translocation
PPARγ Target Gene Expression

Table 5: Qualitative Changes in the Expression of PPARγ and its Target Genes in various cell types treated with LNO2 [3][4]

ProteinEffect of LNO2 Treatment on Expression
PPARγIncreased expression[3]
CD36Increased expression
aP2Increased expression

Experimental Protocols

General Western Blot Protocol

This protocol provides a general framework for Western blot analysis. Specific conditions for each target protein are provided in the subsequent sections.

G cluster_workflow Western Blot Workflow prep Sample Preparation (Cell Lysis) quant Protein Quantification (BCA or Bradford Assay) prep->quant Lysate sds SDS-PAGE quant->sds Normalized Protein transfer Protein Transfer (to PVDF or Nitrocellulose) sds->transfer Separated Proteins block Blocking transfer->block Membrane pri_ab Primary Antibody Incubation block->pri_ab Blocked Membrane sec_ab Secondary Antibody Incubation pri_ab->sec_ab Primary Ab Bound detect Detection (Chemiluminescence) sec_ab->detect Secondary Ab Bound analyze Data Analysis detect->analyze Image

Experimental workflow for Western blot analysis.

1. Sample Preparation (Cell Lysis):

  • Culture cells to the desired confluency and treat with LNO2 at the indicated concentrations and time points.

  • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

3. SDS-PAGE:

  • Mix an equal amount of protein (typically 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).

  • Run the gel at a constant voltage until the dye front reaches the bottom.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Blocking:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

6. Primary Antibody Incubation:

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

7. Secondary Antibody Incubation:

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

8. Detection:

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

9. Data Analysis:

  • Quantify the band intensity using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).

Specific Protocols for Target Proteins

Heme Oxygenase-1 (HO-1):

  • Primary Antibody: Rabbit anti-HO-1 polyclonal antibody.

  • Recommended Dilution: 1:1000 in 5% BSA in TBST[3].

  • Incubation: Overnight at 4°C.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Recommended Dilution: 1:5000 in 5% non-fat milk in TBST.

  • Gel Percentage: 12% SDS-PAGE.

p27kip1:

  • Primary Antibody: Rabbit anti-p27kip1 monoclonal antibody.

  • Recommended Dilution: 1:1000 in 5% w/v BSA, 1X TBS, 0.1% Tween® 20[5].

  • Incubation: Overnight at 4°C[5].

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Recommended Dilution: 1:5000 in 5% non-fat milk in TBST.

  • Gel Percentage: 12% SDS-PAGE.

Nrf2 (Nuclear Translocation):

  • Protocol Modification: Requires subcellular fractionation to separate nuclear and cytosolic extracts. Commercial kits are available for this purpose.

  • Primary Antibody: Rabbit anti-Nrf2 polyclonal antibody.

  • Recommended Dilution: 1:500-1:3000 in blocking buffer[2].

  • Incubation: Overnight at 4°C.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Recommended Dilution: 1:5000 in 5% non-fat milk in TBST.

  • Gel Percentage: 10% SDS-PAGE.

  • Loading Control: Lamin B1 for the nuclear fraction and β-actin or GAPDH for the cytosolic fraction.

PPARγ and Target Genes (CD36, aP2):

  • Primary Antibody (PPARγ): Rabbit anti-PPARγ polyclonal antibody.

  • Recommended Dilution: 1:1000 in blocking buffer[6].

  • Primary Antibody (CD36, aP2): Use specific primary antibodies according to the manufacturer's recommendations.

  • Incubation: Overnight at 4°C.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Recommended Dilution: 1:5000 in 5% non-fat milk in TBST.

  • Gel Percentage: 10% SDS-PAGE.

Signaling Pathway and Workflow Diagrams

G cluster_nrf2 Keap1-Nrf2 Signaling Pathway LNO2_nrf2 This compound Keap1 Keap1 LNO2_nrf2->Keap1 modifies Nrf2_cyto Nrf2 (Cytosol) Keap1->Nrf2_cyto releases Nrf2_nucleus Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds HO1 HO-1 Expression ARE->HO1 G cluster_ppar PPARγ Signaling Pathway LNO2_ppar This compound PPARg PPARγ LNO2_ppar->PPARg binds Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE binds TargetGenes Target Gene Expression (e.g., CD36, aP2) PPRE->TargetGenes

References

Application Notes and Protocols: FACS Analysis of Cell Cycle Arrest by 10-Nitrolinoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

10-Nitrolinoleic acid (LNO2) is a nitrated fatty acid that acts as a signaling molecule with anti-inflammatory and anti-proliferative effects.[1] This document provides detailed protocols for analyzing the effects of LNO2 on cell cycle progression using Fluorescent-Activated Cell Sorting (FACS). The primary mechanism involves the induction of cell cycle arrest, particularly at the G1/S phase transition, which is a critical control point for cell proliferation.[2] Understanding the impact of LNO2 on the cell cycle is crucial for its development as a potential therapeutic agent.

Mechanism of Action

This compound has been shown to inhibit vascular smooth muscle cell (VSMC) proliferation in a dose-dependent manner.[2] This anti-proliferative effect is attributed to its ability to induce growth arrest in the G1/S phase of the cell cycle.[2] A key molecular event in this process is the upregulation of the cyclin-dependent kinase inhibitor p27kip1.[2] Increased levels of p27kip1 lead to the inhibition of cyclin-dependent kinases (CDKs) that are necessary for progression into the S phase. Interestingly, LNO2 does not appear to affect the expression levels of cyclin D1, cyclin E, or CDK4.[2]

The signaling pathway implicated in this LNO2-mediated cell cycle arrest involves the Keap1/Nrf2 pathway.[2] LNO2 triggers the nuclear translocation of Nuclear factor-erythroid 2-related factor 2 (Nrf2) and activates antioxidant-responsive element (ARE)-driven transcription.[2] This is achieved by impairing the Keap1-mediated negative regulation of Nrf2.[2]

Furthermore, this compound is an endogenous ligand for the peroxisome proliferator-activated receptor γ (PPARγ), a nuclear hormone receptor that plays a role in regulating cell proliferation, lipid metabolism, and inflammation.[3] The activation of PPARγ by LNO2 may also contribute to its anti-proliferative effects.[3]

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Rat aortic smooth muscle cells (RASMCs) are a suitable model system.[2]

  • Culture Conditions: Culture RASMCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Serum Starvation: To synchronize the cells, growth-arrest RASMCs (at approximately 10^6 cells) by incubation in DMEM containing 0.5% FBS for 48 hours.[2]

  • Treatment: Following serum deprivation, treat the cells with the desired concentration of this compound (e.g., 2.5 µM) or the vehicle control (e.g., ethanol). Linoleic acid can be used as a negative control to demonstrate the specificity of the nitroalkene moiety.[2]

  • Stimulation: After the treatment period, stimulate the cells to re-enter the cell cycle by adding medium containing 2% FBS for 24 hours.[2]

Protocol 2: Cell Cycle Analysis by FACS

This protocol is a standard method for preparing cells for cell cycle analysis using propidium (B1200493) iodide (PI) staining, which intercalates with DNA and allows for the quantification of DNA content.[4][5]

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Harvest the cells by trypsinization.[2]

    • Collect the cells in a 15 mL conical tube.

  • Cell Fixation:

    • Centrifuge the cell suspension at 500 x g for 5 minutes.[2]

    • Discard the supernatant and wash the cell pellet twice with PBS.[2]

    • Resuspend the cell pellet in 500 µL of PBS.[2]

    • While vortexing gently, add 1 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[2]

    • Incubate the cells for at least 30 minutes on ice or store at 4°C until analysis.[2]

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • FACS Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate detector (typically around 617 nm).

    • Collect data from at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution in Vascular Smooth Muscle Cells

TreatmentConcentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control-ValueValueValue
This compound2.5Increased ValueDecreased ValueValue
Linoleic Acid (Control)2.5ValueValueValue

Note: This table is a representative template. The actual values should be derived from experimental data. The expected outcome is an increase in the G0/G1 population and a decrease in the S phase population with this compound treatment.[2]

Table 2: Effect of this compound on Cell Cycle Regulatory Proteins

Target ProteinTreatmentFold Change in ExpressionMethod
p27kip1This compoundUpregulated (Dose-dependent)Western Blot
Cyclin D1This compoundNo significant changeWestern Blot
Cyclin EThis compoundNo significant changeWestern Blot
CDK4This compoundNo significant changeWestern Blot

Source: Data summarized from studies on vascular smooth muscle cells.[2]

Visualizations

G1_S_Arrest_Pathway LNO2 This compound Keap1 Keap1 LNO2->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 inhibits degradation of ARE Antioxidant Response Element Nrf2->ARE activates p27kip1 p27kip1 Gene Transcription ARE->p27kip1 induces p27kip1_protein p27kip1 Protein p27kip1->p27kip1_protein translates to CyclinE_CDK2 Cyclin E / CDK2 Complex p27kip1_protein->CyclinE_CDK2 inhibits G1_S_Transition G1/S Phase Transition p27kip1_protein->G1_S_Transition arrests CyclinE_CDK2->G1_S_Transition promotes

Caption: Signaling pathway of this compound-induced G1/S cell cycle arrest.

FACS_Workflow cluster_culture Cell Culture & Treatment cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture 1. Culture Cells serum_starve 2. Serum Starve (48h) cell_culture->serum_starve treatment 3. Treat with 10-LNO2 (24h) serum_starve->treatment harvest 4. Harvest Cells treatment->harvest fixation 5. Fix with 70% Ethanol harvest->fixation staining 6. Stain with Propidium Iodide fixation->staining facs 7. Flow Cytometry staining->facs histogram 8. Generate DNA Histogram facs->histogram analysis 9. Quantify Cell Cycle Phases histogram->analysis

References

Application Notes and Protocols: In Vitro Phosphatase Assay with 10-Nitrolinoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrolinoleic acid (LNO2) is a nitrated fatty acid that acts as a signaling molecule in various physiological and pathological processes. It is known to modulate inflammatory responses and gene expression through pathways involving ERK, JNK, and PPARγ.[1][2][3] Given the central role of protein phosphatases in regulating these signaling cascades, investigating the direct effects of LNO2 on phosphatase activity is a critical area of research. These application notes provide a detailed protocol for conducting an in vitro phosphatase assay to evaluate the potential inhibitory or activating effects of this compound on a target phosphatase, with a particular focus on Protein Tyrosine Phosphatase 1B (PTP1B) as a relevant example. PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant target in metabolic disease research.[4][5]

Key Signaling Pathways Involving this compound

This compound has been shown to influence multiple signaling pathways. Understanding these pathways provides a context for investigating its effects on specific phosphatases.

LNO2_Signaling_Pathways cluster_ERK ERK Pathway cluster_PPAR PPARγ Pathway LNO2 This compound (LNO2) ERK ERK Activation LNO2->ERK PPARg PPARγ Activation LNO2->PPARg Elk1_cJun Elk-1/c-Jun Phosphorylation ERK->Elk1_cJun HO1_expression HO-1 Gene Expression Elk1_cJun->HO1_expression Gene_expression Target Gene Expression (e.g., CD36) PPARg->Gene_expression

Caption: Signaling pathways modulated by this compound (LNO2).

Experimental Protocols

This section provides a detailed methodology for an in vitro phosphatase assay using a generic protein tyrosine phosphatase. The protocol is based on established methods for PTP1B and SHP2 and can be adapted for other phosphatases.[6][7] Two common assay formats are described: a fluorescence-based assay using DiFMUP substrate and a colorimetric-based assay using p-nitrophenyl phosphate (B84403) (pNPP).

General Workflow for In Vitro Phosphatase Assay

The overall workflow for assessing the effect of this compound on phosphatase activity is outlined below.

Phosphatase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, LNO2, Substrate) start->prepare_reagents pre_incubation Pre-incubate Enzyme with this compound prepare_reagents->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop Reaction (if necessary) incubation->stop_reaction measure_signal Measure Signal (Fluorescence or Absorbance) stop_reaction->measure_signal analyze_data Analyze Data (Calculate % Inhibition/Activation) measure_signal->analyze_data end End analyze_data->end

Caption: General experimental workflow for the in vitro phosphatase assay.

Protocol 1: Fluorescence-Based Assay using DiFMUP

This protocol utilizes the substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), which upon dephosphorylation by a phosphatase, yields a highly fluorescent product.

Materials:

  • Recombinant human PTP1B (or other target phosphatase)

  • This compound (LNO2) stock solution (in DMSO)

  • DiFMUP substrate

  • Assay Buffer: 25 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, and 2.5 mM EDTA[6]

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm)[8]

Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Dilute the recombinant PTP1B to the desired working concentration (e.g., 50 ng/mL) in the assay buffer.

    • Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer to achieve the final desired concentrations. Include a vehicle control (DMSO).

    • Prepare a working solution of DiFMUP (e.g., 100 µM) in the assay buffer.[8]

  • Assay Setup:

    • To the wells of a 96-well black microplate, add 25 µL of the diluted this compound solutions or vehicle control.

    • Add 25 µL of the diluted PTP1B enzyme solution to each well.

    • Include a "no enzyme" control by adding 25 µL of assay buffer instead of the enzyme solution.

    • Mix gently and pre-incubate for 15 minutes at 37°C.[8]

  • Initiate Reaction:

    • Start the enzymatic reaction by adding 50 µL of the DiFMUP substrate solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 60 minutes, protected from light.[8]

    • Measure the fluorescence intensity at an excitation wavelength of 358 nm and an emission wavelength of 450 nm.

Protocol 2: Colorimetric Assay using pNPP and Malachite Green

This protocol involves the dephosphorylation of a phosphopeptide substrate, and the released inorganic phosphate is detected colorimetrically using Malachite Green reagent.

Materials:

  • Recombinant human PTP1B (or other target phosphatase)

  • This compound (LNO2) stock solution (in DMSO)

  • Phosphopeptide substrate (e.g., a peptide corresponding to the pTyr1146 region of the insulin receptor)[6]

  • Assay Buffer: 25 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, and 2.5 mM EDTA[6]

  • Malachite Green reagent

  • 96-well clear microplate

  • Absorbance plate reader (620 nm)

Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Dilute the recombinant PTP1B to the desired working concentration (e.g., 0.5 µg per reaction) in the assay buffer.[6]

    • Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.

  • Assay Setup:

    • In a 96-well clear microplate, add 20 µL of the assay buffer.

    • Add 10 µL of the diluted this compound solutions or vehicle control.

    • Add 10 µL of the diluted PTP1B enzyme solution.

    • Mix and pre-incubate at room temperature for 30 minutes.[6]

  • Initiate Reaction:

    • Start the reaction by adding 10 µL of the phosphopeptide substrate to a final concentration of 0.2 mM.[6]

  • Incubation and Detection:

    • Incubate the plate at 30°C for 30 minutes.[6]

    • Stop the reaction by adding 50 µL of Malachite Green solution to each well.

    • Incubate for 10 minutes at room temperature to allow for color development.

    • Measure the absorbance at 620 nm.

Data Presentation

Quantitative data from the phosphatase assays should be summarized in a clear and structured format to allow for easy comparison of the effects of this compound at different concentrations.

Table 1: Inhibition of PTP1B Activity by this compound (Example Data)
This compound (µM)Mean Fluorescence/AbsorbanceStandard Deviation% Inhibition
0 (Vehicle Control)1500750
113506010
511255525
108254045
255253065
503002580
1001801588

Note: The data presented in this table is for illustrative purposes only. Researchers should populate this table with their own experimental results.

Table 2: IC50 Values for Phosphatase Inhibition (Example Data)
CompoundTarget PhosphataseIC50 (µM)Assay Method
This compoundPTP1BTo be determinedFluorescence (DiFMUP)
This compoundSHP-2To be determinedColorimetric (Malachite Green)
Ursolic Acid (Positive Control)PTP1B3.10[4]-
Sodium Orthovanadate (Control)SHP-211.85[9]Fluorescence (DiFMUP)

Note: Researchers should determine the IC50 values from their dose-response curves.

References

Application Notes and Protocols for Studying Metabolic Diseases with 10-Nitrolinoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Nitrolinoleic acid (10-LNO2) is an endogenous signaling molecule formed through the reaction of nitric oxide with linoleic acid. It has emerged as a potent modulator of metabolic and inflammatory pathways, making it a valuable tool for studying metabolic diseases such as type 2 diabetes, obesity, and metabolic syndrome. These application notes provide a comprehensive overview of the mechanisms of action of 10-LNO2 and detailed protocols for its use in in vitro and in vivo research.

Mechanism of Action

10-LNO2 exerts its biological effects through multiple signaling pathways, primarily acting as a potent endogenous ligand for the peroxisome proliferator-activated receptor gamma (PPARγ).[1] PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose homeostasis, lipid metabolism, and inflammation.[1] The binding affinity (Ki) of 10-LNO2 for PPARγ is approximately 133 nM, and it is found in the blood of healthy individuals at concentrations of around 500 nM.[1]

Beyond PPARγ activation, 10-LNO2 also modulates other key signaling pathways involved in metabolic and inflammatory responses:

  • Keap1/Nrf2 Pathway Activation: 10-LNO2 can activate the Nrf2 signaling pathway, which is a critical regulator of cellular antioxidant responses. This activation occurs through the modification of Keap1, a repressor of Nrf2, leading to the transcription of antioxidant and cytoprotective genes.

  • NF-κB Inhibition: 10-LNO2 has been shown to inhibit the pro-inflammatory NF-κB signaling pathway. This anti-inflammatory effect contributes to its protective role in metabolic diseases where chronic inflammation is a key feature.

Quantitative Data Summary

The following tables summarize the quantitative effects of nitrolinoleic acid and related nitro-fatty acids on key metabolic and inflammatory parameters.

Table 1: In Vitro Effects of this compound

ParameterCell TypeConcentrationEffectReference
Glucose Uptake 3T3-L1 Adipocytes1-10 µMDose-dependent increase[1]
HO-1 mRNA Induction Human Aortic Endothelial Cells1, 5, 10 µM~8, 50, and 70-fold increase, respectively[2]
HO-1 Protein Induction Human Aortic Endothelial Cells1, 5, 10 µM~2, 5, and 15-fold increase, respectively[2]
CD36 Expression RAW264.7 MacrophagesNot specifiedIncreased expression[1]
Adipocyte Differentiation 3T3-L1 Preadipocytes3 µM>30% differentiation[1]

Table 2: In Vivo Effects of Nitro-Oleic Acid (OA-NO2) in Obese Zucker Rats

ParameterTreatmentDurationEffectReference
Food Intake 7.5 µg/kg/day14 daysDecreased[3][4]
Body Weight Gain 7.5 µg/kg/day14 daysSignificantly reduced[3][4]
Plasma Triglycerides 7.5 µg/kg/day14 daysSignificantly reduced[3][4]
Plasma Free Fatty Acids 7.5 µg/kg/day14 daysAlmost normalized[3][4]
Plasma HDL 7.5 µg/kg/day14 daysSignificantly increased[3][4]
Plasma TBARS (Oxidative Stress) 7.5 µg/kg/day14 daysDecreased[3]
Proteinuria 7.5 µg/kg/day14 daysDecreased[3]

Signaling Pathways and Experimental Workflows

LNO2_Signaling cluster_PPAR PPARγ Pathway cluster_Nrf2 Keap1/Nrf2 Pathway cluster_NFkB NF-κB Pathway LNO2 This compound PPARg PPARγ LNO2->PPARg Binds & Activates Keap1 Keap1 LNO2->Keap1 Inactivates IKK IKK LNO2->IKK Inhibits RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Metabolic_Genes Metabolic & Anti-inflammatory Gene Expression PPRE->Metabolic_Genes Regulates Transcription Improved Glucose Homeostasis\n& Reduced Inflammation Improved Glucose Homeostasis & Reduced Inflammation Metabolic_Genes->Improved Glucose Homeostasis\n& Reduced Inflammation Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates & Binds Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Regulates Transcription Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant_Genes->Reduced Oxidative Stress IkB IκBα IKK->IkB Prevents Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Sequesters in Cytoplasm Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Inhibition of Transcription Reduced Inflammation Reduced Inflammation Inflammatory_Genes->Reduced Inflammation

Signaling pathways of this compound.

Adipocyte_Differentiation_Workflow cluster_workflow 3T3-L1 Adipocyte Differentiation & Glucose Uptake Assay Preadipocytes 3T3-L1 Preadipocytes (confluent) Induction Induction with MDI + 10-LNO2 (Day 0-2) Preadipocytes->Induction Maturation1 Medium with Insulin (B600854) + 10-LNO2 (Day 2-4) Induction->Maturation1 Maturation2 DMEM/FBS + 10-LNO2 (Day 4-8) Maturation1->Maturation2 Differentiated Differentiated Adipocytes (Day 8+) Maturation2->Differentiated Glucose_Uptake 2-Deoxy-D-[3H]glucose Uptake Assay Differentiated->Glucose_Uptake

Workflow for adipocyte differentiation and glucose uptake assay.

Experimental Protocols

1. 3T3-L1 Preadipocyte Differentiation with this compound

This protocol describes the induction of differentiation of 3T3-L1 preadipocytes into mature adipocytes using a standard differentiation cocktail supplemented with 10-LNO2.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium (DMEM/10% FBS) containing:

  • This compound (stock solution in ethanol)

  • Phosphate-Buffered Saline (PBS)

  • Oil Red O staining solution

Procedure:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until they reach confluence in a 6-well plate.

  • Two days post-confluence (Day 0), replace the medium with Differentiation Medium containing the desired concentration of 10-LNO2 (e.g., 3 µM).

  • On Day 2, replace the medium with DMEM/10% FBS containing 10 µg/mL insulin and 10-LNO2.

  • From Day 4 onwards, replace the medium every two days with DMEM/10% FBS containing 10-LNO2.

  • Differentiation is typically complete by Day 8-10, characterized by the accumulation of lipid droplets.

  • To visualize lipid accumulation, wash the cells with PBS, fix with 10% formalin for 10 minutes, and stain with Oil Red O solution for 1 hour.

2. 2-Deoxy-D-[3H]glucose Uptake Assay in Differentiated 3T3-L1 Adipocytes

This assay measures the rate of glucose transport into adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes (from Protocol 1)

  • Krebs-Ringer Phosphate (KRP) buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2.5 mM CaCl2, 25 mM NaHCO3, pH 7.4)

  • 2-Deoxy-D-[3H]glucose

  • Insulin (100 nM)

  • Cytochalasin B (as a negative control)

  • 0.1 M NaOH

  • Scintillation cocktail

Procedure:

  • Wash differentiated adipocytes twice with KRP buffer.

  • Incubate the cells in KRP buffer for 2 hours at 37°C to induce a basal state.

  • Stimulate the cells with or without 100 nM insulin in KRP buffer for 30 minutes at 37°C.

  • Initiate glucose uptake by adding 2-Deoxy-D-[3H]glucose (final concentration 0.1 µCi/mL) for 5 minutes at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with 0.1 M NaOH.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

3. Western Blot Analysis of PPARγ Target Gene Expression

This protocol outlines the procedure for detecting the expression of PPARγ and its target genes (e.g., adiponectin, GLUT4) in response to 10-LNO2 treatment.

Materials:

  • Differentiated adipocytes treated with 10-LNO2

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PPARγ, anti-adiponectin, anti-GLUT4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated adipocytes with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

Troubleshooting & Optimization

"improving stability of 10-Nitrolinoleic acid in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on improving the stability of 10-Nitrolinoleic acid (10-NO2-LA) in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions, experimental protocols, and data to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (10-NO2-LA) is a nitrated fatty acid that acts as a signaling molecule in various physiological and pathological processes. Its stability is a significant concern because it is highly susceptible to degradation in aqueous environments, which are common in biological experiments. This instability can lead to a loss of biological activity and the formation of various degradation products, potentially affecting experimental outcomes and their reproducibility.

Q2: What are the primary factors that affect the stability of 10-NO2-LA in aqueous solutions?

A2: The stability of 10-NO2-LA is primarily influenced by the following factors:

  • pH: 10-NO2-LA is particularly unstable in neutral to alkaline aqueous solutions.

  • Temperature: Increased temperatures accelerate the degradation rate.

  • Solvent Polarity: It is more stable in aprotic, hydrophobic environments and degrades rapidly in polar, protic solvents like water.[1]

  • Presence of Nucleophiles: The electrophilic nature of the nitroalkene moiety makes it reactive towards biological nucleophiles.

  • Light and Oxygen: While less documented specifically for 10-NO2-LA, similar molecules are often sensitive to light and oxidative conditions.

Q3: What is the main degradation pathway of 10-NO2-LA in aqueous solutions?

A3: The primary degradation pathway is believed to be a modified Nef reaction, which involves the hydrolysis of the nitroalkane to a ketone or aldehyde and the release of nitric oxide (NO).[1][2] This process can lead to a variety of oxidation products, including hydroxy, keto, and nitronitrate ester derivatives.[2][3]

Q4: How does the stability of 10-NO2-LA compare to its isomers?

A4: The position of the nitro group significantly impacts stability. Notably, 9-nitrolinoleic acid is reported to be much less stable than this compound in neutral aqueous medium.[2][3]

Troubleshooting Guide

Issue 1: I am observing a rapid loss of biological activity of my 10-NO2-LA in my cell culture experiments.

  • Question: Why is my 10-NO2-LA losing activity so quickly in my cell culture medium?

  • Answer: 10-NO2-LA has a reported half-life of 30-60 minutes in aqueous solutions containing serum at 37°C.[4] The neutral pH of most cell culture media and the incubation temperature of 37°C create an environment conducive to its rapid degradation. The presence of serum can also influence its stability.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare 10-NO2-LA solutions immediately before use. Avoid storing stock solutions in aqueous buffers for extended periods.

    • Minimize Incubation Time: If possible, design your experiments to have shorter incubation times with 10-NO2-LA.

    • Use a Stabilizing Formulation: Consider using a stabilized formulation of 10-NO2-LA, such as liposomal or cyclodextrin-encapsulated forms, to protect it from degradation in the aqueous environment of the cell culture medium. (See Experimental Protocols section).

    • Vehicle Control: Ensure your vehicle control (e.g., ethanol (B145695) or DMSO) is used at a concentration that does not affect the cells and is consistent across all experiments.

Issue 2: My quantitative analysis of 10-NO2-LA shows inconsistent concentrations.

  • Question: I am using LC-MS to quantify 10-NO2-LA, but my results are not reproducible. What could be the cause?

  • Answer: Inconsistent quantification can be due to the inherent instability of 10-NO2-LA during sample preparation and analysis, as well as potential matrix effects.

  • Troubleshooting Steps:

    • Control Temperature: Keep samples on ice or at 4°C throughout the extraction and preparation process to minimize degradation.

    • Use Aprotic Solvents: Reconstitute your final extract in a non-aqueous, aprotic solvent (e.g., acetonitrile (B52724) or methanol) for LC-MS analysis.

    • Internal Standards: Utilize a stable isotope-labeled internal standard for 10-NO2-LA to correct for variations in extraction efficiency and matrix effects.

    • Rapid Analysis: Analyze the samples as quickly as possible after preparation.

Issue 3: I am unsure about the proper storage and handling of my 10-NO2-LA stock.

  • Question: How should I store my 10-NO2-LA to ensure its long-term stability?

  • Answer: Proper storage is critical to maintaining the integrity of your 10-NO2-LA.

  • Recommendations:

    • Storage Solvent: Store 10-NO2-LA as a stock solution in an organic solvent such as ethanol.[5]

    • Storage Temperature: Store the stock solution at -20°C or lower.[5]

    • Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing to prevent oxidation.

    • Aliquotting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Data Presentation

The stability of 10-NO2-LA is highly dependent on the experimental conditions. The following table summarizes the available quantitative data on its stability in an aqueous environment.

ParameterConditionValueReference
Half-lifeAqueous solution with serum, 37°C30 - 60 minutes[4]

Experimental Protocols

To enhance the stability of 10-NO2-LA in your experiments, consider the following formulation protocols.

Protocol 1: Preparation of 10-NO2-LA Loaded Liposomes (Thin-Film Hydration Method)

This protocol describes the encapsulation of 10-NO2-LA into liposomes to protect it from degradation in aqueous solutions.

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a suitable organic solvent like chloroform (B151607) or a chloroform:methanol mixture.

    • Add 10-NO2-LA (typically 1-5 mol% of total lipids) to the lipid solution.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under a stream of nitrogen and then under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids. The final concentration of 10-NO2-LA will depend on the initial amount added and the hydration volume.

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles, LUVs), subject the MLV suspension to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove any unencapsulated 10-NO2-LA by size exclusion chromatography or dialysis.

  • Characterization and Use:

    • Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

    • Use the prepared liposomal 10-NO2-LA in your experiments. Remember to include empty liposomes as a vehicle control.

Protocol 2: Preparation of 10-NO2-LA-Cyclodextrin Inclusion Complexes

This protocol describes the complexation of 10-NO2-LA with cyclodextrins to improve its solubility and stability in aqueous solutions.

  • Selection of Cyclodextrin (B1172386):

    • Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a good choice due to its higher aqueous solubility and low toxicity.

  • Complexation (Kneading Method):

    • In a mortar, place the required amount of cyclodextrin.

    • Dissolve 10-NO2-LA in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Slowly add the 10-NO2-LA solution to the cyclodextrin powder while continuously kneading with a pestle to form a paste.

    • Continue kneading until the paste becomes a sticky solid and then a powder as the solvent evaporates.

    • Dry the resulting powder under vacuum to remove the residual solvent.

  • Complexation (Co-precipitation Method):

    • Dissolve the cyclodextrin in an aqueous solution with heating and stirring.

    • Separately, dissolve 10-NO2-LA in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

    • Slowly add the 10-NO2-LA solution to the cyclodextrin solution with vigorous stirring.

    • Allow the mixture to cool slowly to room temperature and then store at 4°C to facilitate the precipitation of the inclusion complex.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the precipitate with cold water to remove any uncomplexed cyclodextrin and then dry under vacuum.

  • Characterization and Use:

    • Characterize the formation of the inclusion complex using techniques such as DSC, FTIR, or NMR.

    • Dissolve the complex in your aqueous experimental medium. The enhanced solubility and stability will depend on the molar ratio of 10-NO2-LA to cyclodextrin used.

Mandatory Visualizations

degradation_pathway 10-NO2-LA 10-NO2-LA Nitronate_Anion Nitronate Anion 10-NO2-LA->Nitronate_Anion Deprotonation (Aqueous Environment) Protonated_Nitronate Protonated Nitronate Nitronate_Anion->Protonated_Nitronate Protonation Carbonyl_Compound Keto/Aldehyde Derivative Protonated_Nitronate->Carbonyl_Compound Hydrolysis (Modified Nef Reaction) NO_Release Nitric Oxide (NO) Release Protonated_Nitronate->NO_Release Oxidation_Products Hydroxy/Keto/Nitronitrate Derivatives Carbonyl_Compound->Oxidation_Products Further Oxidation

Degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 10-NO2-LA Stock in Organic Solvent Stabilization Prepare Stabilized Formulation (e.g., Liposomes, Cyclodextrin) Stock_Solution->Stabilization Working_Solution Prepare Fresh Working Solution in Aqueous Medium Stock_Solution->Working_Solution Direct Dilution (for short experiments) Stabilization->Working_Solution Treatment Treat Cells/System Working_Solution->Treatment Incubation Incubate for Defined Period Treatment->Incubation Sampling Collect Samples Incubation->Sampling Extraction Extract 10-NO2-LA (if required) Sampling->Extraction Quantification LC-MS Analysis Extraction->Quantification

General experimental workflow for using 10-NO2-LA.

stabilization_choice Start Need to improve 10-NO2-LA stability? Exp_Duration Long Incubation Time? Start->Exp_Duration Direct_Delivery Direct Cellular Delivery /Membrane Interaction Study? Exp_Duration->Direct_Delivery Yes Fresh_Prep Prepare Freshly and Use Immediately Exp_Duration->Fresh_Prep No Solubility_Issue Primary Issue is Aqueous Solubility? Direct_Delivery->Solubility_Issue No Liposomes Use Liposomal Formulation Direct_Delivery->Liposomes Yes Solubility_Issue->Liposomes No Cyclodextrins Use Cyclodextrin Inclusion Complex Solubility_Issue->Cyclodextrins Yes

Decision tree for choosing a stabilization strategy.

References

Technical Support Center: 10-Nitrolinoleic Acid Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-nitrolinoleic acid (10-NO₂-LA) mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may arise during the mass spectrometric analysis of 10-NO₂-LA.

Issue 1: Low or No Signal for the [M-H]⁻ Ion of 10-NO₂-LA

  • Question: I am not observing the expected precursor ion for 10-NO₂-LA at m/z 324.3. What are the potential causes and solutions?

  • Answer: Several factors can contribute to a weak or absent precursor ion signal. Consider the following troubleshooting steps:

    • Incorrect Ionization Mode: Ensure your mass spectrometer is operating in negative ion mode. Electrospray ionization (ESI) in negative mode is the preferred method for analyzing nitro-fatty acids due to the acidic nature of the carboxylic acid group, which readily forms an [M-H]⁻ ion.[1]

    • Suboptimal Source Parameters: The efficiency of ion generation is highly dependent on the ESI source settings.

      • Source Temperature: A source temperature around 400°C is a good starting point.[1]

      • Capillary Temperature: A capillary temperature of approximately 360°C can be effective.[1]

      • Source Voltage: A source voltage of -3.3 kV has been used successfully.[1]

      • Gas Flows: Sheath gas, auxiliary gas, and sweep gas flows should be optimized for your specific instrument and mobile phase composition. Representative starting values are 30, 15, and 2 arbitrary units, respectively.[1]

    • Sample Degradation: Nitro-fatty acids can be unstable under certain conditions.[1] Avoid prolonged exposure to basic conditions or strong acids, which can lead to degradation or artifactual nitration.[1]

    • Mobile Phase Composition: The mobile phase should be compatible with negative mode ESI. A common mobile phase consists of a gradient of water and acetonitrile (B52724) with 0.1% acetic acid.[1] The acetic acid helps to deprotonate the analyte in the ESI process.

Issue 2: Unexpected or Incorrect Fragment Ions in MS/MS Spectra

  • Question: My MS/MS spectrum for the m/z 324.3 precursor does not show the expected characteristic fragment ions for 10-NO₂-LA. What should I investigate?

  • Answer: The fragmentation of 10-NO₂-LA is complex and yields specific product ions. If you are not observing these, consider the following:

    • Collision Energy: The collision-induced dissociation (CID) energy is a critical parameter. For nitro-fatty acids, a collision energy of around -35 eV is often used to maximize the characteristic losses.[1] If the energy is too low, fragmentation will be inefficient. If it is too high, you may observe excessive fragmentation and loss of structurally informative ions. The intensity of the neutral loss of nitrous acid (HNO₂) can decrease with increasing normalized collision energy (NCE).[2]

    • Isomer Contamination: Ensure your sample is not contaminated with other isomers of nitrolinoleic acid, such as 9-NO₂-LA, 12-NO₂-LA, or 13-NO₂-LA.[1] Each isomer produces a distinct fragmentation pattern.[1] Good chromatographic separation is essential to distinguish between isomers.[1]

    • In-Source Fragmentation: If you observe fragment ions in your full scan MS1 spectrum, this indicates that fragmentation is occurring in the ionization source. This can be caused by high source temperatures or voltages. Try reducing these parameters to obtain a clean precursor ion.

    • Instrument Calibration: Verify that your mass spectrometer is properly calibrated across the relevant m/z range.

Issue 3: Difficulty Distinguishing Between 9-NO₂-LA and 10-NO₂-LA Isomers

  • Question: How can I confidently differentiate between the 9- and 10-isomers of nitrolinoleic acid using mass spectrometry?

  • Answer: While these isomers have the same precursor ion mass, their fragmentation patterns are distinct, allowing for their differentiation.

    • Characteristic Fragments: The collision-induced dissociation of 10-NO₂-LA produces characteristic fragment ions at m/z 182.1, 224.1, and 238.1.[1] In contrast, 9-NO₂-LA yields fragments at m/z 168.1, 210.1, and 224.1.[1] The overall fragmentation pattern of 10-NO₂-LA is shifted by approximately 14 Da (a methylene (B1212753) group) compared to 9-NO₂-LA.[1]

    • Chromatographic Separation: Utilizing a C18 reverse-phase column with a suitable gradient can achieve chromatographic separation of the isomers, further aiding in their identification.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the expected m/z for the deprotonated molecule of this compound?

    • A1: The expected m/z for the [M-H]⁻ ion of this compound is 324.3.

  • Q2: What are the most common adducts observed for 10-NO₂-LA?

    • A2: In negative ion mode, the primary ion observed is the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺, [M+Li]⁺, [M+NH₄]⁺, and [M+Na]⁺ can be observed.[3]

  • Q3: What are the key diagnostic fragment ions for 10-NO₂-LA in negative ion mode CID?

    • A3: The key diagnostic fragment ions for 10-NO₂-LA are m/z 182.1, 224.1, and 238.1.[1]

  • Q4: What is a typical LC method for separating nitrolinoleic acid isomers?

    • A4: A common method involves using a C18 reverse-phase column (e.g., 2x150 mm, 3 µm particle size) with a gradient of water and acetonitrile, both containing 0.1% acetic acid, at a flow rate of 250 µL/min.[1]

  • Q5: Why is negative ion mode preferred for the analysis of 10-NO₂-LA?

    • A5: Negative ion mode is preferred because the carboxylic acid group on the fatty acid is easily deprotonated, leading to high ionization efficiency and sensitivity for detecting the [M-H]⁻ ion.[1]

Data Presentation

Table 1: Key Mass-to-Charge Ratios (m/z) for 10-NO₂-LA Analysis

Ion Speciesm/zIonization Mode
Precursor Ion [M-H]⁻324.3Negative ESI
Fragment Ion 1182.1Negative ESI (CID)
Fragment Ion 2224.1Negative ESI (CID)
Fragment Ion 3238.1Negative ESI (CID)

Table 2: Comparison of Diagnostic Fragments for NO₂-LA Isomers

IsomerDiagnostic Fragment Ions (m/z)
9-NO₂-LA168.1, 210.1, 224.1
10-NO₂-LA182.1, 224.1, 238.1
12-NO₂-LA157.1, 171.1, 195.1, 213.1
13-NO₂-LA171.1, 185.1, 209.1, 227.1

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 10-NO₂-LA

  • Sample Preparation: Extract lipids from the biological matrix using a suitable method, such as a modified Bligh-Dyer or Folch extraction. Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2 x 150 mm, 3 µm particle size).

    • Mobile Phase A: Water + 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Acetic Acid.

    • Gradient: Start with a high percentage of mobile phase A (e.g., 65%) and ramp to a high percentage of mobile phase B over a suitable time to achieve separation (e.g., 45 minutes).[1]

    • Flow Rate: 250 µL/min.[1]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in negative mode.

    • Precursor Ion Selection: Select the [M-H]⁻ ion of 10-NO₂-LA at m/z 324.3.

    • Collision-Induced Dissociation (CID): Use a collision energy of approximately -35 eV.

    • Product Ion Scanning: Monitor for the characteristic fragment ions of 10-NO₂-LA (m/z 182.1, 224.1, 238.1).

Visualizations

Fragmentation_Pathway 10-NO2-LA [M-H]⁻\n(m/z 324.3) 10-NO2-LA [M-H]⁻ (m/z 324.3) Cyclic Intermediate Cyclic Intermediate 10-NO2-LA [M-H]⁻\n(m/z 324.3)->Cyclic Intermediate CID (-35 eV) Fragment 1\n(m/z 182.1) Fragment 1 (m/z 182.1) Cyclic Intermediate->Fragment 1\n(m/z 182.1) Fragmentation Fragment 2\n(m/z 224.1) Fragment 2 (m/z 224.1) Cyclic Intermediate->Fragment 2\n(m/z 224.1) Fragmentation Fragment 3\n(m/z 238.1) Fragment 3 (m/z 238.1) Cyclic Intermediate->Fragment 3\n(m/z 238.1) Fragmentation Other Fragments Other Fragments Cyclic Intermediate->Other Fragments Fragmentation Experimental_Workflow Lipid_Extraction Lipid_Extraction Drying Drying Lipid_Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution Injection Injection Reconstitution->Injection C18_Column C18_Column Injection->C18_Column Gradient_Elution Gradient_Elution C18_Column->Gradient_Elution ESI_Negative ESI_Negative Gradient_Elution->ESI_Negative Precursor_Selection Precursor_Selection ESI_Negative->Precursor_Selection CID CID Precursor_Selection->CID Product_Ion_Scan Product_Ion_Scan CID->Product_Ion_Scan Data_Analysis Data_Analysis Product_Ion_Scan->Data_Analysis Troubleshooting_Tree Start Problem with 10-NO₂-LA Analysis No_Signal Low or No Signal? Start->No_Signal Wrong_Fragments Incorrect Fragments? Start->Wrong_Fragments Check_Ion_Mode Check Ionization Mode (Negative ESI) No_Signal->Check_Ion_Mode Yes Optimize_Source Optimize Source Parameters (Temp, Voltage, Gas) No_Signal->Optimize_Source No Check_Collision_Energy Adjust Collision Energy (approx. -35 eV) Wrong_Fragments->Check_Collision_Energy Yes Check_Isomers Verify Chromatographic Separation of Isomers Wrong_Fragments->Check_Isomers No

References

Technical Support Center: Analysis of 10-Nitrolinoleic Acid by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 10-Nitrolinoleic acid (10-NO₂-LA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to potential interferences and analytical challenges.

Troubleshooting Guides

This section provides systematic guidance to identify and resolve common issues encountered during the GC-MS analysis of 10-NO₂-LA.

Guide 1: Poor Peak Shape and Resolution

Poor chromatography can be a significant source of interference, leading to inaccurate quantification and identification. Common peak shape problems include tailing, fronting, and splitting.

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_liner Inspect & Clean/Replace Injector Liner start->check_liner Initial Check check_column Trim Front of Column (approx. 10-15 cm) check_liner->check_column If problem persists solution Problem Resolved check_liner->solution Issue Resolved check_temp Review Injection Port & Oven Temperatures check_column->check_temp If problem persists check_column->solution Issue Resolved check_derivatization Verify Derivatization Protocol & Reagents check_temp->check_derivatization If problem persists check_temp->solution Issue Resolved check_sample_prep Assess Sample Cleanup Procedure check_derivatization->check_sample_prep If problem persists check_derivatization->solution Issue Resolved check_sample_prep->solution Issue Resolved

A troubleshooting workflow for addressing poor peak shape in GC-MS analysis.

Guide 2: Unexpected or Missing Peaks

The presence of unexpected peaks or the absence of the target analyte peak can indicate contamination, sample degradation, or improper instrument settings.

Potential Causes and Solutions for Unexpected or Missing Peaks

ProblemPotential CauseRecommended Solution
Ghost Peaks Contamination in the injector, column, or carrier gas.Bake out the column; clean the injector; replace the septum and liner; check gas traps.[1][2]
Analyte Peak Missing Sample degradation; improper derivatization; leak in the system.Prepare fresh samples and standards; verify derivatization reagents and conditions; perform a leak check.[1][3]
Extra Peaks in Chromatogram Artifacts from derivatization; co-eluting contaminants from the sample matrix.Optimize derivatization conditions (time, temperature); improve sample cleanup, potentially with an HPLC step.[4][5][6]

Frequently Asked Questions (FAQs)

This section addresses specific questions related to interference in 10-NO₂-LA analysis.

Q1: What are the most common sources of interference during the derivatization of 10-NO₂-LA for GC-MS analysis?

A1: Derivatization is a critical step where interferences can arise. Key sources include:

  • Artifactual Nitration: Acid-catalyzed nitration of other unsaturated fatty acids in the sample can occur in the presence of nitrite (B80452) at a low pH, creating artifactual nitrated fatty acids.[7]

  • Analyte Decay: Electrophilic nitro-fatty acids like 10-NO₂-LA can degrade under the basic conditions used in some derivatization reactions.[7]

  • Side Reactions: The use of certain derivatizing agents can lead to the formation of unwanted byproducts. For example, derivatization of allylic nitro-oleic acids with PFB-Br/DIPEA can yield an isoxazole (B147169) derivative.[4] Similarly, using (trimethylsilyl)diazomethane can generate trimethylsilyl (B98337) CLA esters and other impurities that may interfere with the analysis.[6]

Q2: How can I differentiate 10-NO₂-LA from its isomers, such as 9-NO₂-LA, in my GC-MS analysis?

A2: Differentiating between positional isomers of nitrolinoleic acid requires careful analysis of their mass spectral fragmentation patterns. While the isomers may have similar retention times, their fragmentation in the mass spectrometer will differ. For instance, the collision-induced dissociation (CID) of 9-NO₂-LA and 10-NO₂-LA produces distinct sets of fragment ions. The fragmentation of 10-NO₂-LA shows an overall shift of 14 Da in its characteristic fragments compared to 9-NO₂-LA.[7] By using tandem mass spectrometry (MS/MS) and monitoring for these specific fragment ions (Selected Reaction Monitoring - SRM), it is possible to distinguish and selectively quantify each isomer.[4][8]

Characteristic Mass Fragments for 9- and 10-Nitro-Linoleic Acid

IsomerPrecursor Ion (m/z)Characteristic Fragment Ions (m/z)
9-NO₂-LA324.2168.1, 210.1, 224.1
10-NO₂-LA324.2182.1, 224.1, 238.1

Note: These values are based on negative ion mode CID-MS/MS analysis.[7]

Q3: My baseline is noisy and drifting. What are the likely causes and how can I fix it?

A3: A noisy or drifting baseline can obscure small peaks and affect integration, leading to inaccurate quantification. Common causes include:

  • Column Bleed: This occurs when the stationary phase of the column degrades at high temperatures. Ensure the column's maximum temperature limit is not exceeded and consider conditioning the column.[1]

  • Contamination: Contaminants in the carrier gas, injector, or the column itself can lead to a rising baseline. Check for leaks, ensure high-purity carrier gas, and clean the injector port.[1][2]

  • Detector Issues: A contaminated detector can also cause baseline disturbances. Refer to your instrument manual for cleaning procedures.[1]

Q4: Can the sample preparation method itself introduce interferences?

A4: Yes, sample preparation is a significant potential source of interference. Complex biological matrices require efficient cleanup to remove interfering substances. For reliable quantification of nitrated fatty acids, a multi-step sample preparation protocol is often recommended. This may include solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) to isolate the analytes of interest before derivatization and GC-MS analysis.[5][8] Insufficient cleanup can lead to co-eluting matrix components that interfere with the analyte peak.

Illustrative Workflow for Sample Preparation and Analysis

SamplePrepWorkflow start Biological Sample extraction Lipid Extraction start->extraction spe Solid-Phase Extraction (SPE) Cleanup extraction->spe hplc HPLC Fractionation spe->hplc derivatization Derivatization (e.g., PFB-Br) hplc->derivatization gcms GC-MS/MS Analysis derivatization->gcms data Data Analysis gcms->data

References

Technical Support Center: Degradation Products of 10-Nitrolinoleic Acid and Their Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 10-Nitrolinoleic acid (10-NLNA) and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound (10-NLNA)?

A1: 10-NLNA is susceptible to degradation, particularly in aqueous solutions. The main degradation products identified include:

  • Hydroxy derivatives [1]

  • Keto derivatives [1]

  • Nitronitrate ester derivatives [1]

  • Products of β-oxidation and ω-carboxylation

  • Conjugates with nucleophiles such as cysteine and taurine

It is important to note that the 9-nitro isomer of linoleic acid is reported to be significantly less stable than the 10-nitro isomer in neutral aqueous medium.[1]

Q2: What are the known biological effects of 10-NLNA and its degradation products?

A2: 10-NLNA and its metabolites are recognized as potent signaling molecules. Their primary effects include:

  • Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) : 10-NLNA is a potent endogenous ligand for PPARγ, a nuclear receptor that regulates glucose homeostasis, lipid metabolism, and inflammation.[2][3] This activation is not mediated by its decay products.[2][3] Different regioisomers of nitrolinoleic acid exhibit varying potencies in activating PPARγ.[4]

  • Activation of the Nrf2/HO-1 Pathway : 10-NLNA can induce the expression of heme oxygenase-1 (HO-1), an antioxidant enzyme, through the activation of the Nrf2 signaling pathway.[5] This contributes to its anti-inflammatory and cytoprotective effects.

  • Anti-inflammatory Effects : By activating PPARγ and Nrf2 pathways, 10-NLNA exhibits significant anti-inflammatory properties.[3][5]

Q3: How should 10-NLNA be stored to minimize degradation?

A3: To ensure the long-term stability of 10-NLNA, it is crucial to store it at low temperatures, ideally at -20°C or -80°C.[6] It should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, light-protected container (e.g., an amber glass vial) to minimize exposure to oxygen and light.[6] For cell culture experiments, it is advisable to prepare aqueous solutions immediately before use.[6]

Troubleshooting Guides

Issue: Inconsistent or unexpected experimental results when using 10-NLNA.

Possible Cause Troubleshooting Step
Degradation of 10-NLNA stock solution Prepare fresh stock solutions of 10-NLNA in an appropriate solvent (e.g., ethanol) and store under inert gas at -80°C. Avoid repeated freeze-thaw cycles. For aqueous solutions for cell culture, prepare them immediately before use.[6]
Cell culture medium components interacting with 10-NLNA Be aware that components in the cell culture medium may react with 10-NLNA. Use a defined, serum-free medium if possible, or reduce the serum concentration during treatment.
Passage number of cells affecting responsiveness Use cells with a low passage number, as cellular responses to stimuli can change with repeated subculturing. This is particularly important for differentiation studies, such as with 3T3-L1 cells.

Issue: Difficulty in detecting 10-NLNA or its metabolites by LC-MS/MS.

Possible Cause Troubleshooting Step
Low abundance of analytes Optimize sample preparation to enrich for nitrated fatty acids. Use solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.
Analyte instability during sample preparation Keep samples on ice and process them quickly. Avoid acidic or basic conditions that could accelerate degradation.
Inappropriate MS parameters Optimize MS parameters, including ionization source settings and collision energy, using authentic standards of 10-NLNA and its metabolites if available.

Quantitative Data

Table 1: Potency of 10-NLNA Regioisomers in PPARγ Activation

CompoundIC50 (µM) for PPARγ BindingEC50 (µM) for PPARγ-dependent Transcription Activation
9/10-NO2-Linoleic acid 0.60.41
12-NO2-Linoleic acid 0.410.045
13-NO2-Linoleic acid 0.440.62
Rosiglitazone (positive control) 0.250.067

Data compiled from Alexander, R. L., et al. (2009).[4]

Experimental Protocols

Protocol 1: PPRE Luciferase Reporter Assay for PPARγ Activation

This assay is used to quantify the activation of PPARγ by 10-NLNA or its degradation products.

Methodology:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or CV-1) in a 96-well plate.

    • Transfect cells with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent.

    • Include a control vector (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Treatment:

    • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of 10-NLNA, its degradation products, or a positive control (e.g., rosiglitazone).

    • Incubate for an additional 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the concentration of the test compound to determine the EC50 value.

Troubleshooting:

Problem Possible Cause Solution
High background luminescence Incomplete cell lysis.Ensure complete cell lysis by following the manufacturer's protocol for the lysis buffer.
Low signal Low transfection efficiency or inactive compound.Optimize the transfection protocol. Verify the activity of the positive control.
High well-to-well variability Inconsistent cell seeding or transfection.Ensure uniform cell seeding and proper mixing of transfection complexes.
Protocol 2: 3T3-L1 Adipocyte Differentiation and Oil Red O Staining

This protocol is used to assess the adipogenic potential of 10-NLNA and its degradation products.

Methodology:

  • Cell Culture and Induction of Differentiation:

    • Culture 3T3-L1 preadipocytes to confluence in a 6-well plate.

    • Two days post-confluence (Day 0), induce differentiation by treating the cells with a differentiation medium containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (B600854), along with the desired concentration of 10-NLNA or its metabolites.

    • On Day 2, replace the medium with a maintenance medium containing 10 µg/mL insulin and the test compound.

    • From Day 4 onwards, culture the cells in a standard culture medium with the test compound, changing the medium every two days.

  • Oil Red O Staining (Day 8-10):

    • Wash the differentiated adipocytes with PBS.

    • Fix the cells with 10% formalin for at least 1 hour.[7]

    • Wash the cells with water and then with 60% isopropanol (B130326).[8]

    • Stain the cells with a freshly prepared Oil Red O working solution for 10-20 minutes.[8]

    • Wash the cells with water to remove excess stain.

  • Quantification:

    • Visually assess the accumulation of lipid droplets using a microscope.

    • For quantitative analysis, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 492 nm.[8]

Troubleshooting:

Problem Possible Cause Solution
Poor differentiation High cell passage number or suboptimal induction cocktail.Use low-passage 3T3-L1 cells. Ensure the activity of the differentiation inducers.
Loss of lipid droplets during staining Harsh washing steps.Be gentle during the washing steps to avoid detaching the cells and losing lipid droplets.
Inconsistent staining Uneven cell density or incomplete fixation.Ensure a uniform cell monolayer before inducing differentiation. Fix the cells for the recommended time.
Protocol 3: Western Blot Analysis for Nrf2 and HO-1

This protocol is used to determine the effect of 10-NLNA and its degradation products on the expression of Nrf2 and its target gene HO-1.

Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells (e.g., endothelial cells) with 10-NLNA or its metabolites for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Troubleshooting:

Problem Possible Cause Solution
Weak or no signal Low protein expression or inactive antibody.Increase the amount of protein loaded. Use a new aliquot of the primary antibody and optimize its dilution.
High background Insufficient blocking or washing.Increase the blocking time and the number of washing steps.
Non-specific bands Primary or secondary antibody is not specific enough.Use a more specific primary antibody. Run appropriate controls, including a secondary antibody-only control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_assays Biological Assays cluster_analysis Data Analysis A Synthesize or Procure This compound B Characterize Degradation Products (LC-MS/MS) A->B D Treatment with 10-NLNA and Degradation Products B->D C Cell Culture (e.g., Endothelial, Adipocytes) C->D E PPARγ Activation Assay (Luciferase Reporter) D->E F Nrf2/HO-1 Pathway Analysis (Western Blot, qPCR) D->F G Adipocyte Differentiation (Oil Red O Staining) D->G H Quantify Effects (EC50, Fold Change) E->H F->H G->H

Caption: Experimental workflow for studying 10-NLNA degradation products.

PPARg_pathway NLNA This compound (or active metabolite) PPARg PPARγ NLNA->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to Genes Target Gene Transcription (e.g., CD36, aP2) PPRE->Genes Response Biological Response (Lipid Metabolism, Anti-inflammation) Genes->Response

Caption: PPARγ signaling pathway activation by this compound.

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NLNA This compound Keap1 Keap1 NLNA->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Nrf2->Ub Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Proteasome Proteasome Degradation Ub->Proteasome Nucleus Nucleus ARE ARE (Antioxidant Response Element) HO1 HO-1 Gene Transcription ARE->HO1 Response Cytoprotective & Anti-inflammatory Response HO1->Response Nrf2_n->ARE Binds to

Caption: Nrf2/HO-1 signaling pathway activation by this compound.

References

Technical Support Center: Separation of 10-Nitrolinoleic Acid Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions for the separation of 10-Nitrolinoleic acid (10-NO₂-LA) isomers using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in drug development.

Experimental Protocol: Reversed-Phase HPLC Separation of this compound Isomers

This protocol outlines a common method for separating 10-NO₂-LA isomers. Given that 10-NO₂-LA possesses both positional and geometric isomers, a high-resolution reversed-phase method is often a suitable starting point. For enantiomeric separations, a chiral stationary phase would be necessary.

Objective: To separate and quantify the isomers of this compound.

Materials:

Instrumentation and Columns:

A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a UV or MS detector is required. The choice of column is critical for achieving good separation.

ParameterRecommendation
Column C18 Reversed-Phase Column (e.g., Phenomenex Luna C18, Waters Symmetry C18)
Particle Size 3 µm or 5 µm
Dimensions 4.6 mm x 150 mm or 4.6 mm x 250 mm

Mobile Phase Preparation:

Prepare the following mobile phases and filter through a 0.22 µm membrane filter before use.

Mobile PhaseComposition
A Water with 0.1% Formic Acid
B Acetonitrile with 0.1% Formic Acid

Note: The use of an acidic modifier like formic acid helps in protonating the carboxylic acid group of the fatty acid, leading to better peak shape.

Chromatographic Conditions:

The following are starting conditions that may require optimization for your specific application and isomers of interest.

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection (UV) 275 nm (for the nitro group)
Gradient Elution See table below

Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
05050
200100
250100
25.15050
305050

Sample Preparation:

  • Dissolve the 10-NO₂-LA sample in the initial mobile phase composition (50:50 Water:Acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.

Experimental Workflow

experimental_workflow sample_prep Sample Preparation (Dissolve & Filter) injection Sample Injection sample_prep->injection hplc_system HPLC System Setup (Column Installation, Priming) method_setup Method Programming (Gradient, Flow Rate, Temp) hplc_system->method_setup equilibration Column Equilibration (Run initial mobile phase) method_setup->equilibration equilibration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection Detection (UV or MS) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis

Caption: A flowchart of the experimental workflow for HPLC analysis.

Troubleshooting Guide

Question: Why am I seeing poor resolution between my 10-NO₂-LA isomer peaks?

Answer:

Poor resolution is a common issue and can be caused by several factors. Here are some troubleshooting steps:

  • Optimize the Gradient: A shallower gradient can improve the separation of closely eluting peaks. Try increasing the gradient time to allow for better separation.

  • Change the Mobile Phase:

    • Solvent Strength: Altering the ratio of acetonitrile to water can significantly impact selectivity.

    • Additive: If using formic acid, you could try a different additive like ammonium hydroxide, which can alter the ionization state and retention of the analytes.[1]

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to sharper peaks and better resolution.

  • Use a Different Column:

    • Longer Column: A longer column provides more surface area for interaction, which can improve resolution.

    • Smaller Particle Size: Columns with smaller particles (e.g., 3 µm or sub-2 µm) offer higher efficiency.

    • Different Stationary Phase: If a C18 column is not providing adequate separation, consider a C8 or a phenyl-hexyl column for different selectivity. For separating enantiomers, a chiral stationary phase is required.[2][3]

Question: My peaks are tailing. What can I do to improve peak shape?

Answer:

Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system.

  • Check Mobile Phase pH: For acidic compounds like 10-NO₂-LA, ensuring the mobile phase pH is low enough (e.g., with 0.1% formic acid) will keep the carboxylic acid group protonated and reduce interactions with residual silanols on the silica-based column packing.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.

  • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent like isopropanol.

  • Column Void: A void at the head of the column can cause peak tailing. This can be checked by reversing the column and flushing at a low flow rate. If the issue is a void, the column may need to be replaced.

Question: My retention times are shifting between runs. What is the cause?

Answer:

Retention time instability can make peak identification and quantification unreliable.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to flush with 10-20 column volumes.[4]

  • Mobile Phase Composition Changes: If the mobile phase is prepared by mixing online, ensure the pump is functioning correctly. If preparing manually, ensure accurate measurements. Evaporation of the more volatile solvent can also alter the composition over time.[4]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature can affect retention times.[5]

  • Pump Issues: Leaks or faulty check valves in the pump can cause inconsistent flow rates, leading to shifting retention times.[6]

Troubleshooting Decision Tree

troubleshooting_tree start Problem Encountered poor_resolution Poor Peak Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing rt_shift Retention Time Shift start->rt_shift optimize_gradient Optimize Gradient (shallower) poor_resolution->optimize_gradient change_mobile_phase Change Mobile Phase (solvent ratio, additive) poor_resolution->change_mobile_phase lower_flow Lower Flow Rate poor_resolution->lower_flow change_column Change Column (longer, smaller particles) poor_resolution->change_column check_ph Check Mobile Phase pH peak_tailing->check_ph dilute_sample Dilute Sample peak_tailing->dilute_sample flush_column Flush Column peak_tailing->flush_column equilibrate Ensure Proper Equilibration rt_shift->equilibrate check_mobile_phase Check Mobile Phase (composition, degassing) rt_shift->check_mobile_phase use_oven Use Column Oven rt_shift->use_oven check_pump Inspect Pump for Leaks rt_shift->check_pump

References

"solubility issues with 10-Nitrolinoleic acid in experimental buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Nitrolinoleic acid (10-NO2-LA), focusing on common solubility issues encountered in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (10-NO2-LA) is a nitrated fatty acid that acts as a potent endogenous ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2][3] PPARγ is a nuclear receptor that plays a crucial role in regulating glucose homeostasis, lipid metabolism, and inflammation.[1][2][3][4] Upon binding, 10-NO2-LA activates PPARγ, leading to the regulation of target gene expression.

Q2: In which solvents is this compound soluble?

This compound is readily soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695). However, its solubility is significantly lower in aqueous buffers.

Q3: Why does my this compound precipitate when I add it to my cell culture media or aqueous buffer?

This is a common issue due to the lipophilic nature of fatty acids. Direct dilution of a concentrated organic stock solution of 10-NO2-LA into an aqueous buffer can cause it to exceed its solubility limit, leading to precipitation. The use of a carrier protein like Bovine Serum Albumin (BSA) is recommended to improve solubility and stability in aqueous solutions.[1][2][5]

Q4: What is the recommended storage condition for this compound solutions?

For long-term storage, this compound should be stored at -20°C as a stock solution in a suitable organic solvent. It is advisable to prepare fresh working solutions in aqueous buffers for each experiment to ensure stability and minimize degradation.

Troubleshooting Guide: Solubility Issues

Problem: Precipitate forms immediately upon diluting the 10-NO2-LA stock solution into my aqueous experimental buffer.

Potential Cause Recommended Solution
Exceeded Solubility Limit The concentration of 10-NO2-LA in the final aqueous solution is too high. Prepare a more dilute working solution or use a carrier protein like fatty acid-free BSA to increase its solubility.
Solvent Shock The rapid change in solvent polarity from organic to aqueous is causing the compound to crash out of solution. Try adding the stock solution to the buffer dropwise while vortexing or stirring to facilitate mixing. Pre-warming the aqueous buffer to 37°C may also help.
Low Temperature The temperature of the aqueous buffer is too low, decreasing the solubility of the lipophilic compound. Ensure your buffer is at the experimental temperature (e.g., 37°C for cell culture) before adding the 10-NO2-LA.

Problem: The 10-NO2-LA solution is initially clear but becomes cloudy or forms a precipitate over time.

Potential Cause Recommended Solution
Instability in Aqueous Solution 10-NO2-LA can be unstable in aqueous environments over extended periods. Prepare fresh working solutions immediately before use. Avoid storing 10-NO2-LA in aqueous buffers for prolonged durations.
Interaction with Buffer Components Certain salts or components in your buffer may be interacting with the 10-NO2-LA, causing it to precipitate. If possible, try a simpler buffer system or use a well-documented buffer for fatty acid experiments, such as those containing BSA.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentration
Dimethylformamide (DMF)~30 mg/mL
Dimethyl sulfoxide (DMSO)~25 mg/mL
Ethanol~30 mg/mL
Ethanol:PBS (pH 7.2) (1:1)~0.5 mg/mL

Data synthesized from publicly available information.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Organic Solvent

Materials:

  • This compound (solid)

  • Anhydrous ethanol or DMSO

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Weigh the desired amount of this compound in a sterile container.

  • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a this compound Working Solution with BSA for Cell Culture

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile conical tubes

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a sterile BSA solution (e.g., 10% w/v) in PBS or your desired cell culture medium. This will be your BSA carrier solution.

  • Warm the BSA carrier solution to 37°C.

  • In a separate sterile tube, add the desired volume of the 10-NO2-LA stock solution.

  • Slowly add the pre-warmed BSA carrier solution to the tube containing the 10-NO2-LA stock solution while gently vortexing. The final concentration of the organic solvent should be kept to a minimum (ideally <0.1%) to avoid cytotoxicity.

  • Incubate the 10-NO2-LA/BSA mixture at 37°C for at least 30 minutes with occasional gentle mixing to allow for complex formation.

  • This 10-NO2-LA/BSA complex is now ready to be used as your working solution for treating cells.

Mandatory Visualization

experimental_workflow Experimental Workflow: Preparing 10-NO2-LA for Cell Culture cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application stock_solid 10-NO2-LA (Solid) dissolve Dissolve stock_solid->dissolve stock_solvent Organic Solvent (e.g., DMSO, Ethanol) stock_solvent->dissolve stock_solution Concentrated Stock Solution (-20°C) dissolve->stock_solution mix Mix Gently stock_solution->mix bsa Fatty Acid-Free BSA bsa_solution BSA Carrier Solution bsa->bsa_solution buffer Aqueous Buffer (e.g., Cell Media) buffer->bsa_solution warm_bsa Warm to 37°C bsa_solution->warm_bsa warm_bsa->mix incubate Incubate 30 min at 37°C mix->incubate working_solution 10-NO2-LA/BSA Complex (Working Solution) incubate->working_solution treat_cells Treat Cells working_solution->treat_cells cell_culture Cell Culture cell_culture->treat_cells analysis Downstream Analysis treat_cells->analysis

Caption: Workflow for preparing 10-NO2-LA solutions for cell-based experiments.

ppar_gamma_pathway This compound (10-NO2-LA) Signaling Pathway cluster_cellular_entry Cellular Uptake cluster_nuclear_events Nuclear Signaling cluster_downstream Downstream Effects LNA 10-NO2-LA PPARg PPARγ LNA->PPARg Binds & Activates heterodimer PPARγ-RXR Heterodimer PPARg->heterodimer RXR RXR RXR->heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) heterodimer->PPRE Binds to transcription Modulation of Gene Transcription PPRE->transcription gene_expression Target Gene Expression transcription->gene_expression lipid Lipid Metabolism (e.g., ↑ CD36 expression) gene_expression->lipid glucose Glucose Homeostasis (e.g., ↑ Glucose Uptake) gene_expression->glucose inflammation Inflammation (Anti-inflammatory effects) gene_expression->inflammation adipogenesis Adipogenesis gene_expression->adipogenesis

Caption: Activation of the PPARγ signaling pathway by this compound.

References

Technical Support Center: 10-Nitrolinoleic Acid (10-NO₂-LA) Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing the auto-oxidation of 10-nitrolinoleic acid (10-NO₂-LA) during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of 10-NO₂-LA.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of 10-NO₂-LA in a question-and-answer format.

Question/Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or weaker than expected biological activity in my experiments. Degradation of 10-NO₂-LA: The compound is known to be unstable in aqueous solutions, with a half-life of approximately 30-60 minutes.[1] Auto-oxidation or reaction with components in the culture medium can reduce its effective concentration.- Prepare fresh dilutions of 10-NO₂-LA for each experiment from a concentrated stock solution.- Minimize the time the compound spends in aqueous solutions before being added to cells.- Use aprotic solvents like ethanol (B145695) or DMSO for stock solutions to enhance stability.[2]- Consider using a vehicle control that has been incubated under the same conditions to assess the impact of degradation.
I observe a color change or precipitation in my stock solution. Oxidation or solvent evaporation: Prolonged storage at improper temperatures or exposure to air and light can lead to oxidation. Evaporation of the solvent can increase the concentration and lead to precipitation.- Store stock solutions at -80°C for long-term storage or -20°C for short-term storage in tightly sealed vials.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- If precipitation occurs, gently warm the solution and vortex to redissolve. If it does not redissolve, it may be a sign of degradation, and a fresh stock should be prepared.
High background or off-target effects are observed in my cell-based assays. Solvent toxicity or high concentration of degradation products: The solvent used to dissolve 10-NO₂-LA (e.g., ethanol, DMSO) can be toxic to cells at higher concentrations.[3][4][5] Degradation products may also have off-target biological activity.- Ensure the final concentration of the solvent in your cell culture medium is non-toxic. A final concentration of ≤0.1% is generally recommended.[4]- Perform a vehicle control experiment with the same final concentration of the solvent to assess its impact on your cells.- Minimize the degradation of 10-NO₂-LA by following proper handling and storage protocols to reduce the formation of breakdown products.
How can I confirm the integrity of my 10-NO₂-LA? Chemical degradation: The nitroalkene moiety is susceptible to degradation.- The integrity of 10-NO₂-LA can be assessed by UV-Vis spectroscopy. The nitroalkene chromophore has a characteristic absorbance maximum. A decrease in this peak over time can indicate degradation.- For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS/MS) can be used to quantify the parent compound and identify degradation products.[6]

Frequently Asked Questions (FAQs)

Storage and Handling

  • How should I store 10-NO₂-LA? For long-term stability, 10-NO₂-LA should be stored as a solid or in an aprotic solvent (e.g., ethanol, DMSO) at -80°C. For short-term storage, -20°C is acceptable. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

  • What is the best solvent for preparing stock solutions? Anhydrous ethanol or dimethyl sulfoxide (B87167) (DMSO) are recommended solvents for preparing concentrated stock solutions of 10-NO₂-LA due to its greater stability in aprotic environments.[2]

  • How often should I prepare fresh stock solutions? While stock solutions in aprotic solvents are relatively stable when stored properly, it is good practice to prepare fresh stocks every 1-2 months to ensure the highest quality for your experiments.

Experimental Procedures

  • What is the recommended final concentration of solvent in cell culture? The final concentration of ethanol or DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4] Most cell lines can tolerate up to 0.5% to 1%, but it is crucial to perform a vehicle control to account for any solvent-induced effects.[3][5]

  • Can I use antioxidants to prevent the auto-oxidation of 10-NO₂-LA? While the use of antioxidants like butylated hydroxytoluene (BHT) has been explored, their effectiveness in preventing the specific degradation pathways of 10-NO₂-LA in all experimental settings is not fully established.[7] If you choose to use an antioxidant, it is important to include appropriate controls to ensure it does not interfere with your experimental outcomes.

  • Is 10-NO₂-LA sensitive to light? Yes, similar to other nitrated lipids, 10-NO₂-LA can be sensitive to light, particularly UV light, which can induce its decay.[2] It is recommended to handle the compound and its solutions in a dark or low-light environment and store them in amber vials or containers wrapped in foil.

Data Presentation

Table 1: Stability of this compound in Different Media

Medium Condition Half-life Reference
Aqueous Solution (e.g., Buffer, Cell Culture Medium)Room Temperature30-60 minutes[1]
Aprotic Solvent (e.g., Ethanol, DMSO)-20°C to -80°CSignificantly extended (months to years)[2]

Table 2: Recommended Solvent Concentrations for Cell Culture Experiments

Solvent Recommended Maximum Final Concentration Notes References
Ethanol≤ 0.1% - 1%Cell line dependent, always include a vehicle control.[3][4][5]
DMSO≤ 0.1%Can be toxic at higher concentrations, always include a vehicle control.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous ethanol or DMSO

    • Sterile, amber microcentrifuge tubes or glass vials

  • Procedure:

    • Allow the vial of solid 10-NO₂-LA to equilibrate to room temperature before opening to prevent condensation.

    • Under sterile conditions and in a low-light environment, weigh the desired amount of 10-NO₂-LA.

    • Dissolve the solid in the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Dilution and Addition of this compound to Cell Culture

  • Materials:

    • 10-NO₂-LA stock solution (from Protocol 1)

    • Pre-warmed sterile cell culture medium

  • Procedure:

    • Thaw an aliquot of the 10-NO₂-LA stock solution at room temperature, protected from light.

    • Immediately before use, perform serial dilutions of the stock solution in pre-warmed sterile cell culture medium to achieve the final desired treatment concentration.

      • Important: Prepare these dilutions fresh for each experiment and use them immediately to minimize degradation in the aqueous medium.

    • Gently mix the final diluted solution by pipetting up and down.

    • Add the final diluted 10-NO₂-LA solution to your cell cultures.

    • Remember to include a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% ethanol) to a separate set of cells.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating key signaling pathways and experimental workflows relevant to the use of 10-NO₂-LA.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10-NO₂-LA Stock Solution (in Ethanol/DMSO) store Store at -80°C in Aliquots stock->store thaw Thaw Aliquot store->thaw dilute Prepare Fresh Working Dilutions in Medium thaw->dilute treat Treat Cells Immediately dilute->treat lcms LC-MS/MS for Degradation Check (Optional) dilute->lcms assay Perform Biological Assay treat->assay PPARg_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2LA_ext 10-NO₂-LA PPARg PPARγ NO2LA_ext->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Dimerizes with RXR RXR RXR->PPARg_RXR PPRE PPRE Gene Target Gene Transcription PPRE->Gene Regulates PPARg_RXR->PPRE Binds to Nrf2_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NO2LA_ext 10-NO₂-LA Keap1 Keap1 NO2LA_ext->Keap1 Modifies Cysteine Residues Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Releases Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2_cyto->Keap1_Nrf2 Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl Translocates to Ub Ubiquitination & Degradation Keap1_Nrf2->Ub ARE ARE Nrf2_nucl->ARE Binds to Gene Antioxidant Gene Expression ARE->Gene Induces

References

"selecting the correct internal standard for 10-Nitrolinoleic acid quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Nitrolinoleic acid (10-NO₂-LA).

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for the quantification of this compound by LC-MS/MS?

A1: The most appropriate internal standard for quantifying this compound is a stable isotope-labeled version of the analyte.[1] This is because it shares very similar chemical and physical properties with the unlabeled analyte, leading to comparable behavior during sample preparation, extraction, and ionization in the mass spectrometer.[1] This minimizes variability and improves the accuracy of quantification.[1][2]

Q2: Which specific isotopically labeled internal standards should I consider?

A2: Several options for isotopically labeled internal standards are suitable for 10-NO₂-LA quantification. The ideal choice is a labeled version of 10-NO₂-LA itself.

  • ¹³C-labeled this compound ([¹³C]LNO₂): This is an excellent option as its chemical behavior is nearly identical to the endogenous compound.[3]

  • ¹⁵N-labeled this compound: Similar to ¹³C-labeling, incorporating a ¹⁵N isotope in the nitro group provides a distinct mass shift for reliable quantification.[4][5]

  • Deuterated this compound: Deuterated analogs are commonly used as internal standards in LC-MS analysis and can effectively compensate for matrix effects.[2]

If a labeled version of 10-NO₂-LA is unavailable, a labeled precursor can be considered:

  • Uniformly ¹³C-labeled Linoleic Acid (U-¹³C₁₈-LA): This can serve as a suitable alternative, particularly in metabolic studies.[6][7]

A less ideal but sometimes utilized alternative is a structurally related fatty acid that is not isotopically labeled:

  • Heptadecanoic Acid (C17:0): This has been used as an internal standard for nitrated fatty acids, though it will not account for variations in ionization as effectively as an isotopically labeled analog.[8]

Q3: Can I use an external calibration curve instead of an internal standard?

A3: While external calibration is a valid quantification method, it is less accurate than using an internal standard.[1] External calibration does not account for sample-to-sample variability in extraction efficiency or matrix effects that can suppress or enhance the analyte signal in the mass spectrometer.[1][9] For complex biological samples, the use of a stable isotope-labeled internal standard is strongly recommended for the most reliable results.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Symptom Potential Cause Recommended Solution
Poor Peak Shape (Tailing, Splitting, Broadening) Column Contamination: Buildup of matrix components on the analytical column.[10]Flush the column according to the manufacturer's instructions. If the problem persists, replace the guard column and, if necessary, the analytical column.[11]
Inappropriate Injection Solvent: Sample is dissolved in a solvent stronger than the initial mobile phase.[10]Dilute the sample in a solvent that is the same or weaker than the initial mobile phase composition.[11]
Secondary Interactions: Analyte interacting with active sites on the silica (B1680970) surface of the column.[11]Add a buffer, such as ammonium (B1175870) formate (B1220265) or acetate, to the mobile phase to block these active sites.[11]
Low or No Signal / Decrease in Sensitivity Sample Degradation: 10-NO₂-LA may be unstable in certain conditions.Ensure proper sample storage at -80°C and minimize freeze-thaw cycles.[8] Consider the use of antioxidants during sample preparation.[8]
Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix interfere with the ionization of the analyte.Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[12] Adjust the chromatography to separate the analyte from interfering compounds.[12] The use of a stable isotope-labeled internal standard is crucial to correct for matrix effects.[2]
Incorrect MS/MS Parameters: Suboptimal collision energy or incorrect precursor/product ion selection.Optimize MS/MS parameters by infusing a standard solution of 10-NO₂-LA.
High Background Noise Contaminated Mobile Phase or Solvents: Impurities in solvents can lead to high background noise.Use high-purity, LC-MS grade solvents and additives.[11] Prepare fresh mobile phases daily.[11]
System Contamination: Carryover from previous injections or contamination of the LC system or mass spectrometer.Flush the entire LC system. Clean the ion source of the mass spectrometer according to the manufacturer's protocol.
Inconsistent Retention Time Mobile Phase Inconsistency: Changes in mobile phase composition due to evaporation or improper preparation.[11]Keep mobile phase bottles capped and prepare fresh solutions regularly.[11]
Column Temperature Fluctuations: Inconsistent column temperature can affect retention time.Use a column oven to maintain a stable temperature.
Column Degradation: The stationary phase of the column has degraded over time.[10]Replace the analytical column.

Experimental Protocols

General Workflow for 10-NO₂-LA Quantification

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., LLE or SPE) Spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Injection Inject Sample onto LC System Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantify using Calibration Curve Ratio->Quantification

Caption: General experimental workflow for the quantification of this compound.

Signaling Pathway of this compound

This compound is a signaling molecule that can act as an endogenous ligand for the peroxisome proliferator-activated receptor gamma (PPARγ).[13][14] Activation of PPARγ leads to the regulation of genes involved in metabolism and inflammation.[14] 10-NO₂-LA has also been shown to induce the expression of heme oxygenase 1 (HO-1), an enzyme with anti-inflammatory properties.[3]

G 10_NO2_LA This compound PPARg PPARγ 10_NO2_LA->PPARg Binds to & Activates HO1_Induction Induction of Heme Oxygenase 1 (HO-1) 10_NO2_LA->HO1_Induction Gene_Expression Modulation of Gene Expression (Metabolism, Inflammation) PPARg->Gene_Expression Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory HO1_Induction->Anti_Inflammatory

Caption: Signaling pathways activated by this compound.

References

Technical Support Center: Optimizing Extraction of 10-Nitrolinoleic Acid from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the extraction of 10-Nitrolinoleic acid (10-NO2-LA) from various tissue samples. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical steps for accurate 10-NO2-LA quantification in tissue?

A1: Proper sample handling is paramount due to the inherent instability of 10-NO2-LA.[1][2] Key considerations include:

  • Rapid Processing: Immediately after collection, tissues should be processed or flash-frozen in liquid nitrogen to halt enzymatic activity and prevent degradation.[3]

  • Storage: For long-term storage, samples should be kept at -80°C. 10-NO2-LA is more stable when stored in solvents like dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727) at very low temperatures.[4] Aqueous solutions at neutral pH should be avoided as they can lead to the decay of nitrated fatty acids.[2]

  • Avoiding Contamination: Use high-purity solvents and clean labware to prevent interference from exogenous lipids and contaminants.

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for 10-NO2-LA?

A2: The choice between LLE and SPE depends on your specific experimental needs, sample complexity, and available resources.

  • Solid-Phase Extraction (SPE) is often preferred for its high selectivity, efficiency in removing matrix interferences, and compatibility with automation.[5][6] This method typically yields cleaner extracts, which is beneficial for sensitive downstream analyses like mass spectrometry.

  • Liquid-Liquid Extraction (LLE) is a well-established technique that is particularly effective for large sample volumes and for extracting nonpolar analytes.[5][7] However, it can be more labor-intensive, consume larger volumes of solvents, and may result in the formation of emulsions, especially with high-fat tissues.

Q3: How do I choose an appropriate internal standard for 10-NO2-LA quantification?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C-labeled or ¹⁵N-labeled 10-NO2-LA.[8] These standards closely mimic the chemical and physical properties of the endogenous analyte, correcting for variability in extraction efficiency and instrument response. If a stable isotope-labeled standard is unavailable, a structurally similar fatty acid that is not naturally present in the sample can be used.

Q4: What are the best methods for homogenizing tissue samples for 10-NO2-LA extraction?

A4: The goal of homogenization is the complete disruption of the tissue matrix to allow for efficient solvent penetration.

  • Mechanical Homogenizers: Rotor-stator homogenizers are effective for a wide range of tissues.

  • Cryogenic Grinding: For tough or fibrous tissues, grinding the sample under liquid nitrogen using a mortar and pestle can be very effective. This method also helps to preserve the integrity of unstable analytes by keeping the sample frozen.

  • Bead Beaters: These are useful for high-throughput sample processing and can be very efficient, especially for smaller sample sizes.

It is crucial to keep the sample cold during homogenization to prevent heat-induced degradation of 10-NO2-LA.

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of 10-NO2-LA from tissue samples.

Problem Probable Cause(s) Solution(s)
Low or No Recovery of 10-NO2-LA 1. Sample Degradation: 10-NO2-LA is unstable, especially in neutral aqueous solutions and at room temperature.[2] 2. Incomplete Homogenization: The extraction solvent cannot efficiently access the analyte if the tissue is not fully disrupted. 3. Suboptimal Extraction Solvent: The chosen solvent may not be effective for extracting nitrated fatty acids. 4. Inefficient Phase Separation (LLE): Formation of an emulsion can trap the analyte. 5. Improper SPE Cartridge Conditioning or Elution: Incorrect solvent usage can lead to poor retention or incomplete elution of the analyte.1. Work quickly and on ice. Flash-freeze tissues in liquid nitrogen immediately after collection and store at -80°C. Use pre-chilled solvents. 2. Ensure complete tissue disruption. Use an appropriate homogenization method for your tissue type. For tough tissues, consider cryogenic grinding. 3. Use a suitable solvent system. For LLE, a common choice is a mixture of a polar and a non-polar solvent, such as chloroform:methanol. For SPE, ensure the elution solvent is strong enough to displace the analyte from the sorbent. 4. Break emulsions by adding salt or by centrifugation at higher speeds. 5. Follow the manufacturer's protocol for SPE cartridge conditioning. Optimize the elution solvent by testing different polarities.
High Variability Between Replicates 1. Inconsistent Homogenization: Different degrees of tissue disruption will lead to variable extraction efficiency. 2. Inaccurate Pipetting: Small errors in solvent or sample volumes can lead to significant variability. 3. Inconsistent SPE Cartridge Packing or Flow Rate: This can lead to channeling and inconsistent recovery.1. Standardize the homogenization procedure. Use a consistent time, speed, and technique for all samples. 2. Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. 3. Use pre-packed, high-quality SPE cartridges. Ensure a consistent and slow flow rate during sample loading and elution.
Interference in Mass Spectrometry Analysis 1. Matrix Effects: Co-extracted lipids, proteins, and other endogenous compounds can suppress or enhance the ionization of 10-NO2-LA. 2. Solvent Contamination: Impurities in the solvents can introduce interfering peaks.1. Improve sample cleanup. SPE is generally more effective than LLE at removing interfering matrix components. Consider using a more selective SPE sorbent. 2. Use high-purity, LC-MS grade solvents. 3. Incorporate a stable isotope-labeled internal standard to compensate for matrix effects.
Sample Loss During Evaporation 1. Analyte Volatility: While 10-NO2-LA is not highly volatile, some loss can occur with aggressive evaporation. 2. Adsorption to Tube Walls: The analyte can stick to the surface of plastic or glass tubes.1. Evaporate solvents under a gentle stream of nitrogen at a low temperature. Avoid heating the sample. 2. Use silanized glass vials or low-binding microcentrifuge tubes. Reconstitute the dried extract in a small volume of solvent and vortex thoroughly to ensure complete dissolution.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of 10-NO2-LA from Tissue

This protocol is a modified Folch extraction method suitable for the recovery of total lipids, including 10-NO2-LA.

Materials:

  • Tissue sample (e.g., adipose, liver, muscle)

  • Internal Standard (e.g., ¹³C-labeled 10-NO2-LA)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • 0.9% NaCl solution

  • Sodium sulfate (B86663) (anhydrous)

  • Homogenizer (rotor-stator or bead beater)

  • Centrifuge

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue in a pre-weighed glass centrifuge tube on ice.

  • Add the internal standard to the tube.

  • Add 2 mL of ice-cold chloroform:methanol (2:1, v/v).

  • Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.

  • Vortex the homogenate for 2 minutes at room temperature.

  • Add 0.5 mL of 0.9% NaCl solution.

  • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in a known volume of an appropriate solvent (e.g., methanol or mobile phase) for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of 10-NO2-LA from Tissue

This protocol uses a C18 reverse-phase SPE cartridge for the cleanup and concentration of 10-NO2-LA.

Materials:

  • Tissue homogenate (prepared as in steps 1-4 of the LLE protocol, but in a solvent compatible with the SPE cartridge, e.g., methanol)

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Acetic acid

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge: Pass 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of water through the C18 cartridge. Do not let the cartridge run dry.

  • Load the sample: Acidify the tissue homogenate with acetic acid to a pH of ~3-4. Load the acidified homogenate onto the conditioned SPE cartridge.

  • Wash the cartridge: Pass 5 mL of water through the cartridge to remove polar impurities. Then, wash with 5 mL of hexane to elute non-polar lipids.

  • Elute 10-NO2-LA: Elute the nitrated fatty acids with 5 mL of ethyl acetate.

  • Dry and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the extract in a known volume of an appropriate solvent for analysis.

Data Presentation

Table 1: Qualitative Comparison of LLE and SPE for 10-NO2-LA Extraction

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowerHigher
Extract Cleanliness Lower (more matrix components)Higher (fewer interferences)
Solvent Consumption HighLow
Labor Intensity HighModerate
Automation Potential LowHigh
Risk of Emulsion High (especially with fatty tissues)Low
Suitability for Large Samples HighLow (can be scaled up)

Table 2: General Parameters for Key Experimental Steps

ParameterRecommended Value/RangeNotes
Tissue Amount 50 - 200 mgAdjust based on expected 10-NO2-LA concentration and analytical sensitivity.
Solvent-to-Tissue Ratio 10:1 to 20:1 (v/w)Ensure sufficient solvent for complete extraction.
Homogenization Time 30 - 60 secondsVaries with tissue type and homogenizer. Homogenize until visually uniform.
Centrifugation Speed (LLE) 2,000 - 4,000 x gSufficient to achieve clear phase separation.
Centrifugation Time (LLE) 10 - 15 minutes
Evaporation Temperature Ambient to 30°CAvoid excessive heat to prevent degradation.

Experimental Workflow Visualization

experimental_workflow cluster_pre_extraction Pre-Extraction cluster_extraction Extraction cluster_post_extraction Post-Extraction & Analysis tissue_collection 1. Tissue Collection (Rapid Freezing in Liquid N2) storage 2. Storage (-80°C) tissue_collection->storage homogenization 3. Homogenization (on ice with Internal Standard) storage->homogenization extraction_choice Extraction Method? homogenization->extraction_choice lle 4a. Liquid-Liquid Extraction extraction_choice->lle LLE spe 4b. Solid-Phase Extraction extraction_choice->spe SPE evaporation 5. Solvent Evaporation (under Nitrogen) lle->evaporation spe->evaporation reconstitution 6. Reconstitution evaporation->reconstitution analysis 7. LC-MS/MS Analysis reconstitution->analysis

Experimental workflow for 10-NO2-LA extraction from tissue.

References

"addressing off-target effects of 10-Nitrolinoleic acid in experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Nitrolinoleic acid (10-NO2-LA).

Frequently Asked Questions (FAQs)

Q1: What are the primary known signaling pathways activated by 10-NO2-LA?

A1: 10-NO2-LA is known to primarily activate two signaling pathways:

  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) activation: 10-NO2-LA is a potent endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and glucose homeostasis.[1][2]

  • Keap1-Nrf2 pathway activation: As an electrophilic molecule, 10-NO2-LA can react with cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. This transcription factor then initiates the expression of antioxidant and cytoprotective genes.

Q2: What are the potential off-target effects of 10-NO2-LA that I should be aware of in my experiments?

A2: The primary off-target effects to consider are:

  • Nitric Oxide (NO) Release: 10-NO2-LA can undergo aqueous decay, leading to the release of nitric oxide (*NO).[1] This can activate cGMP-dependent signaling pathways independently of its primary targets.

  • Protein Alkylation: Due to its electrophilic nature, 10-NO2-LA can form covalent adducts with nucleophilic amino acid residues (primarily cysteine and histidine) on various proteins. This can lead to alterations in protein function and activation of unforeseen signaling pathways.[3][4]

  • Activation of other PPAR isoforms: While most potent for PPARγ, 10-NO2-LA can also activate PPARα and PPARδ, though typically at higher concentrations.[2]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: A multi-pronged approach is recommended:

  • Use of Specific Inhibitors/Antagonists: For PPARγ-mediated effects, pre-treatment with a specific antagonist like GW9662 can help determine if the observed effect is dependent on this receptor.[1][2]

  • Genetic Knockdown/Knockout: Using siRNA to knockdown Nrf2 can elucidate its role in the observed cellular response to 10-NO2-LA.

  • Use of Inactive Analogs: The parent compound, linoleic acid, or a saturated version of 10-NO2-LA can be used as negative controls as they lack the electrophilic nitroalkene moiety responsible for much of its activity.

  • NO Scavengers: To investigate the contribution of *NO release, NO scavengers can be employed.

  • Chemoproteomics: To identify novel off-target protein interactions, a chemoproteomics approach can be utilized.[3][5]

Q4: What is the stability of 10-NO2-LA in aqueous solutions and how should I handle it?

A4: 10-NO2-LA has limited stability in aqueous media, with a reported half-life of 30-60 minutes, undergoing decay to release *NO and other oxidation products.[6] It is more stable in aprotic environments. For cell culture experiments, it is advisable to prepare fresh stock solutions in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and add it to the media immediately before treating the cells.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Inconsistent or no response to 10-NO2-LA treatment. Compound Degradation: 10-NO2-LA is unstable in aqueous media.Prepare fresh stock solutions in ethanol or DMSO for each experiment. Minimize the time the compound is in aqueous buffer before being added to cells.
Incorrect Vehicle Control: The solvent used to dissolve 10-NO2-LA may have its own effects.Always include a vehicle-only control (e.g., the same concentration of ethanol or DMSO used to deliver 10-NO2-LA).
Cell Passage Number: High passage numbers can lead to altered cellular responses.Use cells within a consistent and low passage number range.
High background signal in reporter assays. Promoter Leakiness: The reporter construct may have a high basal level of expression.Optimize the amount of plasmid DNA used for transfection. Use a minimal promoter-driven reporter as a control.
Cellular Stress: Transfection or treatment conditions may be inducing a general stress response.Optimize transfection conditions and ensure the concentration of 10-NO2-LA and vehicle are not causing cytotoxicity.
Observed effect is not blocked by a PPARγ antagonist (e.g., GW9662). Off-Target Effect: The effect may be mediated by another pathway (e.g., Keap1-Nrf2 or *NO release).Investigate the involvement of the Keap1-Nrf2 pathway using Nrf2 siRNA. Use *NO scavengers to assess the contribution of nitric oxide.
Irreversible Antagonist: GW9662 is an irreversible antagonist. The timing of its addition is crucial.Pre-incubate cells with GW9662 for at least 1 hour before adding 10-NO2-LA to ensure adequate receptor blockade.[6]
Difficulty in identifying specific off-target proteins. Low Abundance of Adducts: The protein-10-NO2-LA adducts may be of low stoichiometry.Utilize sensitive chemoproteomic techniques with enrichment steps for modified peptides.
Transient Interactions: The interaction between 10-NO2-LA and some proteins may be transient.Employ cross-linking strategies in combination with proteomics to capture transient interactions.

Quantitative Data Summary

Table 1: Potency of 10-NO2-LA Isomers on PPARγ Activation

IsomerIC50 (µM) for PPARγ BindingEC50 (µM) for PPARγ Transcriptional Activation
9/10-NO2-LA 0.410.41
12-NO2-LA 0.600.045
13-NO2-LA 0.520.62
Rosiglitazone (Control) 0.250.067

Data summarized from reference[7]. IC50 values represent the concentration required to displace 50% of a radiolabeled ligand, while EC50 values represent the concentration required for 50% of the maximal transcriptional activation.

Key Experimental Protocols

Protocol 1: Assessing PPARγ-dependent Signaling
  • Cell Culture and Transfection:

    • Culture cells (e.g., CV-1 or HEK293T) in appropriate media.

    • Co-transfect cells with a PPARγ expression plasmid and a PPRE (PPAR response element)-driven luciferase reporter plasmid. A control plasmid (e.g., β-galactosidase or Renilla luciferase) should also be co-transfected for normalization.

  • Treatment with 10-NO2-LA and Antagonist:

    • 24 hours post-transfection, pre-incubate a subset of cells with the PPARγ antagonist GW9662 (typically 1-10 µM) for 1 hour.[6]

    • Treat cells with varying concentrations of 10-NO2-LA or vehicle control for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure luciferase and control reporter activity using a luminometer.

    • Normalize the PPRE-luciferase activity to the control reporter activity.

  • Data Analysis:

    • Compare the dose-response of 10-NO2-LA in the presence and absence of GW9662. A significant reduction in luciferase activity in the presence of the antagonist indicates a PPARγ-dependent effect.

Protocol 2: Investigating Keap1-Nrf2 Pathway Activation
  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., vascular smooth muscle cells) to 70-80% confluency.

    • Treat cells with 10-NO2-LA, an inactive analog (e.g., linoleic acid), or vehicle for various time points.

  • Subcellular Fractionation and Western Blotting:

    • Perform subcellular fractionation to separate nuclear and cytosolic extracts.

    • Perform Western blotting on both fractions using antibodies against Nrf2. Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytosolic marker (e.g., GAPDH) to confirm the purity of the fractions.

    • An increase in nuclear Nrf2 levels upon 10-NO2-LA treatment indicates Nrf2 activation.

  • Nrf2 siRNA Knockdown (to confirm Nrf2-dependency):

    • Transfect cells with Nrf2-specific siRNA or a scrambled control siRNA.

    • 48-72 hours post-transfection, treat the cells with 10-NO2-LA.

    • Measure the downstream endpoint of interest (e.g., expression of an Nrf2 target gene like HO-1, or a physiological response like cell proliferation). Attenuation of the 10-NO2-LA effect in Nrf2-knockdown cells confirms Nrf2 dependency.

Protocol 3: General Workflow for Identifying Off-Target Proteins (Chemoproteomics)
  • Probe Synthesis:

    • Synthesize a "clickable" version of 10-NO2-LA containing a bioorthogonal handle (e.g., an alkyne or azide (B81097) group).

  • Cellular Labeling:

    • Treat cells with the clickable 10-NO2-LA probe for a specified time. Include a vehicle control and a competition control where cells are pre-treated with an excess of non-clickable 10-NO2-LA.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells and perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.

  • Enrichment of Labeled Proteins:

    • Use streptavidin-coated beads to enrich the biotin-tagged proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Digest the enriched proteins into peptides while they are still bound to the beads.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins that are significantly enriched in the probe-treated sample compared to the controls. These are the potential off-target binding partners of 10-NO2-LA.

Visualizations

Signaling_Pathways cluster_PPAR PPARγ Signaling cluster_Nrf2 Keap1-Nrf2 Signaling 10-NO2-LA_p 10-NO2-LA PPARg PPARγ 10-NO2-LA_p->PPARg Binds RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds Gene_Expression_P Target Gene Expression PPRE->Gene_Expression_P Activates GW9662 GW9662 GW9662->PPARg Inhibits 10-NO2-LA_n 10-NO2-LA Keap1 Keap1 10-NO2-LA_n->Keap1 Modifies Nrf2 Nrf2 Keap1->Nrf2 Sequesters Keap1->Nrf2 Inhibition of sequestration Ub Ubiquitination Nrf2->Ub Leads to Nrf2_n Nuclear Nrf2 Nrf2->Nrf2_n Translocates Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Nrf2_n->ARE Binds Gene_Expression_N Antioxidant Gene Expression ARE->Gene_Expression_N Activates

Caption: Key signaling pathways of 10-NO2-LA.

Experimental_Workflow Start Hypothesize 10-NO2-LA Effect Cell_Treatment Treat Cells with 10-NO2-LA Start->Cell_Treatment Measure_Endpoint Measure Biological Endpoint Cell_Treatment->Measure_Endpoint On_Target_Question Is the effect on-target? Measure_Endpoint->On_Target_Question PPAR_Antagonist Use PPARγ Antagonist (GW9662) On_Target_Question->PPAR_Antagonist Yes Nrf2_siRNA Use Nrf2 siRNA On_Target_Question->Nrf2_siRNA Yes Inactive_Analog Use Inactive Analog Control On_Target_Question->Inactive_Analog Yes Off_Target_Investigation Investigate Off-Target Effects On_Target_Question->Off_Target_Investigation No Effect_Blocked_P Effect Blocked? PPAR_Antagonist->Effect_Blocked_P Effect_Blocked_N Effect Attenuated? Nrf2_siRNA->Effect_Blocked_N Inactive_Analog->Cell_Treatment Negative Control NO_Scavenger Use NO Scavenger Chemoproteomics Chemoproteomics to Identify Targets NO_Scavenger->Chemoproteomics Conclusion_PPAR Conclude PPARγ-dependence Effect_Blocked_P->Conclusion_PPAR Yes Effect_Blocked_P->Off_Target_Investigation No Conclusion_Nrf2 Conclude Nrf2-dependence Effect_Blocked_N->Conclusion_Nrf2 Yes Effect_Blocked_N->Off_Target_Investigation No Off_Target_Investigation->NO_Scavenger Conclusion_Off_Target Identify Novel Off-Targets Chemoproteomics->Conclusion_Off_Target

Caption: Workflow for dissecting 10-NO2-LA effects.

References

Technical Support Center: Synthesis of 10-Nitrolinoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 10-Nitrolinoleic acid (10-NO₂-LA).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Question Potential Cause(s) Suggested Solution(s)
Why is the overall yield of 10-NO₂-LA consistently low? - Inefficient Nitration: The nitrating agent may not be reactive enough, or the reaction conditions (temperature, time, solvent) may be suboptimal. - Side Reactions: Formation of other positional isomers (e.g., 9-, 12-, and 13-NO₂-LA), as well as oxidation byproducts, can significantly reduce the yield of the desired 10-isomer.[1] - Product Instability: Certain isomers of nitrolinoleic acid are known to be unstable, which can lead to degradation during the reaction or workup.- Optimize Nitrating Agent: Consider using a more potent nitrating agent or optimizing the stoichiometry. - Control Reaction Conditions: Systematically vary the temperature, reaction time, and solvent to find the optimal conditions for the formation of the 10-isomer. - Minimize Oxygen Exposure: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to reduce the formation of oxidation byproducts.
How can I minimize the formation of other positional isomers? - Reaction Mechanism: The mechanism of nitration can influence the regioselectivity. Radical-based nitration often leads to a mixture of isomers.[1] - Choice of Synthesis Method: Some synthetic routes are inherently more selective than others.- Stereocontrolled Synthesis: Employ a stereocontrolled synthesis strategy, such as one involving a nitro aldol (B89426) reaction, which allows for greater control over the position of the nitro group. - Nitroselenylation/Oxidation: This method has been reported to offer good regioselectivity.
What is causing the appearance of unexpected peaks in my HPLC or GC-MS analysis? - Isomerization: Double bond migration or cis/trans isomerization can occur, especially under harsh reaction or purification conditions. - Oxidation Products: The presence of oxygen can lead to the formation of various oxidized byproducts. - Incomplete Reaction: Unreacted starting materials or intermediates may still be present.- Mild Reaction Conditions: Use milder reaction conditions and purification techniques to prevent isomerization. - Inert Atmosphere: Ensure the reaction and purification are carried out under an inert atmosphere. - Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and ensure it goes to completion.
How can I effectively purify 10-NO₂-LA from the reaction mixture? - Isomer Separation: The various positional isomers of nitrolinoleic acid have very similar polarities, making them difficult to separate by standard column chromatography. - Product Instability: The desired product may degrade on silica (B1680970) gel or during solvent evaporation.- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is often the most effective method for separating positional isomers.[2] - Solid-Phase Extraction (SPE): SPE can be used for initial cleanup and enrichment of the nitrated fatty acids. - Avoid High Temperatures: Use rotary evaporation at low temperatures and avoid prolonged exposure to heat.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods include:

  • Biomimetic Nitration: This involves the reaction of linoleic acid with a nitrating agent such as peroxynitrite or nitrogen dioxide.[3] This method often produces a mixture of isomers.

  • Nitroselenylation/Oxidation: This two-step method can provide good yields and regioselectivity.

  • Stereocontrolled Synthesis: Methods involving a key step like the nitro aldol condensation offer the highest degree of control over the final product's stereochemistry.

Q2: How can I confirm the identity and purity of my synthetic 10-NO₂-LA?

A2: A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the exact structure, including the position of the nitro group and the stereochemistry of the double bonds.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and separate isomers.

Q3: What are the key safety precautions to take during the synthesis of 10-NO₂-LA?

A3:

  • Handling Nitrating Agents: Many nitrating agents are corrosive and strong oxidizers. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere to prevent the formation of potentially explosive organic nitrates and to minimize oxidation.

  • Solvent Handling: Use appropriate care when handling organic solvents, many of which are flammable.

Experimental Protocols

General Protocol for Nitroselenylation-Mediated Synthesis of 10- and 12-Nitrolinoleic Acid

This method has been shown to increase the yield of nitrated linoleic acid to over 50%.[4]

Materials:

  • Linoleic acid

  • Diphenyl diselenide

  • Silver nitrite (B80452)

  • Acetonitrile (B52724)

  • Inert gas (Argon or Nitrogen)

  • Thin Layer Chromatography (TLC) plates

  • Solvents for TLC and column chromatography

Procedure:

  • Dissolve linoleic acid and diphenyl diselenide in acetonitrile in a round-bottom flask.

  • Stir the solution under an inert atmosphere.

  • Add silver nitrite to the reaction mixture in the dark.

  • Allow the reaction to proceed at room temperature, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction and extract the product.

  • Purify the crude product using preparative TLC or HPLC to separate the 10- and 12-NO₂-LA isomers.[4]

Signaling Pathway Diagrams

This compound is a signaling molecule that can activate several cellular pathways, including the Keap1/Nrf2 and PPARγ pathways.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNO2 10-NO₂-LA Keap1 Keap1 LNO2->Keap1 Inactivates Nrf2_c Nrf2 Keap1->Nrf2_c Binds and Promotes Degradation Cul3 Cul3-based E3 Ubiquitin Ligase Keap1->Cul3 Nrf2_c->Keap1 Proteasome Proteasome Nrf2_c->Proteasome Degradation Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Cul3->Nrf2_c Ubiquitination Ub Ubiquitin Maf Maf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Maf->ARE Binds TargetGenes Target Gene Expression (e.g., HO-1, GCLM) ARE->TargetGenes Activates Transcription

Caption: 10-NO₂-LA activates the Keap1/Nrf2 antioxidant response pathway.

PPARg_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNO2_ext 10-NO₂-LA LNO2_int 10-NO₂-LA LNO2_ext->LNO2_int Enters Cell PPARg PPARγ LNO2_int->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes PPRE Peroxisome Proliferator Response Element (PPRE) PPARg->PPRE Binds RXR->PPRE Binds TargetGenes Target Gene Expression (e.g., CD36, Adipogenesis-related genes) PPRE->TargetGenes Regulates Transcription

Caption: 10-NO₂-LA acts as a ligand for PPARγ, modulating gene expression.[5][6]

References

Technical Support Center: Ensuring the Purity of Synthesized 10-Nitrolinoleic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful synthesis and purification of high-purity 10-Nitrolinoleic acid (10-NO₂-LA).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem Potential Cause Suggested Solution
Low Overall Yield Incomplete Nitro Aldol (B89426) Reaction: The key C-C bond-forming step may be inefficient.- Ensure starting materials, methyl 9-oxononanoate (B1257084) and 1-nitronon-3(Z)-ene, are pure and dry. - Optimize reaction conditions: screen different bases (e.g., TMG), adjust temperature, and reaction time.
Decomposition During Purification: 10-NO₂-LA can be sensitive to prolonged exposure to silica (B1680970) gel.- Minimize the time the compound spends on the silica gel column. - Consider using deactivated silica gel to reduce acidity. - For higher purity, preparative HPLC is a more suitable option.[1]
Multiple Spots on TLC Plate Presence of Isomers: Synthesis can result in positional (9- and 12-NO₂-LA) and geometric (cis/trans) isomers.- Stereocontrolled synthesis methods are designed to minimize isomer formation.[2] - Preparative HPLC, particularly with a silver ion column, can be effective for separating isomers.
Oxidized Side Products: The polyunsaturated nature of the fatty acid makes it susceptible to oxidation.- Perform all reactions under an inert atmosphere (e.g., argon or nitrogen). - Use degassed solvents. - Store the final product at -20°C under an inert gas.
Unexpected Peaks in HPLC Analysis Incomplete Reaction: Starting materials or reaction intermediates may be present.- Monitor the reaction progress closely using TLC or analytical HPLC. - Adjust reaction time or temperature to drive the reaction to completion.
Formation of Byproducts: Elimination of water from the nitroalcohol intermediate can form a nitroalkene byproduct.- Quench the reaction with a mild acid to neutralize the base promptly. - Maintain a low temperature during the reaction to disfavor elimination.
Difficulty in Removing Triphenylphosphine (B44618) Oxide Byproduct from Wittig-type Reactions (if applicable): This byproduct can be challenging to separate via standard chromatography.- In some cases, converting triphenylphosphine oxide to a water-soluble derivative can facilitate its removal through aqueous washes.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of synthesized this compound after purification?

A1: With careful stereocontrolled synthesis and purification by column chromatography, a purity of ≥95% can be expected. For applications requiring higher purity, subsequent purification by preparative HPLC is recommended.

Q2: What are the critical storage conditions for this compound?

A2: this compound should be stored at -20°C under an inert gas, such as argon or nitrogen. It is also sensitive to light and should be stored in a dark container.

Q3: What are the common impurities I should look for?

A3: Common impurities include positional isomers (e.g., 9- and 12-nitrolinoleic acid), geometric isomers, unreacted starting materials, and oxidized byproducts such as hydroxy and keto derivatives.

Q4: Can I use GC-MS for purity analysis?

A4: Yes, GC-MS is a powerful technique for analyzing 10-NO₂-LA. However, it requires derivatization to a more volatile form, such as a fatty acid methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.[3] This derivatization step is crucial for obtaining good chromatographic separation and mass spectral data.

Q5: What are the key characteristics to confirm the identity of this compound?

A5: Confirmation should be based on a combination of analytical techniques:

  • ¹H NMR: Look for the characteristic signal of the nitroalkene proton.

  • ¹³C NMR: Confirm the presence of the correct number of carbon signals and their chemical shifts.

  • High-Resolution Mass Spectrometry (HRMS): Determine the accurate mass of the molecular ion to confirm the elemental composition.

  • Tandem MS (MS/MS): The fragmentation pattern should be consistent with the structure of 10-NO₂-LA.

Experimental Protocols

Protocol 1: Stereocontrolled Synthesis of this compound (Conceptual Overview)

The synthesis of 10-nitrooctadeca-9(E),12(Z)-dienoic acid as a single regio- and geometrical isomer can be achieved via a practical eight-step, convergent sequence.[2] The key step involves a nitro aldol reaction between methyl 9-oxononanoate and 1-nitronon-3(Z)-ene.[2]

  • Step 1-4: Synthesis of Methyl 9-oxononanoate: This starting material can be prepared from commercially available precursors.

  • Step 5-7: Synthesis of 1-nitronon-3(Z)-ene: This second key intermediate is also synthesized in a multi-step process.

  • Step 8: Nitro Aldol Condensation and Subsequent Steps: The two key intermediates are coupled via a nitro aldol reaction, followed by dehydration and ester hydrolysis to yield the final product, this compound.

Protocol 2: Purification by Column Chromatography

This protocol is a general guideline for the purification of nitrated fatty acids and can be adapted for 10-NO₂-LA.

  • Column Preparation:

    • Plug a glass column with cotton or glass wool.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in hexane (B92381) and carefully pack the column.

    • Add another layer of sand on top of the silica gel.

    • Pre-elute the column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude 10-NO₂-LA in a minimal amount of the initial mobile phase.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. A typical solvent system is a mixture of hexane and ethyl acetate (B1210297) or diethyl ether, with a small amount of acetic acid (e.g., 0.5%) to improve peak shape.

    • A stepwise gradient could be:

      • 1% Ether in Hexane (+0.5% Acetic Acid)

      • 2% Ether in Hexane (+0.5% Acetic Acid)

      • 5% Ether in Hexane (+0.5% Acetic Acid)

  • Fraction Collection and Analysis:

    • Collect fractions and monitor by TLC.

    • Combine fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Analytical HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase.

Quantitative Data

Table 1: Analytical Data for this compound

ParameterValue/Description
Molecular Formula C₁₈H₃₁NO₄
Molecular Weight 325.4 g/mol
¹H NMR (CDCl₃, indicative) δ ~7.1 ppm (triplet, 1H, nitroalkene proton)
¹³C NMR (CDCl₃, indicative) Signals corresponding to 18 carbons, including the carboxylic acid, alkene, and nitro-substituted carbons.
High-Resolution MS (m/z) [M-H]⁻: ~324.2177

Table 2: GC-MS Fragmentation of Related Nitro-Fatty Acid Methyl Esters (Illustrative)

CompoundKey Fragment Ions (m/z)
Linoleic Acid Methyl Ester294 (M⁺), 262, 220, 178, 150, 135, 109, 67, 41[4]
Oleic Acid Methyl Ester296 (M⁺), 264, 222, 180, 137, 55, 41[4]

Note: The fragmentation pattern of 10-NO₂-LA methyl ester will show a molecular ion and characteristic fragments resulting from the loss of the nitro group and cleavage at positions adjacent to the double bonds.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Starting Materials (Methyl 9-oxononanoate, 1-nitronon-3(Z)-ene) reaction Nitro Aldol Condensation start->reaction crude Crude 10-NO2-LA reaction->crude column Column Chromatography crude->column prep_hplc Preparative HPLC (Optional, for >99% purity) column->prep_hplc final_product Pure 10-NO2-LA (>95%) prep_hplc->final_product hplc Analytical HPLC gcms GC-MS nmr NMR final_product->hplc final_product->gcms final_product->nmr

Caption: Experimental workflow for synthesis and purity assessment of this compound.

troubleshooting_purity start Multiple spots on TLC? isomers Are spots close together with similar Rf? start->isomers Yes streaking Is there streaking from the baseline? start->streaking No isomers->streaking No isomer_sol Likely positional/geometric isomers. Consider preparative HPLC. isomers->isomer_sol Yes oxidation_sol Possible oxidation/decomposition. Use inert atmosphere, check silica activity. streaking->oxidation_sol Yes repurify Repurify with optimized chromatography. streaking->repurify No

Caption: Troubleshooting decision tree for purity issues identified by TLC.

ppar_gamma_pathway cluster_nucleus Nucleus LNO2 This compound PPARg PPARγ LNO2->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA GeneExp Target Gene Expression (e.g., CD36) PPRE->GeneExp Regulates Response Biological Response (Adipocyte Differentiation, Anti-inflammatory Effects) GeneExp->Response

Caption: Simplified signaling pathway of PPARγ activation by this compound.

References

Validation & Comparative

Validating the Biological Effects of Synthetic 10-Nitrolinoleic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of synthetic 10-Nitrolinoleic acid (10-LNO₂), contrasting its performance with other relevant alternatives. The information presented is supported by experimental data to assist researchers in evaluating its potential as a therapeutic agent.

Comparative Analysis of Biological Effects

Synthetic this compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and cytoprotective properties. A key mechanism of action is its role as a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating lipid metabolism and inflammation.[1][2][3] The following table summarizes the quantitative effects of 10-LNO₂ in comparison to other nitrated fatty acids and control substances.

Compound/AgentTarget/AssayCell TypeConcentrationObserved EffectReference
This compound (10-LNO₂) ** PPARγ Activation CV-1 cells1 µMSignificant activation (potency rivaling thiazolidinediones)[1][4]
HO-1 mRNA Induction Human Aortic Endothelial Cells (HAEC)1-10 µMUp to 70-fold increase[5][6]
HO-1 Protein Induction Human Aortic Endothelial Cells (HAEC)1-10 µMUp to 15-fold increase[5][6]
Neutrophil Superoxide (B77818) Generation Inhibition Human Neutrophils0.2-1 µMDose-dependent inhibition[7]
12-Nitrolinoleic acid (12-LNO₂) PPARγ Activation MCF7 cellsEC₅₀ = 0.045 µMMore potent than 9/10-LNO₂ and 13-LNO₂[8]
9-Nitrolinoleic acid (9-LNO₂) PPARγ Activation MCF7 cellsEC₅₀ = 0.41 µMLess potent than 12-LNO₂[8]
Linoleic Acid (LA) HO-1 Induction Human Aortic Endothelial Cells (HAEC)1-10 µMNo significant induction[5]
Protooncogene mRNA expression Rat Aortic Smooth Muscle CellsNot specifiedInduces c-fos, c-jun, and c-myc expression[9]
Rosiglitazone (Thiazolidinedione) PPARγ Activation MCF7 cellsEC₅₀ = 0.067 µMPotent synthetic PPARγ agonist[8]
Nitro-Oleic Acid (OA-NO₂) **Neutrophil Chemotaxis Inhibition Mouse model of sepsisNot specifiedInhibits neutrophil migration via PPARγ[10]
Endothelin Receptor B (ET-B) Induction Human Endothelial CellsNot specifiedNrf2-dependent induction[11]
Conjugated Linoleic Acid (CLA) Anti-inflammatory effects EA.hy926 cells (HUVEC lineage)1-10 µMModest anti-inflammatory effects[12]

Signaling Pathways and Experimental Workflows

The biological effects of 10-LNO₂ are mediated through complex signaling pathways. A primary pathway involves the activation of PPARγ, leading to downstream regulation of gene expression involved in inflammation and metabolism.[1][2][3] Additionally, 10-LNO₂ can induce the expression of the cytoprotective enzyme Heme Oxygenase-1 (HO-1) through both PPARγ-dependent and independent mechanisms.[5][13] The activation of the ERK pathway has also been implicated in LNO₂-mediated protective effects.[14][15]

Signaling Pathway of this compound

LNO2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10-LNO2 10-LNO2 PPARg_complex PPARγ/RXR Complex 10-LNO2->PPARg_complex Binds ERK ERK 10-LNO2->ERK Activates Nrf2_Keap1 Nrf2-Keap1 Complex 10-LNO2->Nrf2_Keap1 Disrupts PPRE PPRE PPARg_complex->PPRE Binds Nrf2 Nrf2 ERK->Nrf2 May influence Keap1 Keap1 Nrf2_Keap1->Nrf2 ARE ARE Nrf2->ARE Binds Gene_Expression Target Gene Expression (Anti-inflammatory, Metabolic) PPRE->Gene_Expression Regulates HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Anti_inflammatory Anti_inflammatory Gene_Expression->Anti_inflammatory HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Transcription & Translation Cytoprotection Cytoprotection HO1_Protein->Cytoprotection

Caption: Signaling pathways of this compound.

Experimental Workflow for Assessing HO-1 Induction

The following diagram illustrates a typical workflow for investigating the induction of Heme Oxygenase-1 (HO-1) by 10-LNO₂ in endothelial cells.

HO1_Induction_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Results Cell_Seeding Seed Human Aortic Endothelial Cells (HAEC) Treatment Treat with synthetic 10-LNO₂ (1-10 µM) and controls (e.g., LA) Cell_Seeding->Treatment Incubation Incubate for specified time periods (e.g., 4h for mRNA, 16h for protein) Treatment->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction Protein_Lysis Cell Lysis for Protein Extraction Incubation->Protein_Lysis RT_qPCR RT-qPCR for HO-1 mRNA levels RNA_Extraction->RT_qPCR Data_Analysis Data Analysis and Quantification RT_qPCR->Data_Analysis Western_Blot Western Blot for HO-1 Protein levels Protein_Lysis->Western_Blot Western_Blot->Data_Analysis mRNA_Fold_Change Fold change in HO-1 mRNA Data_Analysis->mRNA_Fold_Change Protein_Fold_Change Fold change in HO-1 Protein Data_Analysis->Protein_Fold_Change

Caption: Workflow for assessing HO-1 induction by 10-LNO₂.

Detailed Experimental Protocols

PPARγ Activation Assay (Luciferase Reporter Assay)
  • Cell Culture and Transfection:

    • CV-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • Cells are transiently co-transfected with a PPARγ expression plasmid and a luciferase reporter plasmid containing three PPAR response elements (PPREs). Transfection is typically performed using a liposomal-based transfection reagent.

  • Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing synthetic 10-LNO₂ at various concentrations (e.g., 0.1 - 10 µM).

    • Control wells are treated with vehicle (e.g., DMSO) or a known PPARγ agonist such as rosiglitazone.

  • Luciferase Assay:

    • After a 24-hour incubation period, cells are lysed.

    • Luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions.

    • Luciferase activity is normalized to total protein concentration to account for variations in cell number and transfection efficiency.

Heme Oxygenase-1 (HO-1) Induction (Western Blot)
  • Cell Culture and Treatment:

    • Human Aortic Endothelial Cells (HAECs) are cultured in endothelial growth medium.

    • Cells are treated with synthetic 10-LNO₂ (1, 5, and 10 µM), linoleic acid (as a negative control), or hemin (B1673052) (as a positive control) for 16 hours.[5]

  • Protein Extraction:

    • After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease inhibitors.

    • Total protein concentration is determined using a BCA protein assay.

  • Western Blotting:

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated with a primary antibody against HO-1 overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The membrane is stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.

Neutrophil Superoxide Generation Assay
  • Neutrophil Isolation:

    • Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

  • Treatment and Stimulation:

    • Isolated neutrophils are pre-incubated with varying concentrations of 10-LNO₂ (0.2 - 1 µM) or vehicle control.[7]

    • Neutrophils are then stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) or N-formyl-Met-Leu-Phe (fMLP) to induce superoxide generation.[7]

  • Superoxide Measurement:

    • Superoxide production is measured by the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.

    • The change in absorbance is monitored spectrophotometrically at 550 nm.

This guide provides a foundational understanding of the biological effects of synthetic this compound. For more in-depth information, researchers are encouraged to consult the cited literature. The provided protocols offer a starting point for experimental validation and further investigation into the therapeutic potential of this compound.

References

A Comparative Guide to the Potency of 10-Nitrolinoleic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of the four naturally occurring regioisomers of 10-nitrolinoleic acid (10-NO₂-LA): 9-nitro- (9-NO₂-LA), 10-nitro- (10-NO₂-LA), 12-nitro- (12-NO₂-LA), and 13-nitro- (13-NO₂-LA) linoleic acid. These nitrated fatty acids are endogenous signaling molecules that modulate a variety of physiological and pathological processes, primarily through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] Their differential potencies are critical for understanding their specific biological roles and for the development of novel therapeutics.

Comparative Analysis of Biological Potency

The primary mechanism through which 10-NO₂-LA isomers exert their effects is by acting as ligands for PPARγ, a nuclear receptor that plays a key role in lipid metabolism, inflammation, and insulin (B600854) sensitivity.[2][3] Experimental data reveals significant differences in the potency of the four isomers in activating PPARγ.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

Studies have consistently demonstrated that the 12-NO₂-LA isomer is the most potent activator of PPARγ-dependent transcription .[1][4] Its efficacy is comparable to that of the synthetic PPARγ agonist, rosiglitazone.[1] In contrast, the 9-, 10-, and 13-NO₂-LA isomers are considerably weaker agonists.[1][4] While all isomer fractions exhibit similar binding affinities to the PPARγ ligand-binding domain, their ability to induce a functional transcriptional response varies significantly.[1][4]

LigandPPARγ Binding Affinity (IC₅₀, µM)[1][4]PPARγ Transcriptional Activation (EC₅₀, µM)[1]Maximum PPARγ Activation (% of Rosiglitazone)[1]
9/10-NO₂-LA 0.410.41~50%
12-NO₂-LA 0.600.045~90%
13-NO₂-LA 0.520.62~50%
Rosiglitazone 0.250.067100%

Table 1: Comparative potency of 10-NO₂-LA isomers and Rosiglitazone on PPARγ. The 9- and 10-NO₂-LA isomers were analyzed as a mixture.

Anti-Inflammatory Effects

The anti-inflammatory properties of 10-NO₂-LA isomers are largely attributed to their ability to activate PPARγ and to modulate other key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB).[5] Nitroalkenes, including 10-NO₂-LA, can inhibit NF-κB activation by directly alkylating the p65 subunit, thereby preventing the transcription of pro-inflammatory genes.[1] While all isomers are suggested to possess anti-inflammatory activities, a direct quantitative comparison of their potency in inhibiting inflammatory markers (e.g., TNF-α, IL-6) is not extensively available in the current literature. However, the significantly higher potency of 12-NO₂-LA in PPARγ activation suggests it may be a more potent anti-inflammatory agent through this pathway.

Soluble Epoxide Hydrolase (sEH) Inhibition

Nitro-fatty acids have been identified as potential inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory epoxy-fatty acids.[6] Inhibition of sEH can lead to increased levels of these beneficial lipids, contributing to the overall anti-inflammatory and cardioprotective effects. To date, specific IC₅₀ values directly comparing the inhibitory potency of the four individual 10-NO₂-LA isomers against sEH are not well-documented in published research.

Signaling Pathways

The biological activities of 10-NO₂-LA isomers are mediated through several key signaling pathways. The diagrams below illustrate the primary mechanisms of action.

PPAR_gamma_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_NO2_LA 10-NO₂-LA Isomers PPARg_RXR PPARγ-RXR Heterodimer 10_NO2_LA->PPARg_RXR Binding PPARg_RXR_nucleus Activated PPAγ-RXR PPARg_RXR->PPARg_RXR_nucleus Translocation PPRE PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Activation PPARg_RXR_nucleus->PPRE Binding

Caption: PPARγ Signaling Pathway Activation by 10-NO₂-LA Isomers.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation NFkB_IkB->NFkB IκBα Degradation 10_NO2_LA 10-NO₂-LA Isomers 10_NO2_LA->NFkB Alkylation (Inhibition) Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nucleus->Gene_Transcription

Caption: Inhibition of NF-κB Signaling by 10-NO₂-LA Isomers.

Nrf2_Pathway cluster_nucleus Nucleus 10_NO2_LA 10-NO₂-LA Isomers (Electrophile) Keap1 Keap1 10_NO2_LA->Keap1 Modification Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Nrf2_nucleus Nrf2 (Active) Nrf2->Nrf2_nucleus Translocation Keap1_Nrf2->Nrf2 Nrf2 Release Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub ARE ARE Nrf2_nucleus->ARE Binding Gene_Transcription Antioxidant Gene Transcription ARE->Gene_Transcription

Caption: Activation of Nrf2/ARE Pathway by 10-NO₂-LA Isomers.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

PPARγ Radioligand Competition Binding Assay

This assay determines the binding affinity of the 10-NO₂-LA isomers to the PPARγ ligand-binding domain.

  • Reagents and Materials:

    • Purified recombinant GST-human PPARγ ligand-binding domain.

    • Radioligand: [³H]Rosiglitazone.

    • Unlabeled competitors: 9/10-NO₂-LA, 12-NO₂-LA, 13-NO₂-LA, and Rosiglitazone.

    • Scintillation proximity assay (SPA) beads.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM EDTA, 0.1 mg/mL BSA).

    • 96-well microplates.

  • Procedure:

    • A reaction mixture is prepared containing the GST-PPARγ protein, SPA beads, and [³H]Rosiglitazone in the assay buffer.

    • Increasing concentrations of the unlabeled 10-NO₂-LA isomers or Rosiglitazone are added to the wells of the microplate.

    • The reaction mixture is then added to each well.

    • The plate is incubated at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.

    • The plate is read in a microplate scintillation counter. The amount of bound radioligand is inversely proportional to the concentration of the competing unlabeled ligand.

  • Data Analysis:

    • The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. Data is typically analyzed using non-linear regression.

PPARγ-Dependent Transcriptional Activation Assay (Luciferase Reporter Assay)

This assay measures the functional ability of the 10-NO₂-LA isomers to activate gene transcription through PPARγ.

  • Cell Culture and Transfection:

    • A suitable cell line (e.g., CV-1 or HEK293T) is cultured in appropriate media.

    • Cells are transiently co-transfected with two plasmids:

      • An expression vector for full-length human PPARγ.

      • A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE) promoter.

    • A vector expressing a control reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

  • Treatment:

    • After transfection, cells are treated with various concentrations of the 10-NO₂-LA isomers or a known PPARγ agonist (e.g., Rosiglitazone) for a defined period (e.g., 24 hours).

  • Luciferase Assay:

    • Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol for the luciferase assay system.

    • If a dual-luciferase system is used, the firefly luciferase activity is normalized to the Renilla luciferase activity.

  • Data Analysis:

    • The fold induction of luciferase activity relative to vehicle-treated control cells is calculated.

    • The concentration of the compound that produces 50% of the maximal response is determined as the EC₅₀ value from a dose-response curve.

Anti-Inflammatory Activity Assay (LPS-Induced Cytokine Production in Macrophages)

This assay assesses the ability of 10-NO₂-LA isomers to inhibit the production of pro-inflammatory cytokines.

  • Cell Culture:

    • Macrophage-like cells (e.g., RAW 264.7 or BV-2 microglia) are cultured in appropriate media.

  • Treatment:

    • Cells are pre-treated with various concentrations of the 10-NO₂-LA isomers for a short period (e.g., 1 hour).

    • Inflammation is then induced by adding Lipopolysaccharide (LPS) to the cell culture medium.

    • Cells are incubated for a further period (e.g., 6-24 hours).

  • Cytokine Measurement:

    • The cell culture supernatant is collected.

    • The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest.

  • Data Analysis:

    • The inhibition of cytokine production by the 10-NO₂-LA isomers is calculated relative to the LPS-only treated cells.

    • The concentration of the isomer that causes 50% inhibition of cytokine production can be determined as the IC₅₀ value.

Experimental_Workflow cluster_PPARg_Binding PPARγ Binding Assay cluster_PPARg_Activation PPARγ Activation Assay cluster_Anti_Inflammatory Anti-Inflammatory Assay Reagents Prepare Reagents: - GST-PPARγ - [3H]Rosiglitazone - Isomers Incubation Incubate with SPA Beads Reagents->Incubation Measurement_Binding Measure Scintillation Incubation->Measurement_Binding Analysis_Binding Calculate IC₅₀ Measurement_Binding->Analysis_Binding Transfection Co-transfect Cells: - PPARγ Vector - PPRE-Luciferase Vector Treatment_Activation Treat with Isomers Transfection->Treatment_Activation Measurement_Activation Measure Luciferase Activity Treatment_Activation->Measurement_Activation Analysis_Activation Calculate EC₅₀ Measurement_Activation->Analysis_Activation Pre-treatment Pre-treat Macrophages with Isomers LPS_Stimulation Stimulate with LPS Pre-treatment->LPS_Stimulation Cytokine_Measurement Measure Cytokines (ELISA) LPS_Stimulation->Cytokine_Measurement Analysis_Inflammatory Calculate % Inhibition Cytokine_Measurement->Analysis_Inflammatory

References

A Comparative Analysis of 10-Nitrolinoleic Acid and Rosiglitazone on PPARγ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endogenous electrophilic fatty acid, 10-Nitrolinoleic acid (10-NO₂-LA), and the synthetic thiazolidinedione drug, rosiglitazone (B1679542), in their interaction with and activation of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). This analysis is supported by experimental data to delineate their respective performance as PPARγ ligands.

Introduction

Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis.[1][2][3][4] Its activation has been a key therapeutic target for the management of type 2 diabetes. Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective synthetic agonist of PPARγ.[1][5][6] In contrast, this compound is a naturally occurring nitroalkene fatty acid formed through nitric oxide-dependent inflammatory reactions, which has been identified as an endogenous PPARγ ligand.[2][7][8][9] This guide explores the comparative efficacy and mechanisms of these two distinct molecules on PPARγ.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters of this compound and rosiglitazone in their interaction with PPARγ. It is important to note that nitrolinoleic acid exists as a mixture of regioisomers, with the 12-nitro isomer (12-NO₂-LA) often exhibiting the highest potency.[10][11]

ParameterThis compound (isomers)RosiglitazoneReference
Binding Affinity (IC₅₀) 0.41 - 0.60 µM (for 9/10-, 12-, and 13-NO₂-LA isomers)0.25 µM[10][11]
Binding Affinity (Kᵢ) ~133 nM (for LNO₂)40 nM[1][2][8]
Activation Potency (EC₅₀) 0.045 µM (12-NO₂-LA); 0.41 - 0.62 µM (9/10- and 13-NO₂-LA)0.060 - 0.067 µM[5][10][11]
Receptor Selectivity Primarily PPARγ; very low affinity for PPARαSelective for PPARγ; no activity at PPARα and PPARβ/δ[5][10]

Signaling Pathways

The activation of PPARγ by both this compound and rosiglitazone initiates a cascade of molecular events leading to the regulation of target gene expression. While both converge on PPARγ, their precise mechanisms of interaction and subsequent cellular responses may differ.

Rosiglitazone Signaling Pathway

Rosiglitazone acts as a conventional full agonist of PPARγ. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] This signaling cascade ultimately influences genes involved in glucose and lipid metabolism, and adipogenesis.[1][12]

Rosiglitazone_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rosiglitazone Rosiglitazone PPARg_inactive Inactive PPARγ Rosiglitazone->PPARg_inactive Binds PPARg_active Active PPARγ PPARg_inactive->PPARg_active Activates RXR_inactive RXR RXR_active RXR Heterodimer PPARγ-RXR Heterodimer PPARg_active->Heterodimer RXR_active->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates

Caption: Rosiglitazone activates PPARγ, leading to gene transcription.

This compound Signaling Pathway

This compound also activates PPARγ, but it is considered a partial agonist.[10][11][13] This means it may not induce the same maximal response as a full agonist like rosiglitazone. Some studies suggest that nitrolinoleic acid can covalently bind to PPARγ through a Michael addition reaction, which could contribute to its unique signaling properties.[13] Like rosiglitazone, activated PPARγ forms a heterodimer with RXR and binds to PPREs to regulate gene expression. However, the partial agonism and potential for covalent modification may lead to a distinct profile of gene regulation and downstream physiological effects compared to rosiglitazone.

LNA_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNA 10-NO₂-LA PPARg_inactive Inactive PPARγ LNA->PPARg_inactive Binds (Covalently) PPARg_active Partially Active PPARγ (Covalent Adduct) PPARg_inactive->PPARg_active Partially Activates RXR_inactive RXR RXR_active RXR Heterodimer PPARγ-RXR Heterodimer PPARg_active->Heterodimer RXR_active->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription (Differential Profile) PPRE->TargetGenes Regulates

Caption: 10-NO₂-LA partially activates PPARγ, potentially via covalent binding.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and rosiglitazone on PPARγ.

PPARγ Ligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (IC₅₀) of a test compound for the PPARγ ligand-binding domain (LBD).

Workflow:

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: PPAARγ-LBD, Fluorescent Probe, Test Compound (e.g., 10-NO₂-LA or Rosiglitazone) Start->Prepare_Reagents Incubate Incubate PPARγ-LBD with Fluorescent Probe and varying concentrations of Test Compound Prepare_Reagents->Incubate Measure_FP Measure Fluorescence Polarization (FP) Incubate->Measure_FP Analyze_Data Analyze Data: Plot % Inhibition vs. [Test Compound] Calculate IC₅₀ Measure_FP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a competitive PPARγ ligand binding assay.

Detailed Steps:

  • Reagent Preparation:

    • Recombinant human PPARγ-LBD is diluted in an appropriate assay buffer.

    • A fluorescently labeled PPARγ ligand (probe) with high affinity is prepared at a fixed concentration.

    • Serial dilutions of the test compounds (this compound or rosiglitazone) and a known control ligand are prepared.

  • Assay Plate Setup:

    • In a microplate (e.g., 384-well black plate), the PPARγ-LBD, fluorescent probe, and varying concentrations of the test compound are added to the wells.[14] Control wells containing only the probe and LBD (maximum polarization) and wells with a saturating concentration of a known unlabeled ligand (minimum polarization) are also included.

  • Incubation:

    • The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Measurement:

    • The fluorescence polarization of each well is measured using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • The degree of displacement of the fluorescent probe by the test compound is calculated as a percentage of the maximum polarization.

    • The IC₅₀ value, the concentration of the test compound that displaces 50% of the bound fluorescent probe, is determined by fitting the data to a sigmoidal dose-response curve.

PPARγ-Dependent Transcriptional Activation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.

Workflow:

Luciferase_Assay_Workflow Start Start Transfect_Cells Transfect Cells with: 1. PPARγ Expression Vector 2. PPRE-Luciferase Reporter Vector Start->Transfect_Cells Treat_Cells Treat Transfected Cells with varying concentrations of 10-NO₂-LA or Rosiglitazone Transfect_Cells->Treat_Cells Lyse_Cells Lyse Cells and Add Luciferase Substrate Treat_Cells->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Analyze_Data Analyze Data: Plot Fold Induction vs. [Compound] Calculate EC₅₀ Measure_Luminescence->Analyze_Data End End Analyze_Data->End

References

A Comparative Analysis of 10-Nitrolinoleic Acid and Other Endogenous PPARγ Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 10-Nitrolinoleic acid (10-NO₂-LA) with other key endogenous peroxisome proliferator-activated receptor gamma (PPARγ) ligands, including 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), lysophosphatidic acid (LPA), and various oxidized linoleic acid metabolites. The information is compiled from peer-reviewed experimental data to assist in research and drug development endeavors.

Introduction to Endogenous PPARγ Ligands

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily.[1][2] It plays a crucial role in regulating adipogenesis, lipid metabolism, glucose homeostasis, and inflammation.[1][2][3] The activity of PPARγ is modulated by a variety of endogenous ligands, which are naturally occurring molecules within the body. These ligands exhibit diverse chemical structures and binding affinities for PPARγ, leading to a spectrum of physiological responses. Understanding the comparative efficacy and mechanisms of these endogenous ligands is vital for the development of novel therapeutics targeting PPARγ-related pathologies.

This guide focuses on this compound, a nitrated fatty acid formed during inflammatory and metabolic processes, and compares its performance as a PPARγ ligand against other well-characterized endogenous agonists.

Quantitative Comparison of PPARγ Ligand Activity

The following tables summarize the key quantitative data for this compound and other endogenous PPARγ ligands based on their binding affinity and transcriptional activation potential.

Table 1: PPARγ Binding Affinity

This table presents the half-maximal inhibitory concentration (IC₅₀) and the inhibitory constant (Kᵢ) values, which are measures of a ligand's ability to bind to the PPARγ receptor. Lower values indicate a higher binding affinity.

LigandIC₅₀ (µM)Kᵢ (nM)Organism/Cell SystemComments
This compound (10-NO₂-LA) 0.41-0.60133Not SpecifiedA mixture of 9- and 10-NO₂-LA was used.[3][4]
12-Nitrolinoleic Acid (12-NO₂-LA) ~0.41-0.60Not ReportedNot SpecifiedComparable binding affinity to other NO₂-LA regioisomers.[4]
13-Nitrolinoleic Acid (13-NO₂-LA) ~0.41-0.60Not ReportedNot SpecifiedComparable binding affinity to other NO₂-LA regioisomers.[4]
Rosiglitazone (B1679542) (Synthetic Agonist) 0.2553Not SpecifiedIncluded for comparison as a high-affinity synthetic ligand.[4][5]
Linoleic Acid (Parent Compound) >1000 (Kᵢ)>1000Not SpecifiedVery low affinity for PPARγ.[5]
Lysophosphatidic Acid (LPA) Not ReportedNot EstablishedNot SpecifiedDisplaces rosiglitazone from the PPARγ ligand-binding pocket.[6][7]
Table 2: PPARγ Transcriptional Activation

This table displays the half-maximal effective concentration (EC₅₀) values from reporter gene assays, indicating the concentration of a ligand required to elicit a half-maximal transcriptional response. Lower EC₅₀ values signify greater potency in activating PPARγ-mediated gene expression.

LigandEC₅₀ (µM)Cell LineReporter SystemComments
This compound (9/10-NO₂-LA) 0.41-0.62Not SpecifiedNot SpecifiedWeaker partial agonist compared to 12-NO₂-LA.[4]
12-Nitrolinoleic Acid (12-NO₂-LA) 0.045Not SpecifiedNot SpecifiedMost potent among the NO₂-LA regioisomers, comparable to rosiglitazone.[4]
13-Nitrolinoleic Acid (13-NO₂-LA) 0.41-0.62Not SpecifiedNot SpecifiedWeaker partial agonist compared to 12-NO₂-LA.[4]
Rosiglitazone (Synthetic Agonist) 0.067Not SpecifiedNot SpecifiedFull agonist used for comparison.[4]
13-Hydroxyoctadecadienoic acid (13-HODE) Micromolar rangeCaco-2, HCT-116PPRE-luciferaseConcentration-dependent increase in luciferase activity.[8][9]
13-Oxooctadecadienoic acid (13-OXO) Micromolar rangeCaco-2, HCT-116PPRE-luciferaseConcentration-dependent increase in luciferase activity.[8][9]
15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) 2.5-100Not SpecifiedNot SpecifiedConcentrations required for in vitro activation.[10]

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by the binding of an endogenous ligand to PPARγ.

PPARg_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Ligand_cyto Ligand Ligand->Ligand_cyto Diffusion PPARg_cyto PPARγ Ligand_cyto->PPARg_cyto Binding & Activation PPARg_RXR PPARγ-RXR Heterodimer PPARg_cyto->PPARg_RXR RXR_cyto RXR RXR_cyto->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiation

Caption: PPARγ signaling pathway upon ligand binding.

Upon entering the cell, the endogenous ligand binds to and activates PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR).[11] This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[11][12]

Experimental Workflow for PPARγ Ligand Comparison

The diagram below outlines a typical experimental workflow for comparing the efficacy of different PPARγ ligands.

Experimental_Workflow Ligand_Prep Ligand Preparation (10-NO₂-LA, 15d-PGJ₂, etc.) Binding_Assay Binding Affinity Assay (Radioligand Competition) Ligand_Prep->Binding_Assay Reporter_Assay Transcriptional Activation Assay (Reporter Gene) Ligand_Prep->Reporter_Assay Cell_Assay Cell-Based Functional Assays (Adipocyte Differentiation, Glucose Uptake) Ligand_Prep->Cell_Assay Data_Analysis Data Analysis & Comparison (IC₅₀, EC₅₀, Biological Effects) Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis Cell_Assay->Data_Analysis

Caption: Workflow for comparing PPARγ ligands.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of a test ligand for the PPARγ receptor.

Principle: This assay measures the ability of an unlabeled test ligand to compete with a radiolabeled known PPARγ ligand (e.g., [³H]rosiglitazone) for binding to the PPARγ ligand-binding domain (LBD).

Methodology:

  • Reagents: Purified recombinant PPARγ LBD, radiolabeled ligand (e.g., [³H]rosiglitazone), unlabeled test ligands (10-NO₂-LA, etc.), scintillation cocktail, assay buffer.

  • Procedure:

    • A constant concentration of PPARγ LBD and radiolabeled ligand are incubated in the assay buffer.

    • Increasing concentrations of the unlabeled test ligand are added to the mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

PPARγ Reporter Gene Assay

Objective: To measure the ability of a ligand to activate PPARγ-mediated gene transcription.

Principle: Cells are co-transfected with an expression vector for PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPRE. Ligand activation of PPARγ leads to the expression of luciferase, which can be quantified by measuring light emission.

Methodology:

  • Cell Lines: CV-1 or other suitable cell lines are commonly used.[5]

  • Plasmids: A PPARγ expression vector and a PPRE-driven luciferase reporter plasmid. A control plasmid (e.g., expressing β-galactosidase) is often included to normalize for transfection efficiency.

  • Procedure:

    • Cells are seeded in multi-well plates and co-transfected with the appropriate plasmids.

    • After an incubation period to allow for protein expression, the cells are treated with various concentrations of the test ligands.

    • Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The activity of the control reporter (e.g., β-galactosidase) is also measured to normalize the luciferase readings.

  • Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is calculated.

Adipocyte Differentiation Assay

Objective: To assess the biological activity of a PPARγ ligand by measuring its ability to induce the differentiation of preadipocytes into mature adipocytes.

Principle: PPARγ is a master regulator of adipogenesis. Its activation by a ligand triggers the differentiation of preadipocytes (e.g., 3T3-L1 cells) into mature adipocytes, which can be visualized by staining for intracellular lipid accumulation.

Methodology:

  • Cell Line: 3T3-L1 preadipocytes.

  • Reagents: Differentiation medium (containing insulin, dexamethasone, and IBMX), test ligands, Oil Red O stain.

  • Procedure:

    • 3T3-L1 cells are grown to confluence.

    • Two days post-confluence, the growth medium is replaced with differentiation medium containing the test ligands at various concentrations.

    • The medium is changed every 2-3 days.

    • After several days (typically 8-10), the cells are fixed and stained with Oil Red O to visualize lipid droplets.

  • Data Analysis: The extent of differentiation is quantified by extracting the Oil Red O stain and measuring its absorbance or by microscopic imaging and analysis.

Comparative Discussion

The available data indicates that This compound is a potent endogenous PPARγ ligand.[3] Specifically, the 12-NO₂-LA regioisomer demonstrates a transcriptional activation potency comparable to the synthetic full agonist rosiglitazone.[4] While the binding affinity of the 9/10-NO₂-LA mixture is in the sub-micromolar range, it appears to act as a partial agonist in reporter gene assays.[4]

In comparison, 15d-PGJ₂ is another well-established endogenous PPARγ ligand.[13][14] However, the concentrations required to activate PPARγ in vitro are often in the micromolar range, which are significantly higher than the EC₅₀ of 12-NO₂-LA.[10]

Oxidized metabolites of linoleic acid , such as 13-HODE and 13-OXO, also activate PPARγ at micromolar concentrations.[8][9] These ligands play a role in intestinal cell differentiation.[8]

Overall, this compound, and particularly its 12-NO₂ regioisomer, emerges as a highly potent endogenous PPARγ ligand, rivaling the activity of synthetic agonists in certain assays. Its formation in vivo under conditions of inflammation and oxidative stress suggests a significant role in modulating PPARγ signaling in these contexts. Further research is warranted to fully elucidate the comparative physiological and pathological roles of these diverse endogenous PPARγ ligands.

References

Cross-Reactivity of 10-Nitrolinoleic Acid with Nuclear Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 10-Nitrolinoleic acid (10-NO2-LA) with various nuclear receptors. 10-NO2-LA, a nitrated derivative of linoleic acid, is an endogenous signaling molecule formed during inflammatory and metabolic processes. Understanding its interaction with nuclear receptors is crucial for elucidating its physiological roles and therapeutic potential. This document summarizes key experimental findings, presents quantitative data for comparative analysis, and provides detailed experimental methodologies.

Summary of Cross-Reactivity

Experimental evidence primarily demonstrates that this compound and its regioisomers are potent endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ.[1][2][3] While showing robust activation of PPARγ, nitrolinoleic acid has also been observed to activate PPARα and PPARδ, albeit to a lesser extent.[4] The potency of activation is dependent on the position of the nitro group on the linoleic acid backbone, with the 12-nitro isomer being the most potent PPARγ agonist among the studied regioisomers.[5]

Initial screenings of a mixture of nitrolinoleic acid isomers did not show activation of the Retinoid X Receptor α (RXRα).[4] Currently, there is a lack of direct experimental evidence in the public domain detailing the cross-reactivity of this compound with other nuclear receptors such as the Liver X Receptor (LXR) and the Farnesoid X Receptor (FXR).

Quantitative Comparison of Nuclear Receptor Activation

The following table summarizes the quantitative data on the interaction of nitrolinoleic acid regioisomers with PPARγ. This data is essential for comparing the relative potency and efficacy of these endogenous ligands.

LigandReceptorAssay TypeParameterValue (µM)
9/10-NO2-LA Mixture PPARγRadioligand BindingIC500.41
PPARγReporter GeneEC500.41
12-NO2-LA PPARγRadioligand BindingIC500.60
PPARγReporter GeneEC500.045
13-NO2-LA PPARγRadioligand BindingIC500.53
PPARγReporter GeneEC500.62
Rosiglitazone (Control) PPARγRadioligand BindingIC500.25
PPARγReporter GeneEC500.067

Data compiled from studies on regioisomers of nitrolinoleic acid.[5] The 9- and 10-NO2-LA isomers were analyzed as a mixture.

Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental processes, the following diagrams are provided.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_NO2_LA_ext This compound 10_NO2_LA_cyt This compound 10_NO2_LA_ext->10_NO2_LA_cyt Passive Diffusion PPARg PPARγ 10_NO2_LA_cyt->PPARg Binds & Activates Heat_Shock_Proteins Heat Shock Proteins PPARg->Heat_Shock_Proteins Dissociates from PPARg_RXR_dimer PPARγ-RXR Heterodimer PPARg->PPARg_RXR_dimer Heterodimerizes with RXR RXR RXR RXR->PPARg_RXR_dimer PPRE PPRE PPARg_RXR_dimer->PPRE Binds to Target_Gene Target Gene (e.g., CD36, Adiponectin) PPRE->Target_Gene Regulates Transcription mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological_Response Metabolic & Anti-inflammatory Effects Protein->Biological_Response Leads to

Caption: PPARγ signaling pathway activated by this compound.

Reporter_Gene_Assay_Workflow Cell_Culture 1. Plate Mammalian Cells (e.g., HEK293T, CV-1) Transfection 2. Co-transfect with: - Nuclear Receptor Expression Vector - Reporter Vector (PPRE-Luciferase) Cell_Culture->Transfection Incubation1 3. Incubate for 24-48 hours for protein expression Transfection->Incubation1 Treatment 4. Treat cells with This compound Incubation1->Treatment Incubation2 5. Incubate for 18-24 hours Treatment->Incubation2 Lysis 6. Lyse cells Incubation2->Lysis Luminometry 7. Add Luciferase Substrate & Measure Luminescence Lysis->Luminometry Data_Analysis 8. Analyze Data (Calculate Fold Activation, EC50) Luminometry->Data_Analysis

Caption: Workflow for a nuclear receptor reporter gene assay.

Detailed Experimental Protocols

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki or IC50) of a test compound for a nuclear receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Materials:

  • Purified recombinant nuclear receptor protein (e.g., GST-hPPARγ).

  • Radioligand (e.g., [3H]Rosiglitazone for PPARγ).

  • Test compound (this compound).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 2 mM EDTA).

  • Scintillation Proximity Assay (SPA) beads or glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound (10-NO2-LA) and a known unlabeled competitor (e.g., Rosiglitazone) in assay buffer.

  • Assay Setup: In a microplate, combine the purified nuclear receptor protein, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the test compound or unlabeled control.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

  • Separation of Bound and Free Ligand:

    • Filtration Method: Rapidly filter the incubation mixture through glass fiber filters to trap the receptor-bound radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • SPA Method: If using SPA beads, the radioligand bound to the receptor-bead complex will be in close enough proximity to excite the scintillant within the bead, generating a light signal.

  • Quantification:

    • Filtration Method: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • SPA Method: Measure the light output directly from the microplate using a suitable plate reader.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Nuclear Receptor Reporter Gene Assay

This cell-based assay measures the ability of a test compound to activate a nuclear receptor and induce the expression of a reporter gene.

Materials:

  • Mammalian cell line (e.g., HEK293T, CV-1).

  • Expression vector for the full-length nuclear receptor or its ligand-binding domain fused to a GAL4 DNA-binding domain.

  • Reporter vector containing a luciferase gene downstream of tandem repeats of the nuclear receptor's response element (e.g., PPRE for PPARs) or a GAL4 upstream activation sequence.

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compound (this compound).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the nuclear receptor expression vector and the reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A control vector expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Expression: Incubate the transfected cells for 24-48 hours to allow for the expression of the receptor and reporter proteins.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of the test compound (10-NO2-LA) or a known agonist as a positive control.

  • Incubation: Incubate the cells for an additional 18-24 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add a passive lysis buffer to lyse the cells and release the cellular contents, including the expressed luciferase.

  • Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and immediately measure the luminescence using a luminometer. If a dual-luciferase system is used, a second reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase signal.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the fold activation (normalized luminescence in treated cells divided by that in vehicle-treated cells) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).

References

Confirming PPARγ's Role in 10-Nitrolinoleic Acid Signaling: A Comparative Guide to Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of peroxisome proliferator-activated receptor-gamma (PPARγ) antagonists in elucidating the signaling pathways of 10-nitrolinoleic acid (LNO2). We present supporting experimental data, detailed protocols for key assays, and visualizations to clarify the methodologies and signaling cascades involved.

This compound (LNO2), a nitrated derivative of linoleic acid, has emerged as a potent endogenous ligand for PPARγ, a nuclear receptor that plays a pivotal role in regulating lipid metabolism, inflammation, and glucose homeostasis.[1][2][3] To conclusively establish the role of PPARγ in mediating the biological effects of LNO2, specific antagonists are indispensable tools. This guide focuses on the use of well-characterized PPARγ antagonists, primarily GW9662, to dissect LNO2's mechanism of action.

Comparing Antagonist Performance in Blocking LNO2 Signaling

Key Experimental Findings:
  • PPARγ Activation: LNO2 potently activates PPARγ-dependent gene expression in reporter assays. This activation is effectively inhibited by the PPARγ-specific antagonist GW9662 in a dose-dependent manner.[3]

  • Adipocyte Differentiation: The differentiation of preadipocytes into mature adipocytes is a hallmark of PPARγ activation. LNO2 induces adipogenesis, an effect that is blocked by GW9662, confirming the PPARγ-dependency of this process.

  • Glucose Uptake: LNO2 enhances glucose uptake in adipocytes, a key insulin-sensitizing effect mediated by PPARγ. This LNO2-stimulated glucose uptake is similarly inhibited by GW9662.[3]

  • PPARγ-Independent Signaling: Notably, some effects of LNO2 are not mediated by PPARγ. For instance, the induction of heme oxygenase-1 (HO-1) by LNO2 is not inhibited by GW9662, indicating a PPARγ-independent signaling pathway for this particular response.

The following tables summarize the quantitative data from key experiments demonstrating the utility of GW9662 in confirming the PPARγ-dependent actions of LNO2.

Data Presentation

Table 1: Inhibition of LNO2-induced PPARγ Transcriptional Activity by GW9662
TreatmentLuciferase Activity (Fold Induction)% Inhibition by GW9662
Vehicle1.0N/A
LNO2 (5 µM)7.5-
LNO2 (5 µM) + GW9662 (1 µM)3.257.3%
LNO2 (5 µM) + GW9662 (5 µM)1.580.0%

Data are representative values compiled from typical luciferase reporter assay experiments.

Table 2: Effect of GW9662 on LNO2-stimulated Glucose Uptake in 3T3-L1 Adipocytes
TreatmentGlucose Uptake (pmol/min/mg protein)% Inhibition by GW9662
Vehicle150N/A
LNO2 (5 µM)450-
LNO2 (5 µM) + GW9662 (5 µM)18090.0%

Data are representative values from 2-deoxyglucose uptake assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Luciferase Reporter Assay for PPARγ Activation

This assay quantitatively measures the ability of LNO2 to activate PPARγ, and the ability of an antagonist to block this activation.

Materials:

  • CV-1 cells (or other suitable cell line)

  • Expression plasmid for human PPARγ

  • Reporter plasmid containing a PPARγ response element (PPRE) linked to a luciferase gene

  • Transfection reagent

  • LNO2 and PPARγ antagonist (e.g., GW9662)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed CV-1 cells in 24-well plates and grow to 70-80% confluency.

  • Co-transfect the cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with fresh medium containing the desired concentrations of LNO2 with or without the PPARγ antagonist. Include appropriate vehicle controls.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase or Renilla luciferase) or to total protein concentration.

3T3-L1 Adipocyte Differentiation Assay

This assay assesses the ability of LNO2 to induce the differentiation of preadipocytes into mature adipocytes and the inhibitory effect of PPARγ antagonists.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% fetal bovine serum (FBS)

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)

  • Insulin (B600854) medium (DMEM with 10% FBS and 10 µg/mL insulin)

  • LNO2 and PPARγ antagonist (e.g., GW9662)

  • Oil Red O staining solution

  • Isopropanol (B130326)

Protocol:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS until they reach confluence (Day 0).

  • Two days post-confluence (Day 2), induce differentiation by replacing the medium with differentiation medium containing LNO2 with or without the PPARγ antagonist.

  • After 48 hours (Day 4), replace the medium with insulin medium containing the respective treatments.

  • Every two days thereafter, replace the medium with fresh DMEM with 10% FBS and the treatments.

  • After 8-10 days, assess adipocyte differentiation by staining with Oil Red O.

  • Wash the cells with PBS and fix with 10% formalin for 1 hour.

  • Wash with water and stain with Oil Red O solution for 1 hour.

  • Wash extensively with water and visualize the lipid droplets under a microscope.

  • For quantification, elute the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the effect of LNO2 on glucose transport into adipocytes and its inhibition by PPARγ antagonists.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose

  • LNO2 and PPARγ antagonist (e.g., GW9662)

  • Insulin

  • Scintillation counter

Protocol:

  • Differentiate 3T3-L1 cells into mature adipocytes as described above.

  • Treat the mature adipocytes with LNO2 with or without the PPARγ antagonist for 48 hours.

  • Wash the cells with KRH buffer and incubate in serum-free medium for 2-4 hours.

  • Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

  • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose.

  • After 5-10 minutes, stop the uptake by washing the cells with ice-cold PBS.

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the counts to the total protein content of each sample.

Mandatory Visualizations

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

LNO2_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNO2 This compound (LNO2) PPARg_inactive PPARγ (inactive) LNO2->PPARg_inactive Binds RXR RXR PPARg_RXR_inactive PPARγ-RXR Heterodimer (inactive) RXR->PPARg_RXR_inactive PPARg_inactive->PPARg_RXR_inactive PPARg_active PPARγ-RXR-LNO2 Complex (active) PPARg_RXR_inactive->PPARg_active Conformational Change PPRE PPRE (PPARγ Response Element) PPARg_active->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Activates Biological_Effects Adipogenesis, Glucose Uptake, Anti-inflammatory Effects Target_Genes->Biological_Effects Antagonist PPARγ Antagonist (e.g., GW9662) Antagonist->PPARg_inactive Blocks LNO2 Binding

Caption: LNO2 signaling through PPARγ activation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells (e.g., 3T3-L1 or CV-1) treatment Treat with LNO2 ± PPARγ Antagonist start->treatment luciferase Luciferase Reporter Assay treatment->luciferase adipogenesis Adipogenesis Assay (Oil Red O Staining) treatment->adipogenesis glucose Glucose Uptake Assay treatment->glucose western Western Blot (Target Proteins) treatment->western quantification Quantify Results luciferase->quantification adipogenesis->quantification glucose->quantification western->quantification comparison Compare LNO2 vs. LNO2 + Antagonist quantification->comparison conclusion Confirm PPARγ- Dependent Signaling comparison->conclusion

Caption: Workflow for confirming PPARγ's role.

Antagonist_Comparison_Logic cluster_antagonists PPARγ Antagonists cluster_comparison Performance Comparison LNO2 This compound (LNO2) PPARg PPARγ Receptor LNO2->PPARg Activates Downstream Downstream Effects (Gene Expression, Adipogenesis, etc.) PPARg->Downstream Initiates GW9662 GW9662 GW9662->PPARg Inhibits Efficacy Compare Inhibitory Efficacy (IC50) GW9662->Efficacy Specificity Assess Specificity for PPARγ GW9662->Specificity OffTarget Evaluate Off-Target Effects GW9662->OffTarget T0070907 T0070907 T0070907->PPARg Inhibits T0070907->Efficacy T0070907->Specificity T0070907->OffTarget Other Other Antagonists Other->PPARg Inhibits Other->Efficacy Other->Specificity Other->OffTarget

Caption: Logic for comparing PPARγ antagonists.

References

In Vivo Validation of 10-Nitrolinoleic Acid's Anti-Inflammatory Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of 10-Nitrolinoleic acid (10-NO2-LA) against alternative anti-inflammatory agents. The information is curated from preclinical studies to support research and development decisions.

Executive Summary

This compound, a nitrated derivative of linoleic acid, has emerged as a potent endogenous signaling molecule with significant anti-inflammatory properties. Its mechanism of action is multifaceted, primarily involving the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This guide presents in vivo data demonstrating its efficacy in animal models of inflammation and compares its performance with established anti-inflammatory drugs, including the peroxisome proliferator-activated receptor-gamma (PPARγ) agonist rosiglitazone, the corticosteroid dexamethasone, and non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative In Vivo Efficacy of 10-NO2-LA and Alternatives

The following tables summarize quantitative data from in vivo studies, comparing the anti-inflammatory effects of 10-NO2-LA (or its analog 10-nitro-oleic acid, 10-NO2-OA) with other agents in relevant animal models.

Table 1: Effect on Inflammatory Markers in a Murine Model of Hypoxia-Induced Pulmonary Hypertension

Treatment GroupDoseRight Ventricular Systolic Pressure (RVSP) ReductionMacrophage Infiltration ReductionReference
10-NO2-OA Not specified↓ Significant↓ Significant[1]
Rosiglitazone Not specifiedData not availableData not available[2]

Note: Data for 10-NO2-OA is used as a proxy for 10-NO2-LA. Direct comparative studies in this model are limited.

Table 2: Effect on Leukocyte Infiltration in a Murine Model of Zymosan-Induced Peritonitis

Treatment GroupDoseReduction in Total Leukocyte InfiltrationReduction in Neutrophil InfiltrationReference
10-NO2-LA Not specified↓ Significant↓ Significant[1]
Dexamethasone 20 mg/kg↓ Significant↓ Significant[3]

Note: This is an indirect comparison as the studies were conducted separately. However, both agents show efficacy in the same inflammatory model.

Signaling Pathways Modulated by this compound

10-NO2-LA exerts its anti-inflammatory effects through the modulation of key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Nrf2 Activation Pathway

10-NO2-LA is an electrophilic molecule that can directly interact with cysteine residues on the Keap1 protein. This interaction disrupts the Keap1-Nrf2 complex, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of antioxidant and cytoprotective proteins. This is a Cys151-independent mechanism[4][5].

Nrf2_Activation_by_10_NO2_LA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 10_NO2_LA 10-NO2-LA Keap1 Keap1 10_NO2_LA->Keap1 Nitroalkylation (Cys273, Cys288) Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes ubiquitination Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Upregulates NFkB_Inhibition_by_10_NO2_LA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK_complex IKK Complex Inflammatory_Stimuli->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation 10_NO2_LA 10-NO2-LA 10_NO2_LA->IKK_complex Inhibits Proinflammatory_Genes Pro-inflammatory Genes NFkB_n->Proinflammatory_Genes Upregulates

References

"head-to-head comparison of different 10-Nitrolinoleic acid synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and specific synthesis of 10-Nitrolinoleic acid (10-NO₂-LA) is crucial for advancing studies into its therapeutic potential. This guide provides a comprehensive comparison of the primary methods for synthesizing 10-NO₂-LA, offering a detailed look at their respective yields, stereoselectivity, and procedural complexities. The information presented is supported by experimental data to aid in the selection of the most suitable method for specific research needs.

This comparison focuses on three main synthetic routes: Nitroselenation , Stereocontrolled Nitroaldol Condensation , and Radical Nitration . Each method presents a unique set of advantages and disadvantages in terms of yield, purity of the final product, and control over isomeric outcomes.

Comparative Analysis of Synthesis Methods

The choice of synthesis method for this compound is often a trade-off between yield, stereospecificity, and technical complexity. The following table summarizes the key quantitative data for the three primary methods.

FeatureNitroselenationStereocontrolled Nitroaldol CondensationRadical Nitration
Typical Yield ~30-50%[1]<10% (overall)[2]Variable, generally low for specific isomers
Stereoselectivity Low (produces a mixture of regio- and stereoisomers)[2][3]High (allows for the synthesis of a single regio- and geometrical isomer)[4][5]Very Low (produces a complex mixture of nitrated and oxidized products)[6][7]
Key Reagents Phenylselenyl nitrite (B80452) (PhSeNO₂) or a combination of diphenyl diselenide and sodium nitrite9-Oxononanoic acid methyl ester, 1-nitronon-3(Z)-ene, DBU or t-BuOKPeroxynitrite (ONOO⁻), Nitrogen dioxide (•NO₂)
Reaction Conditions Typically multi-step, involves handling of selenium compoundsMulti-step convergent synthesis, requires careful control of reaction conditions[4][5]Generally single-step, but difficult to control
Scalability ModerateCan be challenging due to the multi-step nature and purificationNot suitable for scalable production of a specific isomer
Purification Requires chromatographic separation of isomers[2][3]Simplified due to the stereospecificity of the reaction[3]Extremely challenging due to the complex product mixture
Primary Advantage Higher yield compared to nitroaldol condensationHigh stereoselectivity, yielding a specific isomer[3][4][5]Mimics endogenous formation pathways
Primary Disadvantage Lack of stereoselectivity, producing a mixture of isomers[2][3]Lower overall yield and multi-step process[2]Lack of control and specificity, resulting in a complex product mixture[6][7]

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of this compound. The following sections provide an overview of the methodologies for the key synthesis routes.

Nitroselenation

This method involves the addition of a nitro group and a phenylseleno group across a double bond of linoleic acid, followed by oxidative elimination of the selenide (B1212193) to form the nitroalkene.

Experimental Workflow:

nitroselenation_workflow cluster_step1 Step 1: Nitroselenation Reaction cluster_step2 Step 2: Oxidative Elimination cluster_step3 Step 3: Purification linoleic_acid Linoleic Acid reaction1 Reaction in an aprotic solvent (e.g., CH₂Cl₂) linoleic_acid->reaction1 phseno2 Phenylselenyl Nitrite phseno2->reaction1 intermediate β-Nitro-α-phenylseleno Adduct reaction1->intermediate reaction2 Oxidation and syn-elimination intermediate->reaction2 oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->reaction2 product_mixture Mixture of 10-NO₂-LA regio- and stereoisomers reaction2->product_mixture purification Chromatography (TLC, HPLC) product_mixture->purification final_product Isolated 10-NO₂-LA isomers purification->final_product

Caption: Workflow for the synthesis of this compound via Nitroselenation.

Protocol:

  • Preparation of Phenylselenyl Nitrite: Phenylselenyl nitrite is typically generated in situ from diphenyl diselenide and sodium nitrite.

  • Nitroselenation Reaction: Linoleic acid is reacted with phenylselenyl nitrite in an inert solvent like dichloromethane (B109758) at a controlled temperature. This reaction leads to the formation of a β-nitro-α-phenylseleno adduct.

  • Oxidative Elimination: The adduct is then oxidized, commonly with hydrogen peroxide, which results in the syn-elimination of the phenylseleno group to form the nitroalkene.

  • Purification: The resulting mixture of 10-NO₂-LA regio- and stereoisomers is purified using chromatographic techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the desired products.[2][3]

Stereocontrolled Nitroaldol Condensation

This multi-step, convergent synthesis allows for the preparation of a single regio- and geometrical isomer of this compound.[4][5]

Experimental Workflow:

nitroaldol_workflow cluster_synthesis Convergent Synthesis cluster_elimination Dehydration and Deprotection aldehyde 9-Oxononanoic acid methyl ester reaction1 Nitro Aldol (Henry) Reaction aldehyde->reaction1 nitroalkane 1-Nitronon-3(Z)-ene nitroalkane->reaction1 base Base (DBU or t-BuOK) base->reaction1 intermediate β-Hydroxynitro Ester reaction1->intermediate dehydration Dehydration (e.g., Ac₂O, DMAP) intermediate->dehydration deprotection Ester Hydrolysis dehydration->deprotection final_product 10-nitrooctadeca-9(E),12(Z)-dienoic acid deprotection->final_product

Caption: Workflow for the stereocontrolled synthesis of this compound.

Protocol:

  • Synthesis of Precursors: The two key precursors, 9-oxononanoic acid methyl ester and 1-nitronon-3(Z)-ene, are synthesized separately.

  • Nitro Aldol Condensation (Henry Reaction): The aldehyde and the nitroalkane are reacted in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide (t-BuOK), to form a β-hydroxynitro ester intermediate.[3][4]

  • Dehydration: The hydroxyl group of the intermediate is eliminated to form the nitroalkene double bond. This is often achieved by acetylation of the hydroxyl group followed by base-induced elimination.[8]

  • Ester Hydrolysis: The methyl ester protecting group on the carboxylic acid is removed to yield the final product, 10-nitrooctadeca-9(E),12(Z)-dienoic acid.[3]

Signaling Pathways of this compound

This compound is a signaling molecule that exerts its biological effects through various pathways, most notably by activating the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and inducing the expression of Heme Oxygenase-1 (HO-1).[9][10]

PPARγ Activation Pathway

10-NO₂-LA is a potent endogenous ligand for PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and insulin (B600854) sensitivity.[10][11]

ppar_pathway LNO2 This compound PPARg PPARγ LNO2->PPARg Binds and Activates RXR RXR PPARg->RXR Forms Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Transcription Biological_Effects Biological Effects: - Anti-inflammatory - Insulin Sensitization - Adipogenesis Gene_Expression->Biological_Effects

Caption: Signaling pathway of this compound via PPARγ activation.

Upon entering the cell, 10-NO₂-LA binds to and activates PPARγ. This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This leads to a range of biological effects, including anti-inflammatory responses, improved insulin sensitivity, and the regulation of adipogenesis.[10][11][12]

Heme Oxygenase-1 Induction Pathway

10-NO₂-LA is a potent inducer of Heme Oxygenase-1 (HO-1), an enzyme with significant cytoprotective and anti-inflammatory functions.[9] This induction can occur through both PPARγ-dependent and -independent mechanisms.

ho1_pathway LNO2 This compound Nrf2_Keap1 Nrf2-Keap1 Complex LNO2->Nrf2_Keap1 Induces Dissociation AP1_Ebox AP-1 and E-box LNO2->AP1_Ebox Activates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus and Binds HO1_Gene HO-1 Gene ARE->HO1_Gene Activates Transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein Translation Cytoprotection Cytoprotective Effects: - Anti-inflammatory - Antioxidant - Anti-apoptotic HO1_Protein->Cytoprotection AP1_Ebox->HO1_Gene Activates Transcription

Caption: Signaling pathway for Heme Oxygenase-1 induction by this compound.

One of the key PPARγ-independent mechanisms involves the Keap1-Nrf2 pathway. 10-NO₂-LA can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Liberated Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of the HO-1 gene, leading to its transcription.[13] Additionally, 10-NO₂-LA can induce HO-1 expression through the activation of other transcription factors such as AP-1 and interaction with E-box elements in the HO-1 promoter.[14] The resulting increase in HO-1 protein levels contributes to cellular protection against oxidative stress and inflammation.

References

Navigating the Nuances of 10-Nitrolinoleic Acid: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of 10-nitrolinoleic acid (10-NO₂-LA) holds significant promise in the development of novel therapeutics, particularly for inflammatory diseases. However, the translation of preclinical findings into robust clinical applications hinges on the reproducibility of experimental results. This guide provides a comparative analysis of key experimental data and methodologies to illuminate the critical factors that influence inter-laboratory reproducibility of 10-NO₂-LA research.

The Isomer Challenge: A Primary Source of Variability

A crucial factor contributing to discrepancies in experimental outcomes is the presence of multiple 10-NO₂-LA regioisomers. Commercially available 10-NO₂-LA is often a mixture of 9-, 10-, 12-, and 13-nitro isomers, each possessing distinct biological activities. As demonstrated in studies of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) activation, the 12-NO₂-LA isomer is the most potent agonist[1]. Therefore, the specific isomeric composition of the 10-NO₂-LA used in an experiment will profoundly impact the results.

Furthermore, the chemical stability of these isomers varies significantly. For instance, 9-nitrolinoleic acid is markedly less stable in neutral aqueous solutions compared to its 10-nitro counterpart, undergoing rapid degradation[2]. This inherent instability can introduce variability in results if storage and handling protocols are not scrupulously standardized across laboratories.

Comparative Analysis of PPARγ Activation

The activation of PPARγ is a key mechanism underlying the anti-inflammatory effects of 10-NO₂-LA. The following table summarizes data from a study that meticulously separated and characterized the activity of different NO₂-LA regioisomers, providing a benchmark for expected potencies.

LigandIC₅₀ (µM) for PPARγ BindingEC₅₀ (µM) for PPARγ ActivationMaximum PPARγ Activation (% of Rosiglitazone)
Rosiglitazone (control) 0.250.067100%
9/10-NO₂-LA mixture 0.410.41~50%
12-NO₂-LA 0.600.045~90%
13-NO₂-LA 0.520.62~50%

Data sourced from a study on the differential potencies of nitrolinoleic acid regioisomers[1]. IC₅₀ values represent the concentration required to displace 50% of a radiolabeled ligand, while EC₅₀ values indicate the concentration for 50% of maximal activation.

The data clearly illustrate that while all isomers bind to PPARγ, their ability to activate the receptor differs by more than 10-fold[1]. This underscores the necessity of using and reporting the specific isomer or isomeric mixture in any study.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved in 10-NO₂-LA research, the following diagrams are provided.

G PPARγ Activation by 10-NO₂-LA 10-NO2-LA 10-NO2-LA PPARγ PPARγ 10-NO2-LA->PPARγ Binds to RXR RXR PPARγ->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene Gene PPRE->Gene Regulates Transcription Anti-inflammatory Proteins Anti-inflammatory Proteins Gene->Anti-inflammatory Proteins

Caption: Simplified signaling pathway of 10-NO₂-LA-mediated PPARγ activation.

G Experimental Workflow for PPARγ Reporter Assay cluster_0 Cell Culture & Transfection cluster_1 Treatment cluster_2 Data Acquisition Cell Plating Cell Plating Transient Transfection Transient Transfection Cell Plating->Transient Transfection Compound Addition Compound Addition Transient Transfection->Compound Addition Incubation Incubation Compound Addition->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis

Caption: A typical experimental workflow for assessing 10-NO₂-LA's effect on PPARγ activity.

Key Experimental Protocols

To facilitate the replication of findings, detailed methodologies are crucial. Below are summaries of protocols used in key studies of 10-NO₂-LA.

PPARγ Reporter Gene Assay

This assay is fundamental for quantifying the activation of PPARγ by 10-NO₂-LA.

  • Cell Line: CV-1 cells are commonly used[3][4].

  • Plasmids: Cells are transiently co-transfected with:

    • A PPARγ expression plasmid.

    • A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).

    • A control plasmid (e.g., expressing GFP) to normalize for transfection efficiency[3][4].

  • Treatment: After transfection, cells are treated with various concentrations of 10-NO₂-LA or control compounds (e.g., rosiglitazone) for a specified period (e.g., 24 hours)[3][4].

  • Measurement: Cell lysates are assayed for luciferase activity, which is indicative of PPARγ activation. Results are typically normalized to the control plasmid expression[3][4].

3T3-L1 Adipocyte Differentiation Assay

This assay assesses a downstream biological effect of PPARγ activation.

  • Cell Line: 3T3-L1 preadipocytes are used.

  • Induction of Differentiation: Post-confluent preadipocytes are cultured in a differentiation medium containing 10% FBS and the test compound (e.g., 3 µM 10-NO₂-LA) for an extended period (e.g., 14 days), with regular media changes[3][4].

  • Staining: Differentiated adipocytes are stained with Oil Red O to visualize lipid accumulation, a hallmark of adipogenesis[3][4].

Recommendations for Improving Reproducibility

To enhance the consistency of 10-NO₂-LA research across different laboratories, the following practices are recommended:

  • Isomer Purity: Whenever possible, use purified regioisomers of 10-NO₂-LA. If a mixture is used, the isomeric composition should be determined and reported.

  • Standardized Protocols: Adherence to detailed, standardized protocols for synthesis, storage, handling, and biological assays is paramount.

  • Chemical Characterization: The identity and purity of the 10-NO₂-LA preparation should be confirmed using appropriate analytical techniques (e.g., NMR, mass spectrometry) before use in biological experiments.

  • Comprehensive Reporting: Publications should include detailed information about the 10-NO₂-LA used (source, purity, isomeric composition), as well as complete experimental protocols.

By acknowledging and addressing the inherent complexities of 10-NO₂-LA, the scientific community can work towards a more cohesive and reproducible body of evidence, ultimately accelerating the path from discovery to clinical application.

References

10-Nitrolinoleic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the experimental evidence surrounding the signaling mediator 10-Nitrolinoleic acid (10-NO₂-LA), providing researchers, scientists, and drug development professionals with a comparative overview of its biological activities and therapeutic potential.

This compound (10-NO₂-LA) is an endogenous, nitric oxide-derived signaling molecule with demonstrated anti-inflammatory and cytoprotective properties. This guide synthesizes key findings from preclinical studies to offer a comparative perspective on its mechanism of action, potency, and therapeutic effects.

Comparative Efficacy and Potency

10-NO₂-LA has been shown to exert its effects at physiologically relevant concentrations, with levels of approximately 500 nM detected in the blood of healthy individuals[1][2]. Its bioactivity is often compared to its parent compound, linoleic acid, as well as synthetic therapeutic agents.

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

A primary mechanism of 10-NO₂-LA action is its function as a potent partial agonist of the nuclear receptor PPARγ, a key regulator of metabolism and inflammation[1][2]. The binding affinity and activation potential of 10-NO₂-LA have been quantified and compared with other endogenous and synthetic ligands.

CompoundBinding Affinity (Ki) for PPARγEC₅₀ for PPARγ ActivationMaximum PPARγ Activation (% of Rosiglitazone)Reference
10-NO₂-LA (mixture of 9- and 10-isomers) ~133 nM>10 µM~50%[1][3]
12-NO₂-LANot ReportedLower than 9/10-NO₂-LANearly 100%[3]
13-NO₂-LANot Reported>10 µM~50%[3]
Rosiglitazone53 nMNot Reported100% (full agonist)[1][3]
Linoleic Acid>1,000 nMNot ReportedNo significant activation[1]
Heme Oxygenase-1 (HO-1) Induction

10-NO₂-LA is a robust inducer of the antioxidant and anti-inflammatory enzyme Heme Oxygenase-1 (HO-1). This induction is significantly more potent than that observed with its precursor, linoleic acid.

TreatmentConcentrationFold Induction of HO-1 mRNA (in HAEC)Fold Induction of HO-1 Protein (in HAEC)Reference
10-NO₂-LA 1 µM~8-fold~2-fold[4]
10-NO₂-LA 5 µM~50-fold~5-fold[4]
10-NO₂-LA 10 µM~70-fold~15-fold[4]
Linoleic Acid1-10 µMNo significant inductionNo significant induction[4]

Therapeutic Effects in Preclinical Models

The signaling properties of 10-NO₂-LA translate into protective effects in various disease models.

Hypoxia-Induced Pulmonary Hypertension

In a murine model of pulmonary hypertension induced by hypoxia, subcutaneous administration of a nitro-oleic acid derivative (OA-NO₂) demonstrated significant therapeutic benefits[5].

Treatment GroupRight Ventricular Systolic Pressure (RVPsys)Right Ventricular Hypertrophy (RV/LV+S)Reference
Normoxia22.8 ± 1.6 mm HgNot Reported[5]
Hypoxia (4 weeks)41.2 ± 1.8 mm HgSignificantly increased vs. Normoxia[5]
Hypoxia + OA-NO₂ (4 weeks)Significantly decreased vs. HypoxiaSignificantly diminished vs. Hypoxia[5]

Signaling Pathways of this compound

10-NO₂-LA modulates multiple signaling cascades to exert its biological effects. The primary pathways identified are the PPARγ-dependent and the Keap1/Nrf2-dependent pathways, which are often interconnected.

Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus 10-NO2-LA 10-NO2-LA 10-NO2-LA_intra 10-NO₂-LA 10-NO2-LA->10-NO2-LA_intra PPARg PPARγ 10-NO2-LA_intra->PPARg Binds and Activates Keap1 Keap1 10-NO2-LA_intra->Keap1 Modifies Cysteine Residues RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression_PPAR Target Gene Expression (e.g., CD36, anti-inflammatory genes) PPRE->Gene_Expression_PPAR Regulates Transcription Nrf2 Nrf2 Keap1->Nrf2 Sequesters Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates and Binds to Gene_Expression_Nrf2 Target Gene Expression (e.g., HO-1) ARE->Gene_Expression_Nrf2 Regulates Transcription

Fig. 1: Key signaling pathways modulated by 10-NO₂-LA.

Experimental Protocols

This section details the methodologies used in the cited studies to enable replication and further investigation.

Competitive PPARγ Binding Assay
  • Objective: To determine the binding affinity (Ki) of 10-NO₂-LA for PPARγ.

  • Method: Competitive binding analysis was performed using [³H]rosiglitazone as the radiolabeled ligand. Varying concentrations of unlabeled competitors (rosiglitazone, 10-NO₂-LA, or linoleic acid) were incubated with the PPARγ ligand-binding domain. The displacement of the radiolabeled ligand was measured to calculate the Ki values[1].

PPARγ-Dependent Reporter Gene Expression Assay
  • Objective: To quantify the activation of PPARγ by 10-NO₂-LA.

  • Method: CV-1 cells were co-transfected with a PPARγ expression vector and a luciferase reporter gene construct containing a PPARγ response element (PPRE). Transfected cells were treated with various concentrations of 10-NO₂-LA isomers or rosiglitazone. Luciferase activity was measured as an indicator of PPARγ-dependent gene expression[2][3]. The EC₅₀, the concentration yielding 50% of the maximal response, was then determined[3].

Heme Oxygenase-1 (HO-1) Expression Analysis
  • Objective: To measure the induction of HO-1 mRNA and protein by 10-NO₂-LA.

  • Cell Line: Human Aortic Endothelial Cells (HAEC).

  • Treatment: HAEC were incubated with 1, 5, or 10 µM 10-NO₂-LA or linoleic acid.

  • mRNA Analysis: After 4 hours of incubation, total RNA was extracted, and HO-1 mRNA levels were quantified using real-time quantitative PCR.

  • Protein Analysis: After 16 hours of incubation, cell lysates were prepared, and HO-1 protein expression was determined by Western blot analysis[4].

Murine Model of Hypoxia-Induced Pulmonary Hypertension
  • Objective: To evaluate the in vivo therapeutic efficacy of nitro-fatty acids in pulmonary hypertension.

  • Animal Model: Mice were exposed to chronic hypoxia (10% O₂) for 28 days to induce pulmonary hypertension.

  • Treatment: A nitro-oleic acid derivative (OA-NO₂) was continuously administered via subcutaneous infusion.

  • Outcome Measures: Right ventricular systolic pressure (RVPsys) was measured via right heart catheterization to assess the severity of pulmonary hypertension. The ratio of right ventricular weight to the weight of the left ventricle and septum (RV/LV+S) was calculated as an index of right ventricular hypertrophy[5].

Experimental Workflow for Assessing 10-NO₂-LA Bioactivity

The general workflow for characterizing the biological effects of 10-NO₂-LA involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding Receptor Binding Assays (e.g., PPARγ) Reporter Reporter Gene Assays Binding->Reporter Gene_Protein Gene & Protein Expression (qPCR, Western Blot) Reporter->Gene_Protein Cell_Function Cellular Function Assays (Proliferation, Migration) Gene_Protein->Cell_Function Model Disease Model Selection (e.g., Pulmonary Hypertension) Cell_Function->Model Treatment Treatment Administration (e.g., Infusion) Model->Treatment Physiology Physiological Measurements (e.g., Blood Pressure) Treatment->Physiology Histology Histological Analysis Treatment->Histology

Fig. 2: General experimental workflow for 10-NO₂-LA studies.

References

Evaluating the Specificity of 10-Nitrolinoleic Acid's Biological Actions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological actions of 10-Nitrolinoleic acid (10-LNO2), focusing on its specificity in modulating key signaling pathways. Experimental data is presented to compare its efficacy against its regioisomers and other well-characterized signaling molecules. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding of its mechanisms of action.

I. Comparative Analysis of PPARγ Activation

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a primary target of nitrolinoleic acid. However, the activation of PPARγ is highly dependent on the specific regioisomer of LNO2. The following tables summarize the binding affinities and transcriptional activation potencies of different LNO2 isomers and other reference compounds.

Table 1: Comparative Binding Affinities of LNO2 Regioisomers and Rosiglitazone for PPARγ

CompoundIC50 (μM) for PPARγ Binding
9/10-NO2-LA 0.41
12-NO2-LA 0.60
13-NO2-LA 0.48
Rosiglitazone 0.25

Data sourced from competition radioligand binding assays.[1][2]

Table 2: Comparative Potency of LNO2 Regioisomers and Other Ligands in PPARγ-Dependent Transcriptional Activation

CompoundEC50 (μM)Maximum Activation (% of Rosiglitazone)
9/10-NO2-LA 0.41~50%
12-NO2-LA 0.045~90%
13-NO2-LA 0.62~50%
Rosiglitazone 0.067100%
15-deoxy-Δ12,14-PGJ2 >1.0Not specified
Linoleic Acid No significant activationNot applicable
Oxidized Linoleic Acid No significant activationNot applicable

Data derived from PPARγ-dependent reporter gene assays.[1][2][3][4]

These data highlight that while all LNO2 regioisomers bind to PPARγ, the 12-NO2 isomer is the most potent activator of PPARγ-dependent transcription, with an efficacy comparable to the synthetic agonist rosiglitazone.[1][2] The 9-, 10-, and 13-NO2 isomers are significantly less potent, suggesting that the position of the nitro group is a critical determinant of biological activity.[1][2][3] This isomeric specificity suggests that the weaker PPARγ agonists may have more prominent roles in PPARγ-independent signaling pathways.[1][2]

II. PPARγ-Independent Signaling: Heme Oxygenase-1 (HO-1) Induction

LNO2 induces the expression of the cytoprotective enzyme Heme Oxygenase-1 (HO-1), a key response to oxidative stress. This induction is largely independent of PPARγ activation.

Table 3: Comparison of HO-1 Induction by LNO2 and Other Stimuli in Human Aortic Endothelial Cells (HAEC)

TreatmentConcentrationFold Induction of HO-1 mRNAFold Induction of HO-1 Protein
LNO2 1 µM~8-fold~2-fold
5 µM~50-fold~5-fold
10 µM~70-fold~15-fold
Linoleic Acid EquimolarNo inductionNo induction
Oxidized Linoleic Acid EquimolarNo inductionNo induction

Data obtained from studies in Human Aortic Endothelial Cells.[5]

The robust induction of HO-1 by LNO2, but not by its parent molecule linoleic acid or its oxidized form, underscores the specific role of the nitroalkene moiety in this signaling pathway.[5] Furthermore, the PPARγ antagonist GW9662 does not inhibit LNO2-mediated HO-1 induction, confirming a PPARγ-independent mechanism.[5] This pathway is instead dependent on the activation of the ERK signaling cascade.[6]

III. Experimental Protocols

A. PPARγ Competition Radioligand Binding Assay

  • Protein Expression and Purification: Human PPARγ is expressed as a glutathione (B108866) S-transferase (GST) fusion protein and purified.

  • Binding Reaction: Purified GST-PPARγ is incubated with a radiolabeled PPARγ agonist (e.g., [3H]rosiglitazone) in the presence of varying concentrations of competitor ligands (e.g., LNO2 isomers, unlabeled rosiglitazone).

  • Separation of Bound and Free Ligand: The protein-ligand complexes are separated from the unbound radioligand.

  • Quantification: The amount of bound radioactivity is measured by scintillation counting.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[1][2]

B. PPARγ-Dependent Reporter Gene Assay

  • Cell Culture and Transfection: A suitable cell line (e.g., MCF7 or CV-1) is cultured and transiently co-transfected with an expression vector for human PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPARγ response element (PPRE).[2][4][7]

  • Ligand Treatment: The transfected cells are treated with varying concentrations of LNO2 isomers, rosiglitazone, or other test compounds for a specified period (e.g., 24 hours).

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Normalization and Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., expressing β-galactosidase or GFP) to account for variations in transfection efficiency.[7] The fold induction of reporter gene expression relative to a vehicle control is calculated, and the EC50 value (the concentration of ligand that produces 50% of the maximal response) is determined.[2]

C. Western Blot Analysis for HO-1 Expression

  • Cell Culture and Treatment: Human Aortic Endothelial Cells (HAEC) are grown to confluence and then treated with LNO2 or other compounds for a specified time (e.g., 16 hours for protein analysis).[5]

  • Protein Extraction: The cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for HO-1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the bands is quantified using densitometry and normalized to a loading control protein (e.g., β-actin or GAPDH).

IV. Signaling Pathway and Experimental Workflow Diagrams

PPARg_Activation_Pathway LNO2 This compound (or other ligands) PPARg PPARγ LNO2->PPARg Binds to Ligand Binding Domain Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer Heterodimerizes with RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

Caption: PPARγ Activation by this compound.

HO1_Induction_Pathway LNO2 This compound ERK_Pathway ERK Pathway LNO2->ERK_Pathway Activates Transcription_Factors Downstream Transcription Factors (e.g., Nrf2) ERK_Pathway->Transcription_Factors Activates HO1_Gene HO-1 Gene Transcription_Factors->HO1_Gene Binds to Promoter HO1_mRNA HO-1 mRNA HO1_Gene->HO1_mRNA Transcription HO1_Protein HO-1 Protein (Cytoprotective) HO1_mRNA->HO1_Protein Translation PPARg_Antagonist GW9662 (PPARγ Antagonist) PPARg_Antagonist->ERK_Pathway No Inhibition

Caption: PPARγ-Independent HO-1 Induction by 10-LNO2.

Reporter_Assay_Workflow Start Start: Cell Culture Transfection Co-transfect with: 1. PPARγ Expression Vector 2. PPRE-Luciferase Reporter Start->Transfection Treatment Treat with LNO2 Isomers or other ligands Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luciferase_Assay Measure Luciferase Activity Lysis->Luciferase_Assay Analysis Data Analysis: - Normalize to control - Calculate Fold Induction - Determine EC50 Luciferase_Assay->Analysis End End Analysis->End

Caption: Workflow for PPARγ Reporter Gene Assay.

References

Safety Operating Guide

Proper Disposal of 10-Nitrolinoleic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the proper disposal of 10-Nitrolinoleic acid, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1]

  • Skin Protection: Wear protective gloves (nitrile rubber is a common recommendation for organic chemicals) and a lab coat to prevent skin contact.[1]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[1]

General Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe mists or vapors.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

Quantitative Data

The following table summarizes the known physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₁₈H₃₁NO₄[3][4]
Molecular Weight 325.4 g/mol [3][4]
CAS Registry Number 774603-04-2[3][4]
Appearance Solution in ethanol (B145695) (1 mg/ml)
Solubility DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[2]

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated, compatible hazardous waste container with "Hazardous Waste: this compound".[2][5]

  • Include the molecular formula (C₁₈H₃₁NO₄) and any known hazards (e.g., "Harmful," "Irritant").[2]

  • Collect all waste material, including any contaminated items such as gloves, absorbent pads, and weighing paper, in this container.[2]

  • Do not mix with other incompatible waste streams. For example, never mix oxidizing acids with organic chemicals.[6]

Step 2: Storage

  • Keep the hazardous waste container tightly sealed at all times, except when adding waste.[5]

  • Store the sealed container in a designated, well-ventilated, and cool secondary containment area.[2] This should be away from incompatible materials like strong oxidizing agents.[2]

Step 3: Spill Management

In case of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area.[1]

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or dry sand.[1][2] Do not use combustible materials like paper towels.[2]

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.[1][2]

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be collected as hazardous waste.[2]

Step 4: Disposal Arrangement

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1][2]

  • Provide them with an accurate description of the waste, including its composition and volume.[1]

Step 5: Empty Container Disposal

  • Thoroughly empty the original container of all contents.[7]

  • The first rinse of the container must be collected and disposed of as hazardous waste.[7] For highly toxic chemicals, the first three rinses must be collected.[7]

  • After proper rinsing and air-drying, the container may be disposed of according to institutional guidelines.[1]

Potential Chemical Neutralization Protocol

For laboratories equipped to handle chemical transformations of hazardous waste, reducing the nitroalkene functional group can decrease the compound's reactivity and potential hazard.[2] This procedure should only be performed by trained chemists in a controlled laboratory setting.[2]

Illustrative Experimental Protocol for Reduction (based on similar compounds):

  • In a well-ventilated fume hood, dissolve the this compound waste in a suitable solvent like ethanol or methanol.

  • Cool the solution in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride, in small portions. The reaction is exothermic and may produce gas, so the addition must be controlled.[2]

  • Stir the reaction mixture at a low temperature until the reaction is complete, which can be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a weak acid (e.g., dilute acetic acid or ammonium (B1175870) chloride solution).[2]

  • The resulting mixture should then be collected and disposed of as hazardous waste, although the primary hazard of the nitroalkene has been mitigated.[2]

Disposal Workflow Diagram

A This compound Waste Generated B Spill or Leak? A->B C Follow Spill Management Protocol B->C Yes D Collect Waste in Labeled Container B->D No C->D E Store in Designated Area D->E F Consider Chemical Neutralization (if equipped) E->F G Perform Reduction Protocol F->G Yes H Contact EHS for Disposal F->H No G->D I Proper Disposal by Licensed Contractor H->I

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
10-Nitrolinoleic acid
Reactant of Route 2
10-Nitrolinoleic acid

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